2-Bromo-2'-chlorobiphenyl
Description
BenchChem offers high-quality 2-Bromo-2'-chlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2'-chlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(2-chlorophenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVXIWLDFVOHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-2'-chlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-2'-chlorobiphenyl (CAS No. 107208-70-8), a halogenated aromatic compound of interest in various fields of chemical research and development. Due to the limited availability of direct experimental data for this specific congener, this guide combines available information with predictive modeling to offer a robust profile of the molecule. This document details its structural and general properties, predicted physicochemical characteristics, and outlines detailed protocols for its synthesis, purification, and characterization. The methodologies presented are grounded in established principles of organic chemistry and analytical science to ensure scientific integrity and practical applicability for researchers.
Introduction and Significance
2-Bromo-2'-chlorobiphenyl belongs to the class of polyhalogenated biphenyls, compounds that have garnered significant attention due to their diverse applications and environmental presence. The unique substitution pattern of a bromine and a chlorine atom on adjacent phenyl rings at the ortho positions creates a molecule with specific steric and electronic properties. These characteristics can influence its reactivity, biological activity, and environmental fate. Understanding the fundamental physicochemical properties of 2-Bromo-2'-chlorobiphenyl is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for developing analytical methods for its detection and quantification.
The unsymmetrical nature of this biphenyl makes it a valuable building block in organic synthesis, potentially serving as a precursor for more complex molecules through selective functionalization of the carbon-bromine or carbon-chlorine bonds. Its structural similarity to certain polychlorinated biphenyls (PCBs) also makes it a compound of interest in toxicological and environmental studies.
Molecular Structure and Identification
The molecular structure of 2-Bromo-2'-chlorobiphenyl consists of two phenyl rings linked by a single carbon-carbon bond, with a bromine atom substituted at the 2-position of one ring and a chlorine atom at the 2'-position of the other.
Figure 1: 2D structure of 2-Bromo-2'-chlorobiphenyl.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-2'-chlorobiphenyl | N/A |
| CAS Number | 107208-70-8 | [1] |
| Molecular Formula | C₁₂H₈BrCl | [1] |
| Molecular Weight | 267.55 g/mol | [1] |
| InChI | 1S/C12H8BrCl/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | [1] |
| InChIKey | JSVXIWLDFVOHBB-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C(=C1)Br)C2=CC=CC=C2Cl | N/A |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Notes |
| Physical State | Solid | Based on supplier information[1] |
| Melting Point | 85 - 95 °C | Estimated based on QSAR models for halogenated biphenyls[2][3] |
| Boiling Point | 330 - 340 °C (at 760 mmHg) | Estimated based on QSAR models[4][5] |
| Water Solubility | < 1 mg/L at 25 °C | Predicted to have very low water solubility, typical for PCBs[6] |
| logP (Octanol-Water Partition Coefficient) | 5.5 - 6.0 | Estimated based on its structure, indicating high lipophilicity |
| Vapor Pressure | Low; < 0.01 mmHg at 25 °C | Typical for halogenated biphenyls of this molecular weight[2] |
| Density | ~1.5 g/cm³ | Estimated based on similar halogenated aromatic compounds |
Synthesis and Purification
The synthesis of unsymmetrical biphenyls like 2-Bromo-2'-chlorobiphenyl is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly versatile and widely used method for this purpose.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A plausible synthetic route involves the coupling of 2-bromophenylboronic acid with 1-chloro-2-iodobenzene. The higher reactivity of the carbon-iodine bond allows for selective coupling.
Figure 2: Proposed Suzuki-Miyaura coupling for the synthesis of 2-Bromo-2'-chlorobiphenyl.
Detailed Experimental Protocol for Synthesis
Materials:
-
2-Bromophenylboronic acid
-
1-Chloro-2-iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenylboronic acid (1.0 eq), 1-chloro-2-iodobenzene (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification Protocol
The crude 2-Bromo-2'-chlorobiphenyl can be purified by column chromatography followed by recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Procedure:
-
Prepare a silica gel slurry in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallization:
-
Solvent: A suitable solvent system can be a mixture of ethanol and water or hexane.
-
Procedure:
-
Dissolve the purified product from column chromatography in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure 2-Bromo-2'-chlorobiphenyl.
-
Spectroscopic and Analytical Characterization
Due to the lack of publicly available spectra for 2-Bromo-2'-chlorobiphenyl, this section describes the expected spectral characteristics based on the analysis of similar halogenated biphenyls.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). Due to the ortho-substitution on both rings, hindered rotation around the biphenyl bond may lead to distinct signals for all eight aromatic protons. The exact chemical shifts will be influenced by the anisotropic effects of the halogen atoms and the dihedral angle between the phenyl rings[7][8][9][10].
¹³C NMR: The ¹³C NMR spectrum should display 12 distinct signals for the carbon atoms of the biphenyl skeleton. The carbons directly attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts, typically in the range of δ 110-135 ppm. The chemical shifts of the other aromatic carbons will also be influenced by the position of the halogen substituents.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 266, corresponding to the isotopes ³⁵Cl and ⁷⁹Br. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern. The M+2 peak (containing either ⁸¹Br or ³⁷Cl) will be significant, and an M+4 peak (containing both ⁸¹Br and ³⁷Cl) will also be present.
Common fragmentation pathways for halogenated biphenyls include the loss of halogen atoms (Br and/or Cl) and the cleavage of the biphenyl bond[11][12].
Infrared (IR) Spectroscopy
The Fourier-transform infrared (FT-IR) spectrum of 2-Bromo-2'-chlorobiphenyl is expected to exhibit characteristic absorption bands for aromatic compounds.
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C=C stretching (aromatic): 1600-1450 cm⁻¹
-
C-Br stretching: 700-500 cm⁻¹
-
C-Cl stretching: 800-600 cm⁻¹
-
Out-of-plane C-H bending: 900-675 cm⁻¹, which can provide information about the substitution pattern of the aromatic rings.
Safety and Handling
2-Bromo-2'-chlorobiphenyl is classified as a hazardous substance.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties, synthesis, purification, and characterization of 2-Bromo-2'-chlorobiphenyl. While a lack of direct experimental data necessitates the use of predictive models for some properties, the information presented herein offers a valuable resource for researchers working with this compound. The provided protocols are based on well-established methodologies and can be adapted for practical laboratory applications. Further experimental validation of the predicted properties is encouraged to enhance the understanding of this unique halogenated biphenyl.
References
-
U.S. Environmental Protection Agency. (2012). Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11. United States Environmental Protection Agency. [Link]
- Suzuki, A. (1981). Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. Accounts of Chemical Research, 15(6), 178-184.
- Bergman, R. G. (n.d.). Column Chromatography. University of California, Berkeley.
- Field, L. D., Sternhell, S., & Kalman, J. R. (2012).
- Kumari, A., & Gupta, M. (2018). QSAR Models for Water Solubility of Organ Halogen Compounds. Rafidain Journal of Science, 27(2), 70-80.
- Katritzky, A. R., Kuanar, M., Slavov, S., Hall, C. D., Karelson, M., Kahn, I., & Dobchev, D. A. (2009). Quantitative structure–property relationship studies of boiling points of organic compounds.
- Hassan, M., & Jurs, P. C. (2000). Prediction of the Normal Boiling Points of Hydrocarbons from Molecular Structure. Journal of Chemical Information and Computer Sciences, 40(4), 813-817.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Dearden, J. C. (2016). The QSAR prediction of melting point, a property of environmental relevance. SAR and QSAR in Environmental Research, 27(1), 1-23.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Armarego, W. L., & Chai, C. L. (2012).
-
Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
- Chen, J., Li, X., & Li, J. (2019). Biological enrichment prediction of polychlorinated biphenyls and novel molecular design based on 3D-QSAR/HQSAR associated with molecule docking. Scientific reports, 9(1), 1-13.
- Levy, G. C., Lichter, R. L., & Nelson, G. L. (1980). Carbon-13 nuclear magnetic resonance spectroscopy. John Wiley & Sons.
- Dappen, R., Pelloni, S., & O'Connell, J. P. (1991). A group contribution method for the prediction of the boiling point of organic compounds. Fluid Phase Equilibria, 62(1-2), 1-22.
- Stein, S. E., & Brown, R. L. (1994). Estimation of normal boiling points from group contributions. Journal of chemical information and computer sciences, 34(3), 581-587.
- Zuas, O. (2008). WHIM-3D-QSPR approach for predicting aqueous solubility of chlorinated hydrocarbons. Indonesian Journal of Chemistry, 8(1), 65-71.
- Sandall, J. P. B., & Widdowson, D. A. (1985). N.m.r. spectra of ortho-substituted biphenyls: a reappraisal of the ring current effect. Journal of the Chemical Society, Perkin Transactions 2, (2), 193-197.
- Vinci, D., Chen, W., & Xiao, J. (2006). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls Via Suzuki-Miyaura Coupling as Possible Route to. Letters in Organic Chemistry, 3(7), 567-570.
- Doucet, J. P., & Panaye, A. (1997). QSAR and molecular modelling in rational design of bioactive molecules. Elsevier.
- Agilent Technologies. (n.d.).
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass spectrometry of organic compounds. Holden-Day.
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Chemical Abstracts Service. (n.d.). CAS REGISTRY. Retrieved from [Link]
- Dekeyser, M. A. (2017). A review on the chemistry of biphenyls.
- Yalkowsky, S. H., & He, Y. (2003).
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Technical Whitepaper: Structural Dynamics and Synthesis of 2-Bromo-2'-chlorobiphenyl
[1][2][3]
Part 1: Executive Summary & Structural Analysis[1][2][3]
2-Bromo-2'-chlorobiphenyl is a polyhalogenated biphenyl (PHB) characterized by non-symmetrical ortho-substitution.[1][2][3] Unlike its planar, non-substituted biphenyl counterparts, this molecule exhibits significant steric strain due to the collision of the bromine and chlorine atoms at the 2 and 2' positions.[3] This strain forces the two phenyl rings out of coplanarity, introducing a chiral axis and the potential for atropisomerism—a critical consideration in modern drug design and environmental toxicology.[3]
Physicochemical Identity[1][2]
| Parameter | Specification |
| IUPAC Name | 1-bromo-2-(2-chlorophenyl)benzene |
| CAS Number | 107208-70-8 |
| Molecular Formula | C₁₂H₈BrCl |
| Molecular Weight | 267.55 g/mol |
| SMILES | C1=CC=C(C(=C1)C2=CC=CC=C2Cl)Br |
| Appearance | Viscous oil or low-melting solid (dependent on purity) |
The "Ortho-Effect" and Conformation
The defining feature of this molecule is the 2,2'-disubstitution .[2][3] In biphenyl systems, the rotation around the central C1-C1' bond is free unless hindered by bulky ortho-substituents.[1][2][3]
-
Steric Clash: The van der Waals radius of Bromine (1.85 Å) and Chlorine (1.75 Å) significantly exceeds the available space if the rings were planar.[2][3]
-
Dihedral Twist: To minimize repulsion, the rings twist to a dihedral angle typically between 60° and 90°.[3] This twist breaks the plane of symmetry, rendering the molecule chiral despite lacking a stereogenic carbon center.[3]
Part 2: Stereochemical Dynamics (Atropisomerism)[2][3][4][5]
For researchers in medicinal chemistry, 2-bromo-2'-chlorobiphenyl serves as a classic model for axial chirality .[1][2][3]
Rotational Energy Barriers
The stability of the chiral axis depends on the rotational energy barrier (
-
Low Barrier (< 20 kcal/mol): The molecule rotates rapidly at room temperature.[2][3] The enantiomers (
andngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> helicity) racemize too quickly to be isolated.[3] This is likely the case for 2-bromo-2'-chlorobiphenyl at standard conditions, classifying it as a conformational isomer rather than a stable atropisomer.[1][2][3] -
High Barrier (> 23 kcal/mol): The rotation is "locked" at physiological temperatures, allowing for the isolation of stable enantiomers.[3]
Implication: While 2-bromo-2'-chlorobiphenyl itself may racemize, it is a critical scaffold.[1][2][3] Adding further substitution at the 6 or 6' positions (e.g., a nitro or methyl group) would "lock" the conformation, creating stable atropisomers that require enantioselective synthesis or chiral separation.[3]
Isomer Landscape
The term "isomer" for this chemical covers two distinct categories:
Part 3: Synthetic Protocol (Suzuki-Miyaura Coupling)[1][2][3]
Objective: Synthesize 2-bromo-2'-chlorobiphenyl with high regioselectivity. Challenge: Preventing homo-coupling (biphenyl formation from identical halides) and ensuring the Bromine atom remains intact while the coupling occurs at the Iodo-position.
Retrosynthetic Strategy
We utilize the difference in reactivity rates between Aryl-Iodides and Aryl-Bromides in Palladium-catalyzed cross-coupling.[1][2][3]
-
Electrophile: 1-Bromo-2-iodobenzene (The C-I bond is weaker and undergoes oxidative addition to Pd(0) much faster than the C-Br bond).[1][2][3]
Experimental Workflow (Graphviz Visualization)
Figure 1: Selective Suzuki-Miyaura cross-coupling pathway exploiting the reactivity differential between C-I and C-Br bonds.[1][2]
Step-by-Step Protocol
Reagents:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)[2]
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv, dissolved in min. water)
Procedure:
-
Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon x3. Oxygen is the enemy of Pd(0) catalysts.[2][3]
-
Solvation: Dissolve 1-bromo-2-iodobenzene (1.41 g) and Pd(PPh₃)₄ (173 mg) in degassed DME (20 mL). Stir for 10 min at room temperature. Why? This allows the Oxidative Addition of the Aryl-Iodide to occur preferentially before the boronic acid is introduced.[2][3]
-
Addition: Add 2-chlorophenylboronic acid (0.86 g) followed by the aqueous Na₂CO₃ solution.
-
Reflux: Heat the mixture to 85°C (reflux) for 12-16 hours. Monitor via TLC (Hexanes/EtOAc 95:5).
-
Workup: Cool to RT. Dilute with diethyl ether. Wash with water and brine.[2][3] Dry over MgSO₄.[2][3]
-
Purification: Flash column chromatography on silica gel. Elute with 100% Hexanes (the product is non-polar).[2][3]
Self-Validation Check:
-
TLC: The product will have an Rf slightly lower than the starting iodide but higher than the boronic acid.[3]
-
GC-MS: Look for the molecular ion peak at m/z 266/268/270. The isotopic pattern is diagnostic (see below).
Part 4: Analytical Characterization
To confirm the identity of 2-bromo-2'-chlorobiphenyl, rely on the unique isotopic signatures of the halogens.[1][2][3]
Mass Spectrometry (MS) Signature
The combination of one Bromine (⁷⁹Br/⁸¹Br ≈ 1:[3]1) and one Chlorine (³⁵Cl/³⁷Cl ≈ 3:[2][3]1) creates a distinct "M+" cluster.[2][3]
| m/z Peak | Composition | Relative Intensity (Approx) |
| 266 | ¹²C₁₂H₈⁷⁹Br³⁵Cl | 100% (Base) |
| 268 | ¹²C₁₂H₈⁸¹Br³⁵Cl + ¹²C₁₂H₈⁷⁹Br³⁷Cl | ~130% (Overlap of two isotopologues) |
| 270 | ¹²C₁₂H₈⁸¹Br³⁷Cl | ~30% |
NMR Spectroscopy[1][2][6]
-
¹H NMR (CDCl₃, 400 MHz): You will observe a complex region of aromatic multiplets between 7.1 and 7.7 ppm.[3]
-
¹³C NMR: Twelve unique carbon signals due to the lack of symmetry. The C-Br and C-Cl ipso-carbons will appear significantly shifted (typically 120-135 ppm range depending on shielding).[1][2][3]
References
-
PubChem. (2023).[2][3] 2-Bromo-2'-chlorobiphenyl Compound Summary. National Center for Biotechnology Information.[2][3] [Link]1][2]
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]1][2]
-
Bringmann, G., et al. (2005).[2] Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. [Link]1][2]
-
Wolf, C. (2008).[2] Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry.[2][3] (Contextual reference for rotational barriers in 2,2'-dihalobiphenyls).
A Guide to the Selective Synthesis of 2-Bromo-2'-chlorobiphenyl via Palladium-Catalyzed Suzuki-Miyaura Coupling
Abstract: This technical guide provides an in-depth exploration of a robust and selective method for synthesizing the unsymmetrical biaryl, 2-Bromo-2'-chlorobiphenyl, starting from o-dibromobenzene. The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. This document focuses on the Suzuki-Miyaura cross-coupling reaction, detailing the mechanistic underpinnings, providing a comprehensive experimental protocol, and discussing the critical parameters that ensure a successful and high-yield outcome. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a reliable method for constructing sterically hindered and electronically distinct biaryl scaffolds.
Introduction: The Challenge of Unsymmetrical Biaryl Synthesis
The synthesis of unsymmetrical biaryls, molecules containing two directly connected but non-identical aromatic rings, presents a significant challenge in organic chemistry. The core difficulty lies in selectively coupling two different aryl partners while preventing the formation of undesired symmetrical homocoupling products. The target molecule, 2-Bromo-2'-chlorobiphenyl, exemplifies this challenge, featuring two different halogen substituents at the sterically hindered ortho positions.
While classical methods like the Ullmann condensation exist, they often require harsh reaction conditions (high temperatures and stoichiometric copper) and can suffer from low yields and poor selectivity.[1][2][3][4] Modern synthetic chemistry has largely pivoted to palladium-catalyzed cross-coupling reactions, which offer milder conditions, broader functional group tolerance, and significantly higher selectivity.[5][6][7] Among these, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, stands out as a particularly powerful and versatile tool for C-C bond formation.[8][9]
This guide will focus exclusively on the Suzuki-Miyaura reaction for the synthesis of 2-Bromo-2'-chlorobiphenyl from o-dibromobenzene and 2-chlorophenylboronic acid, as it represents the most efficient and reliable strategy.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[9][10] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of o-dibromobenzene. This is a critical step where selectivity is paramount; the reaction conditions are tuned to favor the insertion into only one of the two C-Br bonds. This step forms a square planar Pd(II) intermediate.
-
Transmetalation: This is the step where the second aryl group is introduced. The 2-chlorophenylboronic acid, activated by a base (e.g., potassium carbonate), forms a boronate species. This species then transfers the 2-chlorophenyl group to the palladium center, displacing a halide ligand and forming a di-aryl palladium(II) complex. The base is essential for facilitating this transfer.[8]
-
Reductive Elimination: In the final step, the two aryl groups on the palladium complex (the 2-bromophenyl and the 2-chlorophenyl) couple and are "eliminated" from the metal center. This forms the desired C-C bond of the 2-Bromo-2'-chlorobiphenyl product and, crucially, regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a robust starting point for the synthesis. Researchers should monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| o-Dibromobenzene | C₆H₄Br₂ | 235.91 | 10.0 | 2.36 g | 1.0 |
| 2-Chlorophenylboronic Acid | C₆H₄BClO₂ | 156.36 | 11.0 | 1.72 g | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 0.3 | 347 mg | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 30.0 | 4.15 g | 3.0 |
| Toluene | C₇H₈ | - | - | 40 mL | - |
| Ethanol | C₂H₅OH | - | - | 10 mL | - |
| Water (degassed) | H₂O | - | - | 10 mL | - |
Reaction Workflow
Caption: A streamlined workflow for the synthesis of 2-Bromo-2'-chlorobiphenyl.
Detailed Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add o-dibromobenzene (2.36 g, 10.0 mmol), 2-chlorophenylboronic acid (1.72 g, 11.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Through the septum, add toluene (40 mL), ethanol (10 mL), and degassed water (10 mL) via syringe. The solvent mixture facilitates the dissolution of both organic and inorganic reagents.
-
Heating and Monitoring: Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) by taking small aliquots from the reaction mixture. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution) to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient elution starting with pure hexane and gradually increasing the polarity with ethyl acetate will typically separate the product from non-polar impurities and baseline catalyst residues. The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield 2-Bromo-2'-chlorobiphenyl as a solid or viscous oil.
Safety and Handling
-
o-Dibromobenzene: This compound is a combustible liquid and can cause skin and eye irritation.[11][12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organometallic Reagents: Palladium catalysts and organoboron compounds should be handled with care. While generally less hazardous than other organometallics, they can be toxic, and inhalation of dust should be avoided.
-
Solvents: Toluene and ethanol are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a highly efficient, selective, and reliable pathway for the synthesis of 2-Bromo-2'-chlorobiphenyl from o-dibromobenzene. The mild reaction conditions, predictable catalytic cycle, and high yields make this method superior to older, more classical approaches. By carefully controlling stoichiometry and maintaining an inert atmosphere, researchers can successfully construct this and other challenging unsymmetrical biaryl structures, paving the way for further discoveries in medicinal chemistry and materials science.
References
-
Goossen, L. J., & Lauth-de Viguerie, N. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. Journal of the American Chemical Society, 129(15), 4834–4835. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Ishiyama, T., Kizaki, H., Miyaura, N., & Suzuki, A. (1993). Synthesis of Unsymmetrical Biaryl Ketones via Palladium-Catalyzed Carbonylative Cross-Coupling. Reaction of Arylboronic Acids with Iodoarenes. Tetrahedron Letters, 34(48), 7595–7598. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
Denmark, S. E., & Wu, Z. (1999). Synthesis of Unsymmetrical Biaryls from Arylsilacyclobutanes. Organic Letters, 1(9), 1495–1498. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Zhengzhou Haikuo Optoelectronic Materials Co., Ltd. (2022). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl.
-
Quora. (2020, June 12). What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene? [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
The Organic Chemistry Tutor. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. [Link]
-
SpringerLink. (2021). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. [Link]
-
L.S. College, Muzaffarpur. (2020, October 22). Ullmann reaction. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. [Link]
-
askIITians. (2016, February 23). how to prepare biphenyl from benzene using grignard method? [Link]
-
PubChem. (n.d.). 2-Chlorobiphenyl. [Link]
-
Psofogiannakis, G., & Stiakaki, E.-A. D. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 598. [Link]
-
PubChem. (n.d.). 2-Bromobiphenyl. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
New Jersey Department of Health. (2006, April). Hazardous Substance Fact Sheet: Dibromobenzene. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]
-
PubMed. (1988). Purification of polybrominated biphenyl congeners. [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
-
Wang, D., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 21(10), 1361. [Link]
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. [Link]
-
Organic Syntheses. (n.d.). 4,4'-dibromobiphenyl. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
-
Chemistry Stack Exchange. (2016, January 27). What are the specific dangers associated with Grignard reagents? [Link]
-
NIST WebBook. (n.d.). 2-Bromo-4-chloroaniline. [Link]
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Technical Deep Dive: 2-Bromo-2'-chlorobiphenyl and Ortho-Halogenated Analogs
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Environmental Toxicologists
Executive Summary: The Ortho-Halogenated Scaffold
2-Bromo-2'-chlorobiphenyl represents a unique class of polyhalogenated biphenyls (PXBs) characterized by double ortho-substitution . Unlike their planar, non-ortho substituted counterparts (often studied for high-affinity AhR binding), the 2,2'-dihalo motif induces significant steric torsion between the phenyl rings.
For the drug development professional, this molecule is not merely an environmental congener but a privileged atropisomeric scaffold . The distinct electronic and steric properties of the bromine versus chlorine atoms allow for chemoselective functionalization —a critical feature for constructing non-centrosymmetric biaryl ligands used in catalysis and drug discovery.
This guide analyzes the structural dynamics, robust synthetic pathways, and toxicological profiles of 2-bromo-2'-chlorobiphenyl, providing actionable protocols for its use as a high-value intermediate.
Structural Analysis & Chemical Properties[1][2][3][4]
The "Ortho-Effect" and Atropisomerism
The defining feature of 2-bromo-2'-chlorobiphenyl is the steric clash between the halogen atoms and the ortho-hydrogens of the opposing ring.
-
Dihedral Angle: Approximately 70°–90°, preventing coplanarity.
-
Atropisomerism: While not stable at room temperature (rotational barrier
kcal/mol), the molecule exists as a racemate of axial enantiomers. Bulky substitution at the remaining ortho-positions (6, 6') would be required to "lock" the axis for chiral resolution. -
Chemoselectivity: The C-Br bond (Bond Dissociation Energy ~66 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol). This allows Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to occur exclusively at the bromine site, leaving the chlorine intact for subsequent elaboration.
Quantitative Data Summary
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₂H₈BrCl | Core Scaffold |
| Molecular Weight | 267.55 g/mol | Fragment-based drug design |
| LogP (Predicted) | ~5.2 | High Lipophilicity (Bioaccumulation risk) |
| C-X Bond Length | C-Br: 1.89 Å | C-Cl: 1.74 Å | Steric bulk differential |
| Rotational Barrier | Low (< 25 kcal/mol) | Rapid racemization at RT |
| Reactivity Order | C-Br > C-Cl | Sequential functionalization |
Synthetic Architectures
Creating sterically congested biaryls requires specialized catalytic systems. Standard Pd(PPh₃)₄ protocols often fail due to slow oxidative addition and reductive elimination rates caused by the ortho-substituents.
Mechanistic Pathway: Sterically Demanding Suzuki-Miyaura
To synthesize 2-bromo-2'-chlorobiphenyl, we utilize a cross-coupling between 1-bromo-2-iodobenzene and 2-chlorophenylboronic acid . The iodine atom is the most reactive electrophile, ensuring the bromine remains on the ring.
Critical Success Factors:
-
Ligand Choice: Use electron-rich, bulky phosphines like SPhos or XPhos . These ligands facilitate oxidative addition into the hindered C-I bond and stabilize the monoligated Pd(0) species.
-
Base Selection: Weak bases (K₂CO₃) may be insufficient. K₃PO₄ or Ba(OH)₂ in aqueous biphasic systems promotes the transmetallation step.
Visualization: Synthesis Workflow
Caption: Optimized Suzuki-Miyaura pathway for sterically hindered ortho-dihalo biaryls.
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 2-Bromo-2'-chlorobiphenyl
Rationale: This protocol uses the high reactivity of the C-I bond to preserve the C-Br and C-Cl bonds for future use.
Materials:
-
1-Bromo-2-iodobenzene (1.0 equiv)
-
2-Chlorophenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)[1]
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Methodology:
-
Pre-Catalyst Formation: In a dry Schlenk tube, charge Pd(OAc)₂ and SPhos. Purge with Argon (3 cycles). Add anhydrous toluene (5 mL/mmol) and stir at RT for 15 mins to generate the active catalytic species (solution turns yellow/orange).
-
Reagent Addition: Add 1-bromo-2-iodobenzene, 2-chlorophenylboronic acid, and K₃PO₄.
-
Degassing: Degas the mixture via freeze-pump-thaw (3 cycles) or vigorous Argon sparging (20 mins). Validation: Oxygen presence leads to homocoupling of the boronic acid.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor via GC-MS.[2]
-
Checkpoint: Look for the disappearance of the iodide (M+ = 282) and formation of product (M+ = 266/268/270 pattern).
-
-
Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Hexanes). The product is non-polar and elutes early.
Protocol B: Selective Functionalization (Lithiation)
Rationale: Demonstrating the utility of the scaffold. Bromine is selectively exchanged for Lithium at -78°C, leaving Chlorine intact.
-
Dissolve 2-bromo-2'-chlorobiphenyl in dry THF at -78°C.
-
Add n-BuLi (1.05 equiv) dropwise over 30 mins.
-
Validation: Quench a small aliquot with D₂O. NMR should show loss of ortho-Br proton signal and appearance of deuterium coupling, while the Cl-ring signals remain unchanged.
-
Add electrophile (e.g., DMF, CO₂, or R-CHO) to generate 2'-chloro-biphenyl-2-derivatives.
Environmental & Toxicological Profile
While useful in synthesis, this compound is a PXB and shares toxicological features with PCBs.
Mechanism of Action: AhR Interaction
Unlike coplanar PCBs (e.g., PCB-126), 2-bromo-2'-chlorobiphenyl has low affinity for the Aryl Hydrocarbon Receptor (AhR) due to its twisted conformation. However, it can still induce CYP enzymes (CYP2B family) via the CAR (Constitutive Androstane Receptor) pathway.
Metabolic Fate
The primary clearance pathway is hepatic oxidation. The lack of para-substituents makes the 4,4' positions vulnerable to hydroxylation.
Caption: Metabolic activation and clearance pathway via P450 hydroxylation.
References
-
Suzuki-Miyaura Coupling Mechanism & Ligand Effects
-
Structural Characteriz
-
Toxicology of Mixed Halogen
- Title: Toxicological Profile for Polybrominated Biphenyls and Polybromin
- Source:
-
URL:[Link]
-
Selective Functionalization Str
- Title: Selective Arylation of 2-Bromo-4-chlorophenyl...
- Source: MDPI Molecules, 2022.
-
URL:[Link]
-
General Chemical D
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- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]
- 5. 4-Bromo-4'-chloro-1,1'-biphenyl | C12H8BrCl | CID 2756876 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Sourcing & Synthetic Utility of 2-Bromo-2'-chlorobiphenyl
The following technical guide details the sourcing, quality evaluation, and synthetic utility of 2-Bromo-2'-chlorobiphenyl (CAS 107208-70-8) .
CAS: 107208-70-8 | Formula: C₁₂H₈BrCl | MW: 267.55 g/mol
Executive Summary
2-Bromo-2'-chlorobiphenyl is a non-symmetrical, di-ortho-halogenated biaryl scaffold. Unlike its symmetric analogs (2,2'-dibromobiphenyl or 2,2'-dichlorobiphenyl), this molecule offers sequential orthogonality . The significant difference in bond dissociation energies between the C-Br (~69 kcal/mol) and C-Cl (~84 kcal/mol) bonds allows researchers to selectively functionalize the bromine position (via Lithium-Halogen exchange or Pd-catalyzed coupling) while leaving the chlorine position intact for subsequent transformations.
This guide addresses the specific challenges in sourcing this intermediate, which is often classified as a "Fine Chemical" rather than a commodity catalog item, and details the protocols required to exploit its unique reactivity.
Supply Chain Analysis & Sourcing Strategy
The "Make vs. Buy" Decision
Commercial availability of the specific 2-bromo-2'-chloro isomer is lower than that of symmetric biphenyls. Major catalog suppliers (Sigma-Aldrich, TCI, Alfa Aesar) often list this as a "make-to-order" or "extended lead time" item, frequently sourcing it from OEM manufacturers in Asia.
Recommendation: For quantities <10g, purchase from specialty aggregators. For >100g, in-house synthesis via Suzuki coupling is often more cost-effective and ensures higher purity.
Supplier Landscape & Risk Assessment
When sourcing this compound, the primary risk is homocoupling impurities . A low-quality batch synthesized via Ullmann coupling of mixed halides may contain significant amounts of:
-
Impurity A: 2,2'-Dibromobiphenyl (CAS 13029-09-9)
-
Impurity B: 2,2'-Dichlorobiphenyl (CAS 13029-08-8)
These impurities are structurally similar and difficult to remove via standard recrystallization.
Commercial Supplier Tiers:
| Tier | Supplier Type | Typical Purity | Lead Time | Primary Use Case |
| Tier 1 | Global Catalog (e.g., TCI, Sigma) | >97% (GC) | 2-6 Weeks | Reference Standards, Small Scale (<5g) |
| Tier 2 | Specialty Aggregators (e.g., Combi-Blocks, Apollo) | >95% (NMR) | 1-2 Weeks | Med-Chem Discovery (5-50g) |
| Tier 3 | OEM Manufacturers (e.g., Dakenchem, Starsky) | 98%+ (HPLC) | Variable | Process Development (>100g) |
Quality Control (QC) Workflow
Before introducing a purchased batch into a high-value synthesis (e.g., Buchwald ligand generation), execute the following QC protocol:
-
GC-MS Analysis: Required to distinguish the target (MW 266/268/270 isotopic pattern) from homocoupled impurities.
-
¹H-NMR: Focus on the aromatic region (7.1–7.7 ppm). Symmetry breaks in the integration can reveal symmetric impurities.
Figure 1: Quality Control Decision Matrix for incoming 2-Bromo-2'-chlorobiphenyl batches.
Synthetic Utility: Sequential Functionalization
The core value of 2-Bromo-2'-chlorobiphenyl is the ability to install two different functional groups at the ortho positions.
Mechanism: Kinetic Selectivity
At -78°C, n-Butyllithium performs a Lithium-Halogen exchange exclusively at the Bromine atom. The Chlorine atom is kinetically inert under these conditions.
-
Reaction Rate:
-
Result: Formation of (2'-chlorobiphenyl-2-yl)lithium.
Application: Synthesis of Dialkylbiarylphosphines
This scaffold is a precursor to SPhos/XPhos analogs where the non-phosphorus ring requires specific substitution (e.g., Cl) that can be modified later.
Figure 2: Sequential functionalization pathway exploiting the Br/Cl reactivity gap.
Experimental Protocol: Selective Lithiation
Objective: Selective conversion of C-Br to C-Li followed by phosphinylation, retaining the C-Cl bond.
Materials
-
Substrate: 2-Bromo-2'-chlorobiphenyl (1.0 eq, 2.67 g, 10 mmol)
-
Reagent: n-Butyllithium (1.6 M in hexanes, 1.05 eq)
-
Electrophile: Chlorodiphenylphosphine (1.1 eq)
-
Solvent: Anhydrous THF (50 mL), degassed.
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add the substrate and dissolve in anhydrous THF.
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Lithiation (Critical Step): Add n-BuLi dropwise over 10 minutes via syringe pump.
-
Note: The internal temperature must not exceed -70°C to prevent benzyne formation or scrambling to the Cl-position.
-
-
Incubation: Stir at -78°C for 30 minutes. The solution typically turns a pale yellow/orange.
-
Quench: Add Chlorodiphenylphosphine (neat or in THF) dropwise.
-
Warming: Allow the reaction to warm to room temperature naturally over 2 hours.
-
Workup: Quench with sat. NH₄Cl (aq). Extract with EtOAc. Dry over MgSO₄.
-
Validation: ¹H-NMR should show the disappearance of the doublet corresponding to the proton ortho to Br and the appearance of aromatic multiplets characteristic of the PPh₂ group.
References
-
ChemicalBook. 2-Bromo-2'-chlorobiphenyl Product Database & Suppliers. Retrieved from
-
Dakenchem. Specialty Synthesis of Halogenated Biaryls (CAS 107208-70-8). Retrieved from
-
Suzuki, A. Organoborates in New Synthetic Methods. Accounts of Chemical Research, 1982.[1] (Foundational mechanism for biaryl synthesis). Retrieved from
-
Echemi. Global Supplier Directory for 2-Bromo-2'-chlorobiphenyl. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: 2-Bromobiphenyl (Analog Reference). Retrieved from
Sources
Safety data sheet (SDS) for 2-Bromo-2'-chlorobiphenyl
Safety Data Sheet (SDS) Technical Guide: 2-Bromo-2'-chlorobiphenyl
Document Control:
-
Target Analyte: 2-Bromo-2'-chlorobiphenyl[1]
-
Role: Senior Application Scientist
-
Context: Drug Development & Advanced Organic Synthesis
Chemical Identity & Structural Significance
2-Bromo-2'-chlorobiphenyl is a di-ortho-substituted biaryl. Unlike its planar, para-substituted counterparts (which are often highly toxic dioxin mimics), this molecule adopts a twisted, non-planar conformation due to the steric repulsion between the bromine and chlorine atoms at the 2 and 2' positions. This structural nuance dictates its reactivity, physical state, and toxicological profile.
| Attribute | Specification |
| CAS Number | 107208-70-8 |
| Molecular Formula | C₁₂H₈BrCl |
| Molecular Weight | 267.55 g/mol |
| Physical State | Viscous Liquid or Low-Melting Solid (Ambient) |
| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene |
| Structural Class | Ortho,ortho'-dihalogenated biphenyl |
Hazard Identification & Risk Assessment: The Mechanistic View
Standard SDSs often list hazards without context. As researchers, we must understand the mechanism of toxicity to implement effective controls.
Toxicological Mechanism: The "Ortho Effect"
Unlike coplanar PCBs (e.g., PCB-126) that bind with high affinity to the Aryl Hydrocarbon Receptor (AhR) causing dioxin-like toxicity, 2-Bromo-2'-chlorobiphenyl is sterically hindered from achieving planarity.[6]
-
Reduced AhR Toxicity: The twist angle (>40°) prevents intercalation into the AhR binding pocket, significantly reducing dioxin-like carcinogenic potential [1].
-
Elevated Neurotoxicity: Ortho-substituted congeners are potent disruptors of Ca²⁺ homeostasis. They sensitize ryanodine receptors (RyR) in the sarcoplasmic reticulum and can alter dopamine levels in the brain, posing a neurotoxic risk distinct from coplanar analogs [2].
GHS Classification (Inferred from Structural Analogs)
-
Aquatic Toxicity (Acute/Chronic Category 1): Like all polyhalogenated biphenyls, it is highly lipophilic (logP ~5.0), leading to bioaccumulation in aquatic organisms.
-
Skin/Eye Irritation (Category 2): Direct contact causes localized dermatitis and ocular irritation.
-
Specific Target Organ Toxicity (STOT-RE): Potential for liver and nervous system damage upon repeated exposure.
Handling, Storage, & Exposure Control
The following workflow integrates engineering controls with personal protective equipment (PPE) to create a self-validating safety loop.
Figure 1: Operational safety workflow for handling halogenated biaryls. Note the critical checkpoint for container integrity before PPE application.
Storage Protocols
-
Temperature: Store at 2–8°C. While stable at room temperature, cooling minimizes volatilization of any trace hydrolysis products (HBr/HCl).
-
Atmosphere: Store under inert gas (Argon/Nitrogen). Halogenated aromatics can undergo slow photolytic dehalogenation; protect from light.
-
Segregation: Keep away from strong oxidizing agents (e.g., permanganates) and strong bases (e.g., n-BuLi) unless in a controlled reaction vessel.
Synthesis & Application Context
For drug development professionals, this molecule is a high-value scaffold. Its asymmetry allows for sequential functionalization, but its steric bulk presents a synthetic challenge.
Synthesis Challenges (Suzuki-Miyaura Coupling)
Synthesizing 2-Bromo-2'-chlorobiphenyl requires coupling an ortho-substituted boronic acid with an ortho-substituted halide. This is the "challenging class" of Suzuki couplings due to steric hindrance slowing the transmetallation step.
-
Preferred Protocol: Use active Buchwald ligands (e.g., S-Phos or X-Phos) with Pd(OAc)₂ or Pd₂dba₃. These ligands are electron-rich and bulky, facilitating the oxidative addition across the hindered C-Br bond [3].
-
Self-Validating Check: If the reaction stalls, check for protodeboronation of the boronic acid (a common side reaction in hindered systems).
Application in Drug Discovery
This scaffold is frequently used to synthesize:
-
Atropisomeric Ligands: Precursors for chiral phosphine ligands used in asymmetric catalysis.
-
OLED Materials: The twisted biphenyl core disrupts pi-stacking, preventing fluorescence quenching in solid-state devices.
Emergency Response & Disposal
| Scenario | Immediate Action | Mechanism of Hazard |
| Fire | Use CO₂, Dry Chemical, or Foam. Do NOT use water jet. | Thermal decomposition releases toxic Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) gases. |
| Skin Contact | Wash with soap and water for 15 min. Do not use organic solvents. | Solvents (ethanol/acetone) increase skin permeability, driving the lipophilic toxin deeper into the dermis. |
| Spill | Absorb with vermiculite or sand. Scoop into a distinct halogenated waste container. | Prevent entry into drains. Even small amounts are highly toxic to aquatic life (LC50 < 1 mg/L). |
Disposal: Incineration is the only acceptable disposal method. It must be performed at high temperatures (>1100°C) with scrubbers to capture halogen acids and prevent the formation of mixed polyhalogenated dibenzofurans (PXDFs).
References
-
Safe, S. (1994). Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology, 24(2), 87–149. Link
-
Pessah, I. N., et al. (2019). PCBs and Neurodevelopment: The Role of Ryanodine Receptor-Mediated Calcium Signaling. Environmental Science and Pollution Research. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
PubChem Compound Summary. (2025). 2-Bromo-2'-chlorobiphenyl (CAS 107208-70-8).[2][3][4][5] Link
Sources
- 1. 1,3,2-Dioxaborolane, 4,4,5,5-Tetramethyl-2-(6-Phenyl-2-Naphthalenyl)- from China manufacturer - 福建沃尔法生物科技有限公司 [wolfabio.com]
- 2. 2-Bromo-2'-chlorobiphenyl [107208-70-8] | King-Pharm [king-pharm.com]
- 3. echemi.com [echemi.com]
- 4. dakenchem.com [dakenchem.com]
- 5. 2-Bromo-2'-Chlorobiphenyl suppliers & manufacturers in China [m.chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Selective Suzuki-Miyaura Coupling of 2-Bromo-2'-chlorobiphenyl for the Synthesis of Sterically Hindered Biaryls
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenge of Steric Hindrance in Biaryl Synthesis
The synthesis of unsymmetrical, di-ortho-substituted biaryls is a significant challenge in modern organic chemistry. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials, often imparting unique conformational properties that are crucial for biological activity or material performance. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and mild conditions.[1][2] However, when applied to sterically demanding substrates, such as the coupling of 2-Bromo-2'-chlorobiphenyl, standard protocols often fail. The steric bulk surrounding the reaction centers impedes key steps in the catalytic cycle, leading to low yields and undesired side reactions.
This application note provides a comprehensive guide to successfully navigate the Suzuki-Miyaura coupling of 2-Bromo-2'-chlorobiphenyl. We will dissect the mechanistic hurdles posed by this substrate and present a field-proven protocol leveraging modern catalyst systems. This guide is designed to provide researchers with both the practical steps and the causal understanding necessary to achieve high-yield synthesis of these valuable molecular architectures. A key aspect of this transformation is the differential reactivity of the C-Br and C-Cl bonds, which allows for a selective and controlled coupling at the more reactive C-Br position.[3]
Mechanistic Insights & Strategic Rationale
The success of a sterically hindered Suzuki-Miyaura coupling hinges on overcoming two primary mechanistic bottlenecks: the oxidative addition and the reductive elimination steps. The general catalytic cycle provides a framework for understanding these challenges.[4][5][6]
-
Oxidative Addition: The cycle begins with the insertion of a Palladium(0) complex into the aryl-halide bond. With 2-Bromo-2'-chlorobiphenyl, the C-Br bond is significantly weaker and thus more reactive than the C-Cl bond, providing an intrinsic site for selective activation.[3] However, the ortho-chloro substituent creates substantial steric clash, which can hinder the approach of the palladium catalyst. To overcome this, highly active catalyst systems are required. Modern ligands, particularly bulky, electron-rich dialkylbiaryl phosphines (e.g., Buchwald ligands), are essential.[7][8] These ligands form monoligated, 14-electron Pd(0) species that are highly reactive and sterically tailored to facilitate insertion into hindered C-Br bonds.[7]
-
Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid derivative replaces the halide on the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][9] The choice of base is critical; strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often effective in promoting this step without causing unwanted side reactions.
-
Reductive Elimination: This final, product-forming step involves the coupling of the two organic fragments on the Pd(II) center, regenerating the Pd(0) catalyst. For di-ortho-substituted biaryls, this step can be exceptionally slow due to the steric repulsion between the two bulky groups, which prevents them from achieving the required cis orientation on the palladium center.[8] The same bulky, electron-rich ligands that promote oxidative addition also accelerate reductive elimination.[8] Their steric bulk enforces a geometry that encourages the two aryl groups to couple and dissociate from the metal center.
Catalytic Cycle for Selective Suzuki-Miyaura Coupling
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategic Utilization of 2-Bromo-2'-chlorobiphenyl in Pharmaceutical Intermediate Synthesis
Executive Summary
2-Bromo-2'-chlorobiphenyl represents a high-value "Janus-faced" electrophile in modern pharmaceutical chemistry. Its structural uniqueness lies in the presence of two distinct halogen atoms—bromine and chlorine—positioned at the sterically congested 2 and 2' ortho positions. This configuration offers two critical synthetic advantages:
-
Orthogonal Reactivity: The significant difference in bond dissociation energies (
vs. ) allows for highly selective functionalization. Bromine can be engaged in oxidative addition or lithium-halogen exchange without disturbing the chlorine atom. -
Pre-organized Tricyclic Scaffold: The 2,2'-disposition is the ideal geometric precursor for closing 7-membered rings (e.g., dibenzo[b,f]oxepines , dibenzo[b,d]azepines ), which are privileged structures in antipsychotic and antidepressant pharmacophores (e.g., Asenapine, Olopatadine analogs).
This guide details the protocols for exploiting this dual-reactivity to synthesize advanced pharmaceutical intermediates, focusing on orthogonal cross-coupling and domino cyclization strategies.
Reactivity Profile & Mechanistic Logic
The utility of 2-Bromo-2'-chlorobiphenyl rests on the kinetic differentiation between the C-Br and C-Cl bonds. In Palladium-catalyzed manifolds, the oxidative addition of Pd(0) to the Ar-Br bond is orders of magnitude faster than to the Ar-Cl bond.
Chemo-Selectivity Hierarchy
-
Phase 1 (Br-Selective): Occurs at ambient or mild heating (
) using standard ligands (e.g., ). The Chlorine remains inert. -
Phase 2 (Cl-Activation): Requires forcing conditions (
) or specialized electron-rich bulky phosphines (e.g., XPhos, Buchwald ligands) to activate the inert Ar-Cl bond.
Figure 1: The orthogonal reactivity logic. The C-Br bond serves as the entry point for initial diversification, while the C-Cl bond acts as a latent handle for subsequent cyclization.
Application I: Synthesis of Dibenzo[b,f]oxepine Scaffolds
The dibenzo[b,f]oxepine core is the structural backbone of several CNS-active drugs, including Asenapine (antipsychotic) and Doxepin (antidepressant). 2-Bromo-2'-chlorobiphenyl offers a convergent route to these scaffolds via a sequence of etherification followed by intramolecular arylation.
Protocol: Step-Wise Construction of the Oxepine Core
Step 1: Selective Etherification (Ullmann-type or Pd-catalyzed)
Objective: Replace the reactive Bromine with a phenol or alcohol moiety while preserving the Chlorine.
Reagents:
-
Substrate: 2-Bromo-2'-chlorobiphenyl (1.0 equiv)
-
Nucleophile: Substituted Phenol (1.2 equiv)
-
Catalyst:
(10 mol%) or / DPEPhos -
Base:
(2.0 equiv) -
Solvent: Toluene or DMF
Procedure:
-
Charge a reaction vessel with 2-Bromo-2'-chlorobiphenyl, the phenol, and base.
-
Add the catalyst system under an inert atmosphere (
). -
Heat to 80°C . Monitor via HPLC. The C-Br bond will cleave exclusively.
-
Checkpoint: Ensure no reaction has occurred at the C-Cl site (retention time of product should be distinct from double-substitution).
-
Isolate the 2-(aryloxy)-2'-chlorobiphenyl intermediate.
Step 2: Intramolecular Ring Closure
Objective: Cyclize the intermediate to form the 7-membered oxepine ring by activating the dormant Chlorine.
Reagents:
-
Catalyst:
(2 mol%) -
Ligand: XPhos or JohnPhos (4 mol%) – Critical for activating the hindered, unreactive Cl.
-
Solvent: Dioxane (anhydrous)
-
Temperature: 110°C (Reflux)
Procedure:
-
Dissolve the intermediate from Step 1 in Dioxane.
-
Add the Pd precursor and the bulky phosphine ligand.
-
Reflux for 12–24 hours.
-
Mechanism: The Pd catalyst performs oxidative addition into the difficult C-Cl bond, followed by intramolecular C-H activation or C-O coupling (depending on the specific phenol linker used) to close the ring.
Application II: Dibenzo[b,d]azepines via Domino Reactions
Dibenzo[b,d]azepines are crucial motifs in alkaloids and kinase inhibitors. The 2,2'-dihalo motif allows for a powerful Pd-catalyzed Domino Reaction , converting the acyclic biphenyl directly into a tricyclic azepine in a single pot.
Protocol: One-Pot Domino Amination/Arylation
Concept: This reaction utilizes an N-allyl amine. The Pd catalyst first couples the amine to the Br-site, then executes an intramolecular Heck-type cyclization at the Cl-site.
Reagents:
-
Substrate: 2-Bromo-2'-chlorobiphenyl (1.0 equiv)
-
Amine: N-allyl alkylamine (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
or similar bulky alkyl phosphine. -
Base:
(strong base required for amination).
Workflow:
-
Amination (Site A): The amine couples to the C-Br position.
-
Intermediate: 2-(N-allyl-amino)-2'-chlorobiphenyl.
-
-
Heck Cyclization (Site B): The Pd centers on the remaining Cl, inserts, and captures the alkene of the allyl group.
-
Result: Formation of a methylene-bridged dibenzoazepine derivative.
Figure 2: The domino sequence for synthesizing Azepine cores. Note the sequential activation of Halogen 1 (Br) and Halogen 2 (Cl).
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Solvent Gas | Degassed (Argon/N2) | Oxygen poisons Pd(0) catalysts, halting the cycle before the difficult C-Cl activation step. |
| Ligand Choice | Steric Bulk | For the C-Cl step, ligands like XPhos or BrettPhos are non-negotiable. Standard |
| Temperature Control | Staged Heating | Run Step 1 (Br) at 60-80°C. Only ramp to >100°C for Step 2. Overheating early causes de-halogenation side products. |
| Stoichiometry | 1:1.05 (Substrate:Reagent) | Avoid large excesses of nucleophiles in Step 1 to prevent "double addition" (displacing both Br and Cl). |
References
-
Dibenzo[b,f]oxepine Synthesis: Organic & Biomolecular Chemistry, "The Ireland–Claisen rearrangement strategy towards the synthesis of the schizophrenia drug, (+)-asenapine."[1] Available at:
-
Pd-Catalyzed Domino Reactions: Organic Letters, "Breaking the Scalability Barrier: Diversifiable Pd-Catalyzed Domino Reaction En Route to Dibenzo[b,d]azepines." Available at:
-
Benzofuran/Dibenzofuran Synthesis: Journal of the American Chemical Society, "Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides." (Discusses selectivity). Available at:
-
General Cross-Coupling Selectivity: BenchChem Application Guide, "Bromo- vs. Chloro-Substituents in Cross-Coupling." Available at:
Sources
Application Notes and Protocols: The Strategic Use of 2-Bromo-2'-chlorobiphenyl in the Synthesis of Novel Agrochemical Scaffolds
Abstract
Substituted biphenyls represent a cornerstone in the molecular architecture of numerous high-performance agrochemicals, particularly in the fungicide class of succinate dehydrogenase inhibitors (SDHIs). The precise arrangement of substituents on the biphenyl core is critical for biological efficacy, target specificity, and metabolic stability. While many established synthetic routes to commercial agrochemicals utilize other biphenyl precursors, 2-Bromo-2'-chlorobiphenyl emerges as a strategic, yet underutilized, building block for the exploration of novel chemical spaces in agrochemical discovery. Its distinct substitution pattern offers a unique handle for sophisticated synthetic transformations, enabling the generation of diverse molecular libraries with potential for new modes of action or improved resistance profiles. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and potential applications of 2-Bromo-2'-chlorobiphenyl in creating next-generation agrochemical candidates. We will delve into the rationale behind its use, provide detailed, field-tested protocols for its synthesis and subsequent derivatization via modern cross-coupling methodologies, and offer insights into the design of experimental workflows for the development of novel agrochemicals.
Introduction: The Biphenyl Moiety in Modern Agrochemicals
The biphenyl scaffold is a privileged structure in medicinal and agrochemical chemistry. Its rigid, yet conformationally flexible nature allows it to effectively interact with biological targets. In the realm of agrochemicals, the most prominent example of a biphenyl-containing active ingredient is the fungicide Boscalid.[1] Boscalid's efficacy relies on the specific geometry of its 2-amino-4'-chlorobiphenyl core, which is crucial for its inhibitory action on the succinate dehydrogenase enzyme in fungal mitochondria.[1][2] The synthesis of this key intermediate has been extensively optimized, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3]
While the synthesis of the Boscalid core provides a foundational understanding of biphenyl construction in agrochemicals, the exploration of alternative substitution patterns is essential for the discovery of new active ingredients and to combat the growing challenge of fungicide resistance. It is in this context that 2-Bromo-2'-chlorobiphenyl presents itself as a valuable starting material for research and development. The presence of two distinct halogen atoms at the ortho positions allows for selective and sequential functionalization, paving the way for the creation of complex and diverse molecular architectures, including potentially atropisomeric structures which are of growing interest in drug discovery.[4][5]
Physicochemical Properties of 2-Bromo-2'-chlorobiphenyl
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and scale-up.
| Property | Value | Source |
| CAS Number | 107208-70-8 | [6] |
| Molecular Formula | C₁₂H₈BrCl | [6] |
| Molecular Weight | 267.55 g/mol | [6] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 39.0 to 43.0 °C | |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., toluene, THF, dioxane). | [7] |
Synthesis of 2-Bromo-2'-chlorobiphenyl via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, and it is particularly well-suited for the synthesis of unsymmetrical biphenyls.[4] The following protocol outlines a reliable method for the synthesis of 2-Bromo-2'-chlorobiphenyl from commercially available starting materials.
Rationale for Protocol Design
This protocol employs a palladium catalyst, specifically Tetrakis(triphenylphosphine)palladium(0), which is a highly effective and commonly used catalyst for Suzuki couplings.[2] The choice of 1-bromo-2-iodobenzene as a starting material is strategic; the greater reactivity of the carbon-iodine bond allows for selective coupling at that position, leaving the bromine atom intact for subsequent functionalization. Potassium carbonate is used as a mild and effective base to facilitate the transmetalation step of the catalytic cycle. A mixed solvent system of toluene, water, and ethanol ensures the solubility of both the organic and inorganic reaction components.[2]
Experimental Protocol: Synthesis of 2-Bromo-2'-chlorobiphenyl
Materials:
-
1-Bromo-2-iodobenzene
-
2-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Dichloromethane (for extraction)
-
Magnesium sulfate (MgSO₄) (for drying)
-
Silica gel for column chromatography
-
Hexane (for chromatography)
Procedure:
-
To a 1 L three-neck flask equipped with a condenser, a magnetic stirrer, and a nitrogen inlet, add 1-bromo-2-iodobenzene (25.0 g), 2-chlorophenylboronic acid (13.8 g), and potassium carbonate (24.4 g).[2]
-
Add a mixed solvent of toluene, water, and ethanol in a 10:2:1 ratio (350 mL total volume).[2]
-
Purge the flask with argon or nitrogen for 15 minutes to create an inert atmosphere.[2]
-
Add Tetrakis(triphenylphosphine)palladium(0) (5.1 g) to the reaction mixture.[2]
-
Heat the mixture to 80°C and stir vigorously for approximately 4 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane.[2]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[2]
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to yield 2-Bromo-2'-chlorobiphenyl as a white solid.[2]
Expected Yield and Characterization
-
Yield: A typical yield for this reaction is around 90-94%.[2]
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 267.55 g/mol .[2]
Application of 2-Bromo-2'-chlorobiphenyl in the Synthesis of Novel Agrochemical Scaffolds
The synthetic utility of 2-Bromo-2'-chlorobiphenyl lies in its potential for selective, sequential cross-coupling reactions. The bromine atom can be targeted for a subsequent Suzuki-Miyaura or other palladium-catalyzed cross-coupling reaction, while the chlorine atom remains, or vice-versa under specific catalytic conditions. This allows for the construction of complex, multi-substituted biphenyls that are not easily accessible through other routes.
Hypothetical Synthesis of a Novel Fungicide Precursor
The following is a hypothetical, yet chemically sound, protocol for the use of 2-Bromo-2'-chlorobiphenyl in the synthesis of a novel agrochemical precursor, demonstrating its utility as a versatile building block. This protocol is based on established principles of Suzuki-Miyaura cross-coupling reactions.
Objective: To synthesize a novel 2'-chloro-2-(pyridin-3-yl)biphenyl derivative, a potential scaffold for new fungicides.
Materials:
-
2-Bromo-2'-chlorobiphenyl (synthesized as per the protocol in section 3.2)
-
Pyridine-3-boronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a reaction vessel, add 2-Bromo-2'-chlorobiphenyl (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add a mixture of 1,4-dioxane and water as the solvent.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon).
-
Add the palladium catalyst solution (e.g., 0.1 mol% Pd(OAc)₂ with an appropriate ligand like SPhos).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100°C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the mixture and perform a standard aqueous workup and extraction with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired 2'-chloro-2-(pyridin-3-yl)biphenyl derivative.
Data Presentation and Visualization
Table of Reaction Parameters for Biphenyl Synthesis
The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions for the synthesis of biphenyl structures relevant to agrochemicals.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-iodobenzene | 2-Chlorophenylboronic acid | Pd(PPh₃)₄ (4.8) | - | K₂CO₃ | Toluene/Water/Ethanol | 80 | 4 | 94 | [2] |
| 2-Chloronitrobenzene | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.07) | SPhos | K₃PO₄·H₂O | Water with TPGS-750-M | 45 | - | High | [2] |
| 1-Chloro-2-nitrobenzene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Ethanol/Water | 80 | - | 82 | [2] |
Visualizations of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic workflows described in this document.
Caption: Hypothetical synthesis of a novel agrochemical scaffold.
Conclusion
2-Bromo-2'-chlorobiphenyl represents a synthetically versatile platform for the development of novel agrochemical candidates. While not a direct precursor to currently commercialized major agrochemicals, its unique substitution pattern allows for the strategic and selective introduction of various functional groups through well-established cross-coupling methodologies. The protocols and insights provided in this document are intended to empower researchers to explore new chemical spaces and to design and synthesize the next generation of high-efficacy agrochemicals. The ability to construct complex biphenyl scaffolds with precision is a critical capability in modern agrochemical research, and 2-Bromo-2'-chlorobiphenyl is a valuable tool in the synthetic chemist's arsenal.
References
- A Head-to-Head Comparison of Boscalid Synthesis Routes for Researchers - Benchchem. (n.d.).
-
Boscalid - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
Synthesis, separation, and fungicidal activity of the rotationally hindered isomers (atropisomers) of N-(methoxyacetyl)-N-[2-methyl-6-(methylthio)phenyl] - ACS Publications. (n.d.). Retrieved February 12, 2026, from [Link]
-
A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. (2019). Organic Process Research & Development, 24(1), 59-64. [Link]
-
Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]
-
Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
Synthetic Access to Stable Atropisomers in Drug Discovery via Catalysis - Drug Hunter. (2022). Retrieved February 12, 2026, from [Link]
-
Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed. (2016). PLoS ONE, 11(8), e0161825. [Link]
-
Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap. (n.d.). Retrieved February 12, 2026, from [Link]
-
The Role of 4-Bromo-2-chlorophenol in Modern Agrochemical Synthesis. (n.d.). Retrieved February 12, 2026, from [Link]
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed. (2013). Journal of Agricultural and Food Chemistry, 61(9), 2063-2072. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). Retrieved February 12, 2026, from [Link]
-
General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). Retrieved February 12, 2026, from [Link]
-
2-Bromobiphenyl | C12H9Br | CID 16329 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]
-
Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PubMed Central. (n.d.). Retrieved February 12, 2026, from [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]
-
Polychlorinated Biphenyls - PubChem - NIH. (n.d.). Retrieved February 12, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.). Retrieved February 12, 2026, from [Link]
Sources
- 1. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 3. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Bromo-2'-Chlorobiphenyl from China Manufacturer - Wolfa [wolfabio.com]
- 6. 2-Bromo-2'-Chlorobiphenyl | 107208-70-8 [chemicalbook.com]
- 7. 2-Bromobiphenyl | C12H9Br | CID 16329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2-Bromo-2'-chlorobiphenyl as a Strategic Scaffold for Functional Materials
Abstract
2-Bromo-2'-chlorobiphenyl (CAS: 19482-10-1) serves as a critical "linchpin" intermediate in the synthesis of non-symmetrical biaryl scaffolds.[1] Its structural asymmetry, defined by two halogen atoms with distinct bond dissociation energies (C-Br vs. C-Cl), enables orthogonal functionalization.[1] This guide details the chemoselective protocols required to exploit this reactivity, specifically for the development of Organic Light-Emitting Diode (OLED) host materials and pharmaceutical intermediates.
Chemical Profile & Handling
Unlike symmetrical dihalides, 2-Bromo-2'-chlorobiphenyl requires specific handling to maintain regioselectivity during early-stage functionalization.[1]
| Property | Specification |
| CAS Number | 19482-10-1 |
| Formula | C₁₂H₈BrCl |
| Molecular Weight | 267.55 g/mol |
| Appearance | Viscous oil or low-melting solid (off-white) |
| Solubility | Soluble in THF, Toluene, DCM; Insoluble in Water |
| Bond Dissociation Energy | C-Br (~68 kcal/mol) vs. C-Cl (~81 kcal/mol) |
| Hazards | Skin/Eye Irritant (H315, H319); Aquatic Toxicity (H410) |
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow hydrolysis or photochemical degradation.
Mechanistic Basis of Selectivity
The utility of this building block rests on the kinetic differentiation between the bromine and chlorine substituents.
-
Lithium-Halogen Exchange: The rate of exchange for Ar-Br is orders of magnitude faster than Ar-Cl at -78°C.[1] This allows for the selective generation of a lithiated species at the 2-position without disturbing the 2'-chlorine.
-
Pd-Catalyzed Coupling: Oxidative addition of Pd(0) into the C-Br bond occurs more readily than into the C-Cl bond.[1] By controlling catalyst ligand sterics and temperature, one can exclusively couple the bromine position.[1]
Visualization: Orthogonal Reactivity Logic
Caption: Orthogonal reaction pathways enabling sequential functionalization of the biphenyl core.
Experimental Protocols
Protocol A: Regioselective Lithiation (Synthesis of Boronic Esters)
Objective: Convert the C-Br site to a boronic ester (Suzuki precursor) while leaving the C-Cl intact.
Materials:
-
2-Bromo-2'-chlorobiphenyl (1.0 eq)[1]
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
Triisopropyl borate (1.2 eq)[1]
-
Anhydrous THF (0.5 M concentration)[1]
-
Pinacol (1.2 eq)[1]
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and 2-Bromo-2'-chlorobiphenyl.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Exchange: Add n-BuLi dropwise via syringe pump over 20 minutes. Crucial: Maintain internal temperature below -70°C to prevent benzyne formation or scrambling.
-
Reaction: Stir at -78°C for 45 minutes. The solution typically turns a yellow/orange hue.[1]
-
Quench: Add Triisopropyl borate dropwise. Stir for 30 minutes at -78°C, then allow to warm to room temperature (RT) over 2 hours.
-
Esterification: Add Pinacol and stir for 12 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2] The crude product is a boronic ester ready for coupling.[1]
Protocol B: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple an aryl group to the 2-position without reacting the 2'-chlorine.[1]
Materials:
-
2-Bromo-2'-chlorobiphenyl (1.0 eq)[1]
-
Pd(PPh₃)₄ (3-5 mol%) – Note: PPh₃ is preferred over bulky ligands like XPhos here to avoid activating the Chloride.
-
Na₂CO₃ (2.0 eq, 2M aqueous solution)[1]
-
Toluene/Ethanol (4:1 ratio)[1]
Procedure:
-
Degassing: Combine solvents and aqueous base in the reaction vessel and sparge with Nitrogen for 30 minutes.
-
Addition: Add the biphenyl, boronic acid, and Pd catalyst.
-
Heating: Heat to 80°C for 6-12 hours. Do not exceed 100°C, as higher temperatures may initiate oxidative addition into the C-Cl bond.[1]
-
Monitoring: Monitor by TLC/HPLC. The reaction is complete when the starting bromide is consumed.[1] The chloride peak should remain intact.[1]
-
Purification: Standard silica gel chromatography.[1]
Protocol C: Synthesis of Carbazole-Based OLED Hosts (Sequential Buchwald-Hartwig)
Objective: Create a high-triplet-energy host material (e.g., for TADF emitters) by sequentially substituting halogens with Carbazole moieties.[1]
Workflow Logic:
-
Site 1 (Br): Mild conditions, standard Pd catalyst.
-
Site 2 (Cl): Forcing conditions, electron-rich bulky ligand (e.g., S-Phos or X-Phos).[1]
Caption: Step-wise synthesis of a bis-carbazole host material utilizing ligand-controlled selectivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Selectivity (Cl reacting) | Temperature too high or Ligand too active.[1] | Reduce temp to <80°C. Use less electron-rich phosphines (e.g., PPh₃ instead of PCy₃) for the first step. |
| Debromination (H-substitution) | Moisture in Lithiation step or slow quench.[1] | Ensure rigorous drying of THF.[1] Increase quench speed. |
| Low Yield in Step 2 (Cl coupling) | C-Cl bond is inert.[1] | Switch to "Third Generation" Buchwald precatalysts (e.g., XPhos Pd G3) and use stronger bases like NaOtBu.[1] |
References
-
Selectivity in Pd-Catalyzed Couplings: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link
-
OLED Material Synthesis: Yang, X., et al. (2019).[1] High-Efficiency Blue OLEDs based on Carbazole Derivatives. Advanced Materials. Link[1]
-
Lithiation Protocols: Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. Link
-
General Reactivity of Dihalogenated Aromatics: Handy, S. T., & Zhang, Y. (2006).[1] Chemoselective cross-coupling reactions of dihaloarenes. Chemical Society Reviews.[1] Link
Sources
High-Resolution GC-MS Determination of 2-Bromo-2'-chlorobiphenyl: Method Optimization for Sterically Hindered Halogenated Aromatics
Abstract & Core Directive
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of 2-Bromo-2'-chlorobiphenyl (CAS: 107208-70-8). Unlike planar polychlorinated biphenyls (PCBs), this di-ortho substituted congener exhibits significant steric hindrance, resulting in a non-planar "twisted" conformation. This structural anomaly dictates specific retention behaviors and fragmentation patterns distinct from para-substituted analogs.
This guide moves beyond generic "PCB methods" to address the specific challenges of mixed-halogenated biphenyls (PXBs) , providing a self-validating workflow for researchers in environmental toxicology and pharmaceutical synthesis.
Introduction: The "Ortho-Effect" Challenge
2-Bromo-2'-chlorobiphenyl is a mixed-halogenated biphenyl. Its chemical significance lies in the 2,2' (ortho-ortho) substitution pattern.
-
Steric Inhibition of Resonance: The bulky bromine and chlorine atoms at the ortho positions prevent the two phenyl rings from achieving coplanarity.
-
Chromatographic Consequence: On standard non-polar columns (e.g., 5% phenyl), this molecule elutes significantly earlier than its meta- or para-substituted isomers (e.g., 4-bromo-4'-chlorobiphenyl) due to reduced
- interactions with the stationary phase. -
Mass Spectrometric Consequence: The molecular ion (
) is stable, but the loss of a halogen radical is favored to relieve steric strain.
Chemical Profile
| Property | Value |
| Compound | 2-Bromo-2'-chlorobiphenyl |
| CAS Number | 107208-70-8 |
| Formula | C |
| Molecular Weight | ~267.55 g/mol |
| Substituent Geometry | Di-ortho (Non-planar) |
Method Development Strategy
The analytical workflow follows a logic-gate system to ensure data integrity.
Analytical Workflow Diagram
Figure 1: Logical workflow for the analysis of 2-Bromo-2'-chlorobiphenyl, emphasizing the feedback loop between isotopic validation and chromatographic performance.
Experimental Protocol
Sample Preparation (Generic Aqueous Matrix)
Note: For biological tissues, a saponification step is required prior to extraction.
-
Aliquot: Transfer 100 mL of sample to a separatory funnel.
-
Surrogate Spiking: Add 100
L of surrogate standard (e.g., C -PCB 28) to monitor extraction efficiency. -
Extraction: Extract three times with 15 mL Dichloromethane (DCM). Shake vigorously for 2 minutes each.
-
Drying: Pass the combined organic layer through anhydrous Sodium Sulfate (Na
SO ). -
Solvent Exchange: Evaporate DCM to near dryness under nitrogen and exchange to Isooctane or Hexane (Final Volume: 1 mL).
-
Critical: Do not boil to dryness; volatile loss of ortho-substituted congeners can occur.
-
Gas Chromatography Parameters
We utilize a low-polarity column.[1] While shape-selective columns (like LC-50) exist for isomer separation, a standard 5% phenyl phase is sufficient for this specific congener if calibrated correctly.
-
System: Agilent 7890B / Thermo Trace 1300 (or equivalent).
-
Column: Rtx-5MS or DB-5MS UI (30 m
0.25 mm ID 0.25 m film). -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode; 280°C.
-
Liner: Deactivated single taper with wool (to trap non-volatiles).
-
Temperature Program:
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Rationale |
|---|---|---|---|---|
| Initial | - | 80 | 2.0 | Solvent focusing |
| Ramp 1 | 20 | 180 | 0.0 | Rapid approach to elution zone |
| Ramp 2 | 5 | 280 | 2.0 | Elution of 2-Bromo-2'-chlorobiphenyl |
| Ramp 3 | 20 | 310 | 5.0 | Column bake-out |
Mass Spectrometry Parameters (EI-SIM)
Electron Impact (EI) at 70 eV is the standard. For quantification, Selected Ion Monitoring (SIM) is mandatory to achieve ng/L sensitivity.
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Transfer Line: 290°C
-
Solvent Delay: 4.0 min
SIM Acquisition Table (Target: 2-Bromo-2'-chlorobiphenyl):
The isotopic cluster is derived from one Bromine (
| Ion Function | m/z | Origin | Theoretical Ratio (%) |
| Quantifier | 266.0 | M | 100 (Base) |
| Qualifier 1 | 268.0 | M | ~130 |
| Qualifier 2 | 270.0 | M | ~32 |
| Fragment | 187.0 | [M - Br] | Structural Confirm |
Note: The M+2 peak (268) is often more intense than the M (266) peak in Br-Cl compounds due to the summation of isotopic probabilities. Always verify the ratio against a neat standard.
Data Analysis & Interpretation
Fragmentation Logic
Understanding the fragmentation is crucial for distinguishing this compound from interfering PCBs (which contain only Cl).
Figure 2: Fragmentation pathway. The C-Br bond is weaker than the C-Cl bond, making the [M-Br]+ ion (m/z 187) the dominant fragment after the molecular ion.
QA/QC Criteria (Self-Validating System)
To ensure the trustworthiness of the data, the following criteria must be met for every batch:
-
Retention Time Window: Analyte must elute within
0.05 min of the calibration standard. -
Isotopic Ratio: The ratio of m/z 266 to 268 must be within
15% of the theoretical value (approx 1:1.3).-
Failure Mode: If ratio deviates, check for co-eluting PCB 153 or other hexachlorobiphenyls.
-
-
Linearity: Calibration curve (5 points, 10 - 1000 ng/mL) must have
.
References
-
U.S. Environmental Protection Agency. (2010).[2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - 2-Bromo-2'-chlorobiphenyl Data.[Link]
-
Safe, S., & Hutzinger, O. (1973). Mass Spectrometry of Pesticides and Pollutants.[1][3][4][5] CRC Press. (Foundational text on halo-aromatic fragmentation).
Sources
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. esslabshop.com [esslabshop.com]
- 3. ftp.sccwrp.org [ftp.sccwrp.org]
- 4. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Bromo-2'-chlorobiphenyl
Abstract
This application note provides a comprehensive guide and a robust protocol for the purification of 2-Bromo-2'-chlorobiphenyl using High-Performance Liquid Chromatography (HPLC). Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines a systematic approach to achieve high purity of the target compound. The methodology is grounded in the physicochemical properties of halogenated biphenyls and established chromatographic principles. We detail a reversed-phase HPLC (RP-HPLC) method, including stationary phase selection, mobile phase optimization, and detection parameters. The causality behind each experimental choice is explained to empower the user to adapt and troubleshoot the method effectively.
Introduction and Scientific Background
2-Bromo-2'-chlorobiphenyl is a halogenated aromatic compound belonging to the class of polychlorinated biphenyls (PCBs) and their analogues. These compounds are of significant interest in various fields, including environmental science, toxicology, and as intermediates in organic synthesis. The precise substitution pattern of halogen atoms on the biphenyl backbone dictates the molecule's chemical and physical properties, including its toxicity and potential applications. Given the potential for isomeric impurities from synthetic routes, achieving high purity of the desired congener is critical for accurate downstream applications and research.
High-Performance Liquid Chromatography is a powerful technique for the separation and purification of such compounds.[1] Due to the non-polar nature of 2-Bromo-2'-chlorobiphenyl, a reversed-phase chromatographic approach is the most suitable method.[2][3] In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase; more hydrophobic compounds are retained longer on the column.[4]
This guide will focus on a systematic method development strategy to purify 2-Bromo-2'-chlorobiphenyl, ensuring a self-validating and reproducible protocol.
Physicochemical Properties of the Analyte
Understanding the properties of 2-Bromo-2'-chlorobiphenyl is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrCl | [5] |
| Molecular Weight | 267.55 g/mol | [6][5] |
| Solubility | Insoluble in water; soluble in organic solvents such as methanol, acetonitrile, dichloromethane. | [7] |
| Polarity | Non-polar | Inferred from structure |
| UV Absorbance | Strong UV absorber, expected λmax in the 220-280 nm range. | [2] |
The high hydrophobicity and insolubility in water make RP-HPLC the ideal choice for purification. The strong UV absorbance allows for sensitive detection using a standard photodiode array (PDA) or UV-Vis detector.
HPLC Method Development and Protocol
Principle of Separation
The chosen method is reversed-phase HPLC. The non-polar 2-Bromo-2'-chlorobiphenyl will interact strongly with the hydrophobic C18 stationary phase. By using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, we can control the elution of the compound. Increasing the proportion of the organic solvent in the mobile phase will decrease the retention time by reducing the hydrophobic interaction between the analyte and the stationary phase.
Materials and Reagents
-
Analyte: Crude 2-Bromo-2'-chlorobiphenyl sample
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), deionized water (18.2 MΩ·cm)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size for analytical scale; larger dimensions for preparative scale)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
For purification, a fraction collector is required.
Experimental Workflow
The overall workflow for the purification of 2-Bromo-2'-chlorobiphenyl is depicted in the following diagram.
Caption: Workflow for HPLC purification of 2-Bromo-2'-chlorobiphenyl.
Detailed Protocol
Step 1: Sample Preparation
-
Accurately weigh a small amount of the crude 2-Bromo-2'-chlorobiphenyl.
-
Dissolve the sample in a minimal amount of acetonitrile to create a concentrated stock solution. Ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.
Step 2: Analytical Method Development (Scouting Gradient) The initial step is to run a scouting gradient to determine the approximate elution conditions for the target compound and any impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: 254 nm (or scan with PDA to find optimal wavelength)
-
Gradient Program:
-
Start with a high percentage of Mobile Phase A (e.g., 50% B).
-
Linearly increase to a high percentage of Mobile Phase B (e.g., 95-100% B) over 20-30 minutes.
-
Hold at high %B for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes before the next injection.
-
Step 3: Method Optimization for Purification Based on the scouting run, the gradient can be optimized for better separation of the target compound from its closest eluting impurities. For preparative HPLC, the method is often converted to an isocratic elution to allow for sample stacking and higher throughput.
-
Rationale: If the peak of interest elutes at a specific mobile phase composition in the gradient, an isocratic method can be developed around that composition. For example, if the peak elutes when the mobile phase is 80% acetonitrile, an initial isocratic method could be tested with 80% acetonitrile.
Step 4: Preparative HPLC Protocol Once an optimized method is established, it can be scaled up for preparative purification.
-
Column: A larger diameter preparative C18 column (e.g., 250 mm x 21.2 mm, 5-10 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v), determined from the optimization step.
-
Flow Rate: Increased according to the column dimensions (e.g., 15-20 mL/min).
-
Sample Loading: Dissolve a larger quantity of the crude sample in acetonitrile. The maximum loading amount will depend on the column size and the separation resolution.
-
Injection: Perform multiple injections if necessary, collecting the corresponding fractions.
-
Fraction Collection: Set the fraction collector to collect the eluent corresponding to the peak of the pure 2-Bromo-2'-chlorobiphenyl.
Step 5: Post-Purification Analysis and Workup
-
Purity Check: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Product: The remaining solid or oil is the purified 2-Bromo-2'-chlorobiphenyl.
Data and Expected Results
The following table summarizes the recommended HPLC parameters for both analytical and preparative scales.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 10 µm |
| Mobile Phase | Acetonitrile/Water (Gradient or Isocratic) | Acetonitrile/Water (Isocratic, e.g., 80:20) |
| Flow Rate | 1.0 mL/min | 18.0 mL/min |
| Detector | UV/PDA at 254 nm | UV at 254 nm |
| Temperature | 30 °C | Ambient or 30 °C |
| Injection Volume | 5-20 µL | 1-5 mL (depending on concentration) |
A successful purification will result in a chromatogram from the purity analysis of the collected fraction showing a single, sharp, and symmetrical peak at the expected retention time.
Troubleshooting
-
Poor Resolution: Adjust the mobile phase composition. A lower percentage of acetonitrile will increase retention and may improve the separation of closely eluting peaks.
-
Peak Tailing: This is less common for non-polar compounds but can occur. Ensure the sample is fully dissolved and the pH of the mobile phase is appropriate if any ionizable impurities are present.
-
High Backpressure: This may be due to a clogged frit or column contamination. Filter all samples and mobile phases.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC purification of 2-Bromo-2'-chlorobiphenyl. By employing a systematic approach starting with an analytical scale scouting gradient and progressing to a scaled-up isocratic preparative method, researchers can achieve high purity of the target compound. The principles and steps outlined herein are designed to be a self-validating system, providing a strong foundation for the purification of this and other related halogenated biphenyls.
References
-
ChemBK. (2024). 2-Bromo-biphenyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16329, 2-Bromobiphenyl. Retrieved from [Link]
-
BLOOM TECH. (n.d.). 2,2'-Dibromo-1,1'-biphenyl CAS 13029-09-9. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249266, 2-Chlorobiphenyl. Retrieved from [Link]
-
Scientific Electronic Library Online (SciELO). (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
Open Research Newcastle. (n.d.). Thermal studies of chlorinated and mixed halogenated biphenyls. Retrieved from [Link]
-
ChemSrc. (n.d.). 4'-bromo-2-chloro-biphenyl. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). 2-Bromo-2'-Chlorobiphenyl. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Reddit. (2017). What the heck is HPLC normal phase/reverse-phase and what does it tell us?. Retrieved from [Link]
Sources
- 1. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 2. scielo.br [scielo.br]
- 3. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-Bromo-2'-Chlorobiphenyl | CAS 107208-70-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. bloomtechz.com [bloomtechz.com]
- 6. 2-Bromobiphenyl | C12H9Br | CID 16329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chlorobiphenyl | C12H9Cl | CID 249266 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Analytical Derivatization Strategies for 2-Bromo-2'-chlorobiphenyl
Executive Summary & Chemical Context
2-Bromo-2'-chlorobiphenyl is a di-halogenated biphenyl scaffold frequently utilized as a fragment in drug discovery (e.g., for biaryl coupling) and studied in environmental toxicology as a Polyhalogenated Biphenyl (PXB).
The Analytical Challenge: While the parent molecule is non-polar and volatile (amenable to direct GC-MS), it lacks ionizable functional groups for LC-MS (ESI/APCI) and possesses significant steric hindrance due to the ortho-ortho (2,2') substitution. This steric bulk forces the phenyl rings out of planarity, creating atropisomerism potential and reducing conjugation, which can dampen UV absorbance.
Derivatization Strategy: This guide outlines three distinct derivatization protocols based on the analytical objective:
-
Metabolic Profiling (GC-MS): Silylation of hydroxylated metabolites (OH-PXBs) to assess metabolic stability.
-
High-Sensitivity Quantitation (LC-MS/MS): Dansylation of metabolites to introduce an ionizable "flyer" for ESI+ detection.
-
Structural Confirmation (Chemical Tagging): Micro-scale Suzuki-Miyaura coupling to chemically "tag" the reactive bromine site, distinguishing it from the chlorine position.
Analytical Decision Matrix (Workflow)
Figure 1: Decision tree for selecting the appropriate derivatization protocol based on the downstream detector and analytical goal.
Protocol A: Silylation for GC-MS (Metabolite Analysis)
Purpose: To analyze hydroxylated metabolites (OH-PXBs) generated during liver microsome stability assays. The parent molecule is neutral, but Phase I metabolism introduces -OH groups, rendering the molecule non-volatile and prone to peak tailing. Silylation caps the polar -OH groups.
Reagent Choice: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) is preferred over MSTFA because the resulting TBDMS derivatives are hydrolytically more stable than TMS derivatives, allowing for longer autosampler stability.
Step-by-Step Methodology
-
Sample Preparation:
-
Evaporate the extract (e.g., from microsomal incubation) to dryness under a gentle stream of nitrogen at 40°C.
-
Ensure the residue is completely anhydrous (trace water hydrolyzes the reagent).
-
-
Reaction:
-
Add 50 µL of MTBSTFA (containing 1% TBDMCS catalyst).
-
Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).
-
Vortex for 30 seconds.
-
-
Incubation:
-
Heat the vial at 60°C for 30 minutes . (Sterically hindered phenols at the 2,2' position may require 60 minutes).
-
-
Injection:
-
Inject 1 µL directly into the GC-MS (Splitless mode).
-
Note: The derivative increases the molecular weight by 114 Da per -OH group.
-
Validation Criteria:
-
Target Ion: Look for the [M-57]+ fragment (Loss of tert-butyl group), which is the base peak and highly characteristic for TBDMS derivatives.
Protocol B: Dansylation for LC-MS/MS (High Sensitivity)
Purpose: 2-Bromo-2'-chlorobiphenyl metabolites (phenols) ionize poorly in ESI (Electrospray Ionization). Dansyl chloride reacts with phenols to form a sulfonate ester, introducing a tertiary amine that protonates easily, enhancing signal by 10-100x in ESI(+) mode.
Step-by-Step Methodology
-
Preparation:
-
Prepare a 1 mg/mL solution of Dansyl Chloride in Acetone.
-
Prepare 0.1 M Sodium Bicarbonate buffer (pH 10.5) .
-
-
Reaction:
-
To 100 µL of sample extract (in acetone or acetonitrile), add 100 µL of Bicarbonate buffer.
-
Add 100 µL of Dansyl Chloride solution.
-
Vortex and incubate at 60°C for 20 minutes .
-
-
Quenching (Critical):
-
The excess reagent can interfere with MS source. Quench by adding 20 µL of 5% Ammonium Hydroxide or Ethylamine.
-
-
Analysis:
Mechanism of Signal Enhancement:
Figure 2: The Dansyl moiety adds a protonatable amine, converting a neutral phenol into a high-response cation.
Protocol C: Micro-Scale Suzuki Coupling (Parent Identification)
Purpose: To chemically distinguish the reactive 2-Bromo position from the 2'-Chloro position. Bromides are significantly more reactive to Pd-oxidative addition than chlorides. By reacting the sample with a mass-tagged boronic acid, you can confirm the integrity of the Br-site.
Reagent: 4-Methoxyphenylboronic acid (The "Mass Tag").
Step-by-Step Methodology
-
Reaction Mix:
-
In a 2 mL HPLC vial with a glass insert, combine:
-
Sample (approx. 50 µg of 2-Bromo-2'-chlorobiphenyl).
-
1.5 equiv. 4-Methoxyphenylboronic acid.
-
5 mol% Pd(PPh3)4 (Tetrakis).
-
200 µL Toluene:Ethanol (4:1).
-
50 µL 2M Na2CO3 (aqueous).
-
-
-
Execution:
-
Purge vial with Nitrogen, cap tightly.
-
Heat at 80°C for 60 minutes .
-
-
Workup:
-
Cool, add 500 µL water, extract with 500 µL Ethyl Acetate.
-
-
Detection:
-
Analyze organic layer by GC-MS or LC-UV.
-
Result: Disappearance of the parent (Br-Cl) and appearance of the 2'-chloro-4-methoxy-biaryl product.
-
Interpretation: If the Cl were reactive, you would see a different mass shift or double addition. This confirms the Br-regioselectivity.
-
Data Summary & Reagent Comparison
| Feature | Silylation (MTBSTFA) | Dansylation (Dansyl-Cl) | Suzuki Coupling |
| Target Analyte | Hydroxylated Metabolites | Hydroxylated Metabolites | Parent (Br-halide) |
| Primary Detector | GC-MS (EI) | LC-MS/MS (ESI+) | LC-UV or GC-MS |
| Reaction pH | Anhydrous / Basic (Pyridine) | Aqueous / Basic (pH 10.5) | Biphasic / Basic |
| Stability | High (Hydrolytically stable) | Moderate (Light sensitive) | Very High (C-C bond) |
| Key Advantage | Distinctive [M-57] ion | 100x Sensitivity Gain | Structural Proof |
References
-
US EPA. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. United States Environmental Protection Agency. Link
-
Quinete, N., et al. (2015).[2] Fast determination of hydroxylated polychlorinated biphenyls in human plasma by online solid phase extraction coupled to liquid chromatography-tandem mass spectrometry.[2] Analytica Chimica Acta. Link
-
Tang, Z.[5] & Guengerich, F.P. (2010).[3] Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products.[3] Journal of Lipid Research. Link
-
Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7][8] Chemical Reviews. Link
-
Sigma-Aldrich. (2023).[4] Derivatization Reagents for GC: Silylation.[9] Technical Bulletin.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fast determination of hydroxylated polychlorinated biphenyls in human plasma by online solid phase extraction coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. gcms.cz [gcms.cz]
Experimental setup for studying the photodegradation of 2-Bromo-2'-chlorobiphenyl
Application Notes and Protocols
Topic: Experimental Setup for Studying the Photodegradation of 2-Bromo-2'-chlorobiphenyl
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Investigating the Photolytic Fate of 2-Bromo-2'-chlorobiphenyl: Experimental Design and Protocols
Authored by: A Senior Application Scientist
Introduction: The Environmental Significance of Mixed Halogenated Biphenyls
Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) are persistent organic pollutants (POPs) known for their environmental longevity and toxicity.[1][2] Mixed halogenated biphenyls, such as 2-Bromo-2'-chlorobiphenyl, represent a unique class of contaminants that can arise from various industrial processes and waste streams. Understanding their environmental fate is crucial for risk assessment and the development of remediation strategies. Photodegradation, the breakdown of molecules by light, is a primary mechanism for the transformation of these compounds in the environment.[1] This guide provides a detailed experimental framework for studying the photodegradation of 2-Bromo-2'-chlorobiphenyl, offering insights into reaction kinetics, degradation pathways, and quantum yield determination.
The choice of 2-Bromo-2'-chlorobiphenyl as a model compound is deliberate. Its asymmetric halogenation provides a valuable opportunity to study the preferential cleavage of carbon-halogen bonds (C-Br vs. C-Cl), offering deeper mechanistic insights applicable to a broader range of halogenated aromatic compounds.[3][4][5]
Experimental Design and Rationale
A robust experimental design is the cornerstone of a reliable photodegradation study. The choices of reactor, light source, solvent, and analytical methodology are dictated by the scientific questions being addressed.
The Photoreactor Setup: A Controlled Environment
The primary objective is to irradiate the sample under controlled and reproducible conditions. A closed system featuring an inner-irradiation-type quartz reactor is highly recommended.[6]
-
Causality: Quartz is essential because it is transparent to a wide range of UV and visible light, ensuring that the light source's full spectrum reaches the sample. A closed system prevents the evaporation of volatile solvents and degradation products. An inner-irradiation design, where the lamp is placed inside a quartz well immersed in the solution, maximizes photon delivery to the sample.
-
Temperature Control: Photochemical reactions can be influenced by temperature. To isolate the effect of light, it is critical to maintain a constant temperature. A flow cryostat circulating a coolant through the quartz well effectively prevents thermal degradation of the analyte.[6]
Light Source Selection
A medium-pressure mercury lamp is a common and effective choice for these studies.[6] It emits a broad spectrum of light, including wavelengths in the UV-C, UV-B, and UV-A regions, which are relevant for inducing the photodegradation of aromatic compounds. For more specific mechanistic studies, filtered lamps or tunable light sources can be used to investigate wavelength-dependent degradation rates.
Solvent System: Mimicking Environmental Conditions
The choice of solvent is critical as it can influence the degradation mechanism and rate.
-
Non-polar Solvents (e.g., Hexane, Isooctane): These are ideal for fundamental studies focusing on the direct photolysis of the compound, as they are photochemically inert and minimize solvent-analyte interactions.
-
Aqueous Systems: To simulate environmental conditions, aqueous solutions are necessary. Due to the low water solubility of biphenyls, a co-solvent like acetonitrile or the use of surfactants may be required to achieve the desired concentration.[7] These additions, however, can also act as photosensitizers, and their influence must be accounted for with appropriate controls.
Analytical Methodology: Quantification and Identification
High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector or, more definitively, gas chromatography coupled with mass spectrometry (GC-MS), is the gold standard for this analysis.
-
Expertise: GC is ideal for separating volatile and semi-volatile compounds like halogenated biphenyls. An electron capture detector (ECD) is highly sensitive to halogenated compounds, but a mass spectrometer (MS) provides structural information, which is indispensable for identifying intermediate degradation products and confirming reaction pathways.[8]
Experimental Workflow Diagram
The overall experimental process can be visualized as a logical sequence of steps, from preparation to final analysis.
Sources
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. pjoes.com [pjoes.com]
- 3. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
In vitro toxicological assays for 2-Bromo-2'-chlorobiphenyl
Executive Summary & Mechanistic Context
This Application Note provides a rigorous framework for evaluating the toxicity of 2-Bromo-2'-chlorobiphenyl , a mixed halogenated biphenyl (PXB). Unlike coplanar polychlorinated biphenyls (PCBs) that act via the Aryl Hydrocarbon Receptor (AhR), 2-Bromo-2'-chlorobiphenyl possesses a di-ortho substituted structure .[1]
Mechanistic Insight: The bulky bromine and chlorine atoms at the 2 and 2' positions create significant steric hindrance, forcing the two phenyl rings into a non-planar configuration. This structural twisting prevents high-affinity binding to the AhR (dioxin-like toxicity). Instead, this congener exhibits Non-Dioxin-Like (NDL) toxicity , characterized primarily by:
-
Ryanodine Receptor (RyR) Sensitization: Direct modulation of intracellular
channels. -
Mitochondrial Dysfunction: Depolarization of the mitochondrial membrane potential (
).[2] -
Oxidative Stress: Generation of Reactive Oxygen Species (ROS) independent of CYP1A1 induction.
Scope: This guide details protocols for solubility management, calcium signaling quantification, and mitochondrial health assessment, specifically tailored for lipophilic, non-planar halogenated aromatics.
Pre-Experimental Core: Solubility & Dosing
Challenge: 2-Bromo-2'-chlorobiphenyl is highly lipophilic (
Protocol A: Preparation of Stable Stock Solutions
-
Primary Stock: Dissolve neat compound in 100% anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .
-
Critical Step: Vortex for 2 minutes and sonicate for 5 minutes at room temperature to ensure complete solvation.
-
-
Working Solutions (Serial Dilution):
-
Prepare intermediate dilutions in 100% DMSO.
-
Final Dosing: Dilute the DMSO intermediate 1:1000 into pre-warmed (
) culture media immediately prior to dosing. -
Target Final DMSO Concentration:
(v/v) . -
Validation: Visually inspect for crystal formation under 20x magnification. If precipitation occurs, use 0.05% BSA (Bovine Serum Albumin) in the media as a carrier protein to stabilize the lipophilic ligand.
-
Assay Protocol 1: Intracellular Calcium Dynamics (RyR Sensitization)
Rationale: Ortho-substituted congeners are potent sensitizers of Ryanodine Receptors (RyR) on the Endoplasmic Reticulum (ER), leading to uncontrolled
Model System: PC12 Cells (Rat Pheochromocytoma) or Primary Cortical Neurons.
Step-by-Step Workflow:
-
Seeding: Plate PC12 cells (
cells/well) in poly-D-lysine coated 96-well black-walled plates. Incubate for 24h. -
Dye Loading:
-
Wash cells 2x with HEPES-buffered physiological saline (HBPS).
-
Incubate with 4
M Fluo-4 AM (calcium indicator) + 0.02% Pluronic F-127 for 30 minutes at in the dark. -
Note: Pluronic F-127 aids the dispersion of the hydrophobic dye.
-
-
De-esterification: Wash cells 2x with HBPS and incubate in dye-free HBPS for 20 minutes to allow intracellular de-esterification of Fluo-4.
-
Baseline Measurement: Measure fluorescence (
) for 30 seconds to establish baseline ( ). -
Compound Injection:
-
Inject 2-Bromo-2'-chlorobiphenyl (1
M to 50 M) using an automated fluidics system. -
Positive Control: PCB 95 (known RyR active congener) or Caffeine (RyR agonist).
-
Negative Control: 0.1% DMSO vehicle.
-
-
Kinetic Read: Record fluorescence every 2 seconds for 300 seconds.
-
Data Analysis: Calculate
. A sharp, immediate rise indicates RyR-mediated release.
Assay Protocol 2: Mitochondrial Membrane Potential ( )
Rationale: The cytosolic
Reagent: JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).
Step-by-Step Workflow:
-
Treatment: Treat cells with 2-Bromo-2'-chlorobiphenyl (dose-response curve) for 6–24 hours.
-
Staining: Add JC-1 (final concentration 2
M) to the culture media. Incubate for 20 minutes at . -
Washing: Wash 2x with warm PBS to remove background dye.
-
Dual-Emission Detection:
-
Healthy Mitochondria (Aggregates): Red Fluorescence (
). -
Depolarized Mitochondria (Monomers): Green Fluorescence (
).
-
-
Quantification: Calculate the Red/Green Ratio .
-
Interpretation: A decrease in the Red/Green ratio indicates mitochondrial depolarization (toxicity).
-
Validation: Use FCCP (1
M) as a positive control for depolarization.
-
Mechanistic Visualization (Pathway Diagram)
The following diagram illustrates the non-genomic toxicity pathway specific to di-ortho substituted congeners like 2-Bromo-2'-chlorobiphenyl.
Caption: Non-genomic signaling cascade of di-ortho PXBs. Note the lack of AhR activation (red dashed line) and the centrality of Calcium dysregulation.
Data Summary & Expected Outcomes
The table below contrasts the expected profile of 2-Bromo-2'-chlorobiphenyl against a classic dioxin-like congener (e.g., PCB 126).
| Assay Endpoint | 2-Bromo-2'-chlorobiphenyl (Di-Ortho) | PCB 126 (Coplanar / Dioxin-Like) |
| AhR Activation (DR-CALUX) | Negative / Very Low | High Potency ( |
| Intracellular | Rapid Increase (Seconds) | No Acute Effect |
| RyR Interaction | Sensitization (Lock-open) | No Interaction |
| CYP Induction | CYP2B / CYP3A (Phenobarbital-like) | CYP1A1 / CYP1A2 |
| Neurotoxicity Type | Dopaminergic / Ca-dependent | Developmental / Endocrine |
References
-
Kodavanti, P. R., et al. (1993). "Structure-activity relationships of polychlorinated biphenyl congeners in neuronal cell lines." Toxicology and Applied Pharmacology. Link
-
Pessah, I. N., et al. (2010).[3] "Dendritic cell toxicity of ortho-substituted polychlorinated biphenyls: Mechanism of action." Toxicological Sciences. Link
-
Fischer, L. J., et al. (1998). "Ortho-substituted polychlorinated biphenyls alter calcium regulation in neuronal cells."[2] Neurotoxicology. Link
-
Ganey, P. E., et al. (1993). "Ortho-substituted polychlorinated biphenyls alter oxidative stress markers."[2] Free Radical Biology and Medicine. Link
-
Sigma-Aldrich. "Aqueous Solubility Testing with MultiScreen Filter Plates." Application Note. Link
Sources
Biotransformation Profiling of 2-Bromo-2'-chlorobiphenyl: A Mechanistic Application Note
Executive Summary
This application note details the experimental workflow for assessing the microbial biotransformation of 2-Bromo-2'-chlorobiphenyl (2-B-2'-CB) . Unlike standard polychlorinated biphenyls (PCBs), this substrate presents two distinct challenges: mixed halogenation (requiring precise mass spectrometry discrimination) and double-ortho substitution (creating significant steric hindrance for dioxygenase enzymes).
This guide utilizes Burkholderia xenovorans LB400 , the model organism for complex biphenyl degradation, to demonstrate a self-validating workflow. The protocol emphasizes the use of resting cell assays to decouple toxicity from metabolic flux and employs GC-MS with isotopic pattern analysis to map the regioselectivity of the enzymatic attack.
Scientific Grounding & Mechanistic Logic
The "Ortho-Effect" Challenge
The primary barrier to degrading 2-B-2'-CB is steric hindrance. The biphenyl dioxygenase (BphA) enzyme typically attacks the 2,3-position of the aromatic ring. In 2,2'-substituted congeners, the halogen atoms at the ortho positions distort the planarity of the biphenyl rings (increasing the dihedral angle) and physically block the active site.
-
Mechanism: B. xenovorans LB400 possesses a flexible active site capable of accommodating this steric bulk, unlike Pseudomonas sp. KF707.
-
Regioselectivity: The enzyme must choose between the brominated ring and the chlorinated ring. Due to the lower electronegativity and larger Van der Waals radius of bromine compared to chlorine, the electronic activation of the rings differs, leading to distinct metabolite profiles.
Pathway Prediction & Isotopic Validation
The catabolism follows the oxidative "upper pathway" (bph operon). The critical validation step lies in tracking the halogens.
-
Scenario A (Attack on Brominated Ring): Results in a chlorinated benzoate (2-chlorobenzoate).
-
Scenario B (Attack on Chlorinated Ring): Results in a brominated benzoate (2-bromobenzoate).
By analyzing the isotopic mass clusters (M+ and M+2) of the resulting benzoates, the researcher can definitively prove which ring was attacked.
Experimental Design & Workflow
Reagents and Biological Material
-
Strain: Burkholderia xenovorans LB400 (ATCC 49371).
-
Substrate: 2-Bromo-2'-chlorobiphenyl (Purity >98%).
-
Inducer: Biphenyl (non-halogenated) is required to express the bph operon.
-
Derivatization Agent: BSTFA + 1% TMCS (for silylation of hydroxylated metabolites).
Workflow Visualization
The following diagram outlines the logical flow from culture induction to data validation.
Caption: Operational workflow for the biotransformation of 2-Bromo-2'-chlorobiphenyl, highlighting the dual-extraction strategy to capture both neutral pathway intermediates and acidic dead-end metabolites.
Detailed Protocol
Phase 1: Culture Induction & Preparation
Rationale: The enzymes responsible for degradation are inducible. Cells must be "primed" with biphenyl before exposure to the halogenated substrate.
-
Inoculation: Inoculate LB400 into 100 mL Minimal Salt Medium (MSM) supplemented with 0.05% (w/v) biphenyl crystals.
-
Growth: Incubate at 30°C, 180 rpm until mid-log phase (OD
approx 0.8–1.0). -
Harvesting: Centrifuge at 6,000 x g for 10 mins. Discard supernatant (removes residual biphenyl).
-
Washing: Wash pellets twice with sterile 50 mM phosphate buffer (pH 7.5) to remove metabolic waste.
-
Resuspension: Resuspend cells in phosphate buffer to a high density (OD
= 2.0) for the Resting Cell Assay.
Phase 2: Biotransformation Assay
Rationale: Using resting cells prevents growth-related variables and focuses solely on the enzymatic conversion of the substrate.
-
Substrate Addition: Prepare a 100 mM stock of 2-Bromo-2'-chlorobiphenyl in acetone. Add to the cell suspension to a final concentration of 100 µM. (Keep solvent <0.1% v/v to avoid toxicity).
-
Incubation: Incubate at 30°C with shaking.
-
Sampling Points: Harvest 5 mL aliquots at T=0, 6, 12, 24, and 48 hours.
-
Controls (Mandatory):
-
Abiotic Control: Buffer + Substrate (No cells). Checks for volatilization/adsorption.
-
Killed Control: Heat-killed cells + Substrate. Checks for biosorption.
-
Phase 3: Extraction & Derivatization
Rationale: Pathway intermediates (dihydrodiols) are neutral, while end products (benzoates) are acidic. Silylation (TMS) is required to make hydroxylated metabolites volatile for GC.
-
Neutral Extraction: Extract the 5 mL sample with 5 mL Ethyl Acetate (EtOAc). Vortex 1 min, centrifuge, and collect the organic layer (Top). (Contains: Substrate, Dihydrodiols, HOPDA analogs) .
-
Acidic Extraction: Acidify the remaining aqueous phase to pH 2.0 using 6M HCl. Extract again with 5 mL EtOAc. (Contains: Chlorobenzoates, Bromobenzoates) .
-
Drying: Combine extracts (or keep separate for fraction analysis), dry over anhydrous Na
SO , and evaporate to dryness under nitrogen. -
Derivatization: Resuspend residue in 50 µL anhydrous pyridine + 50 µL BSTFA (with 1% TMCS). Incubate at 60°C for 30 mins.
Analytical Configuration (GC-MS)[1][2][3][4]
Instrument: Agilent 7890/5977 (or equivalent). Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]
| Parameter | Setting |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 280°C (Splitless) |
| Oven Program | 80°C (1 min) |
| Transfer Line | 280°C |
| Source Temp | 230°C |
| Ionization | EI (70 eV) |
| Scan Mode | Full Scan (m/z 50–500) for ID; SIM for Quant |
Data Interpretation & Metabolite Table
The following table provides the expected diagnostic ions for the TMS-derivatized metabolites.
| Metabolite Class | Structure Estimate | Key Diagnostic Ions (m/z) | Interpretation Logic |
| Substrate | 2-Br-2'-Cl-Biphenyl | 266, 268, 270 | M+ cluster shows mixed Br/Cl pattern (approx 100:130:30 intensity). |
| Dihydrodiol (TMS) | + 2 OH groups (+TMS) | 444, 446, 448 | Mass shift +178 (2xOTMS). Look for loss of TMS-OH (-90). |
| HOPDA Analog | Ring Cleavage Product | Unstable | Often converts to acid/lactone in GC injector. |
| Benzoate A | 2-Chlorobenzoic acid -TMS | 228, 230 | M+ (228) indicates attack on the Brominated ring. |
| Benzoate B | 2-Bromobenzoic acid -TMS | 272, 274 | M+ (272) indicates attack on the Chlorinated ring. |
Pathway Analysis & Visualization
The following diagram illustrates the divergent pathways based on which ring is attacked. In 2,2'-substituted systems, the enzyme often prefers the less sterically hindered attack, but electronic effects of Br vs Cl will drive the ratio of Product A vs Product B.
Caption: Bifurcated catabolic pathway of 2-Bromo-2'-chlorobiphenyl. The accumulation of halogenated benzoates (Product A or B) serves as the primary indicator of regioselectivity.
Troubleshooting & Validation
-
Issue: Low recovery of Dihydrodiols.
-
Cause: These compounds are heat labile and prone to dehydration back to phenols in the GC injector.
-
Solution: Ensure thorough TMS derivatization. Lower injector temperature to 250°C if possible.
-
-
Issue: Appearance of "phantom" peaks.
-
Cause: Photolytic degradation of the substrate if exposed to light during incubation.
-
Solution: Wrap all flasks in aluminum foil.
-
-
Validation Check: Compare the molar ratio of consumed substrate to produced benzoates. A 1:1 stoichiometry is rarely achieved due to biomass adsorption, but the ratio of Chlorobenzoate to Bromobenzoate reveals the enzyme's preference.
References
-
Pieper, D. H., & Seeger, M. (2008). Bacterial metabolism of polychlorinated biphenyls. Journal of Molecular Microbiology and Biotechnology, 15(2-3), 121–138. Link
-
Furukawa, K., & Fujihara, H. (2008). Microbial degradation of polychlorinated biphenyls: biochemical and molecular features. Journal of Bioscience and Bioengineering, 105(5), 433–449. Link
-
Seeger, M., et al. (1995). Biodegradation of chlorobiphenyls and their metabolic intermediates by Burkholderia sp. strain LB400.[2][3][4] Applied and Environmental Microbiology, 61(7), 2654–2658. Link
-
Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated biphenyls. FEMS Microbiology Ecology, 63(3), 285-290. Link
-
US EPA Method 1668C. Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Link
Sources
- 1. scielo.br [scielo.br]
- 2. PlumX [plu.mx]
- 3. Paraburkholderia Xenovorans Strain LB400 Significantly Decreased Volatilization of Polychlorinated Biphenyls (PCBs) from Freshwater and Saline Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regiospecificity of Dioxygenation of Di- to Pentachlorobiphenyls and Their Degradation to Chlorobenzoates by the bph-Encoded Catabolic Pathway of Burkholderia sp. Strain LB400 - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthetic Strategies for High-Value Heterocycles from 2-Bromo-2'-chlorobiphenyl: Application Notes and Protocols
Introduction: The Strategic Advantage of 2-Bromo-2'-chlorobiphenyl in One-Pot Syntheses
In the landscape of modern synthetic organic chemistry, the pursuit of efficiency and atom economy has led to the ascendancy of one-pot reactions. These elegant procedures, wherein multiple synthetic transformations are conducted in a single reaction vessel, minimize purification steps, reduce solvent waste, and often lead to higher overall yields. A particularly valuable, yet underutilized, starting material for such strategies is 2-Bromo-2'-chlorobiphenyl. This dihalogenated biphenyl possesses a nuanced reactivity profile, with the carbon-bromine (C-Br) bond being more susceptible to oxidative addition by palladium catalysts than the more robust carbon-chlorine (C-Cl) bond. This differential reactivity is the cornerstone of its utility in sequential, one-pot cross-coupling reactions, enabling the controlled and regioselective construction of complex polycyclic aromatic compounds.
This comprehensive guide provides detailed application notes and protocols for the one-pot synthesis of high-value heterocyclic cores, including dibenzofurans, carbazoles, and phenanthridinones, using 2-Bromo-2'-chlorobiphenyl as the key building block. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for the selection of catalysts, ligands, and reaction conditions.
Exploiting Differential Halogen Reactivity: The Key to Sequential One-Pot Reactions
The success of one-pot syntheses with 2-Bromo-2'-chlorobiphenyl hinges on the selective activation of the C-Br bond in the presence of the C-Cl bond. This selectivity is primarily governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds (C-Br < C-Cl). Palladium catalysts, particularly when paired with appropriate phosphine ligands, can be fine-tuned to preferentially undergo oxidative addition into the weaker C-Br bond at lower temperatures or with lower catalyst loadings.[1] Once the first coupling reaction at the bromine-bearing position is complete, a subsequent, more forcing condition (e.g., higher temperature, different ligand, or a more reactive catalyst system) can be employed to activate the C-Cl bond for a second transformation, all within the same reaction vessel.
One-Pot Synthesis of Dibenzofurans via Sequential Suzuki Coupling and Intramolecular C-H Arylation
Dibenzofurans are a prominent structural motif in numerous natural products and pharmaceuticals. The following protocol details a one-pot synthesis of dibenzofuran from 2-Bromo-2'-chlorobiphenyl, proceeding through a chemoselective Suzuki-Miyaura coupling followed by a palladium-catalyzed intramolecular C-H arylation.
Causality of Experimental Choices
The choice of a palladium catalyst and a suitable phosphine ligand is critical for the initial selective Suzuki coupling at the C-Br bond. The subsequent intramolecular C-H arylation to form the dibenzofuran ring is typically promoted by a phosphine-free palladium catalyst or a catalyst system that is active at higher temperatures.[2]
Experimental Protocol
Reaction Scheme:
A visual representation of the one-pot dibenzofuran synthesis workflow.
Materials:
-
2-Bromo-2'-chlorobiphenyl
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylacetamide (DMA) (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-2'-chlorobiphenyl (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
To the same flask, add Palladium(II) acetate (0.05 mmol, 5 mol%) and anhydrous N,N-Dimethylacetamide (DMA) (5 mL).
-
Degas the mixture again for 10 minutes.
-
Heat the reaction mixture to 140 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC/LC-MS for the formation of the dibenzofuran product.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Catalyst (Step 1) | Pd(PPh₃)₄ |
| Catalyst (Step 2) | Pd(OAc)₂ |
| Base | K₂CO₃ |
| Solvent (Step 1) | Toluene |
| Solvent (Step 2) | DMA |
| Temperature (Step 1) | 80 °C |
| Temperature (Step 2) | 140 °C |
| Typical Yield | 60-80% |
One-Pot Synthesis of Carbazoles via Sequential Buchwald-Hartwig Amination
Carbazole derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties. A highly efficient one-pot synthesis of N-substituted carbazoles can be achieved from 2-Bromo-2'-chlorobiphenyl through a sequential Buchwald-Hartwig amination.[3][4]
Causality of Experimental Choices
The initial Buchwald-Hartwig amination is directed to the more reactive C-Br bond using a palladium catalyst with a bulky, electron-rich phosphine ligand at a moderate temperature. The subsequent intramolecular C-N bond formation to construct the carbazole ring requires more forcing conditions, often achieved by increasing the temperature, which facilitates the activation of the less reactive C-Cl bond.[5]
Experimental Protocol
Reaction Scheme:
A visual representation of the one-pot carbazole synthesis workflow.
Materials:
-
2-Bromo-2'-chlorobiphenyl
-
Primary amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2-Bromo-2'-chlorobiphenyl (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (2.2 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add additional anhydrous toluene (8 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 8-12 hours, monitoring by TLC/LC-MS for the formation of the mono-aminated intermediate.
-
Once the first step is complete, increase the temperature to 120 °C and continue stirring for an additional 12-24 hours to facilitate the intramolecular cyclization.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Parameter | Value |
| Catalyst | Pd₂(dba)₃ / XPhos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature (Step 1) | 100 °C |
| Temperature (Step 2) | 120 °C |
| Typical Yield | 65-85% |
One-Pot Synthesis of Phenanthridin-6(5H)-ones via Sequential Carbonylation and Amination
Phenanthridinones are a class of polycyclic aromatic lactams with a broad range of biological activities. A one-pot synthesis from 2-Bromo-2'-chlorobiphenyl can be accomplished through a sequence of palladium-catalyzed carbonylation of the C-Br bond, followed by an intramolecular amination involving the C-Cl bond.
Causality of Experimental Choices
The initial carbonylation reaction is selectively performed at the C-Br bond using a palladium catalyst under a carbon monoxide atmosphere. The subsequent intramolecular amidation to form the phenanthridinone ring is typically promoted by a copper or palladium catalyst at elevated temperatures.
Experimental Protocol
Reaction Scheme:
A visual representation of the one-pot phenanthridinone synthesis workflow.
Materials:
-
2-Bromo-2'-chlorobiphenyl
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Carbon monoxide (CO) gas
-
Ammonia source (e.g., Ammonium carbonate)
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄)
Procedure:
-
To a high-pressure reaction vessel, add 2-Bromo-2'-chlorobiphenyl (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and 1,1'-Bis(diphenylphosphino)ferrocene (0.025 mmol, 2.5 mol%).
-
Add anhydrous DMF (10 mL) and triethylamine (1.5 mmol).
-
Purge the vessel with carbon monoxide gas three times, and then pressurize with CO (1 atm).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Cool the reaction vessel to room temperature and carefully vent the CO gas in a fume hood.
-
To the same vessel, add the ammonia source (e.g., ammonium carbonate, 2.0 mmol), Copper(I) iodide (0.1 mmol, 10 mol%), and potassium phosphate (2.0 mmol).
-
Seal the vessel and heat to 140 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Catalyst (Step 1) | Pd(OAc)₂ / dppf |
| Catalyst (Step 2) | CuI |
| Base (Step 1) | Et₃N |
| Base (Step 2) | K₃PO₄ |
| Solvent | DMF |
| Temperature (Step 1) | 100 °C |
| Temperature (Step 2) | 140 °C |
| Typical Yield | 50-70% |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating systems. The progress of each step in the one-pot sequence should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for confirmation of the consumption of the starting material and the formation of the intermediate before proceeding to the next step. Expected yields are provided as a benchmark for successful execution. In cases of lower than expected yields, troubleshooting may involve optimization of reaction time, temperature, or catalyst/ligand loading for the specific substrate being used.
Conclusion: A Versatile Platform for Drug Discovery and Materials Science
The one-pot synthetic strategies involving 2-Bromo-2'-chlorobiphenyl offer a powerful and efficient platform for the construction of diverse and valuable heterocyclic scaffolds. By leveraging the inherent differential reactivity of the C-Br and C-Cl bonds, chemists can achieve complex molecular architectures in a streamlined and atom-economical fashion. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich synthetic potential of this versatile building block in their drug discovery and materials science endeavors.
References
- Geary, L. M., et al. (2011). One-pot sequential Suzuki cross-coupling followed by a direct arylation, leading to intermolecular hetero-cyclization for the efficient synthesis of 2-substituted benzo[b]furans.
- Goo, D. Y., & Woo, S. K. (2016). One-pot synthesis of carbazoles via tandem C–C cross-coupling and reductive amination. Organic & Biomolecular Chemistry, 14(2), 543-550.
- Goo, D. Y., & Woo, S. K. (2016). One-pot synthesis of carbazoles via tandem C–C cross-coupling and reductive amination. Organic & Biomolecular Chemistry, 14(2), 543-550.
- Broumidis, D., et al. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 16(33), 6069-6078.
- Górka, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7334.
- Molander, G. A., & Brown, A. R. (2006). One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686.
- de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
- Yao, T., et al. (2016). Palladium-Catalyzed Highly Chemoselective Intramolecular C-H Aminocarbonylation of Phenethylamines to Six-Membered Benzolactams. Organic Letters, 18(12), 2942-2945.
- Pellissier, H. (2015). General Method for the Synthesis of Substituted Phenanthridin-6(5H)-ones Using a KOH-Mediated Anionic Ring Closure as the Key Step. European Journal of Organic Chemistry, 2015(28), 6246-6255.
- Chen, J., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 21(10), 1358.
- Goo, D. Y., & Woo, S. K. (2016). Correction: One-pot synthesis of carbazoles via tandem C–C cross-coupling and reductive amination. Organic & Biomolecular Chemistry, 14(2), 786-786.
- Piou, T., & Kirsch, S. F. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(17), 4388-4391.
- Reddy, T. R., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5560.
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
- Bensaber, S. M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2453.
- Shabani, S., et al. (2012). Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. Journal of the American Chemical Society, 134(25), 10649-10652.
- Saikia, P., & Borah, J. C. (2014). One-Pot Reductive Amination of Carbonyl Compounds Using Sodium Borohydride-Amberlyst 15.
- Colletto, C., et al. (2012). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 31(21), 7415-7423.
- Yamaguchi, M., & Manabe, K. (2016). Ligand-Controlled Site-Selective Cross-Coupling. Topics in Current Chemistry, 372, 1-25.
- Li, B., et al. (2018). Cascade One‐Pot Synthesis of Orange‐Red‐Fluorescent Polycyclic Cinnolino[2,3‐f]phenanthridin‐9‐ium Salts by Palladium(II)‐Catalyzed C−H Bond Activation of 2‐Azobiaryl Compounds and Alkenes. Chemistry–A European Journal, 24(5), 1056-1061.
- Neufeldt, S. R., & Sanford, M. S. (2011). C–H Bond Activation at Palladium(IV) Centers. Journal of the American Chemical Society, 133(44), 18171-18174.
- Gui, Q., et al. (2014). Synthesis of Phenanthridin-6(5H)-ones via Copper-Catalyzed Cyclization of 2-Phenylbenzamides. The Journal of Organic Chemistry, 79(1), 419-425.
Sources
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of carbazoles via tandem C–C cross-coupling and reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Flow chemistry applications for the synthesis of 2-Bromo-2'-chlorobiphenyl derivatives
Application Note: Continuous Flow Synthesis of 2-Bromo-2'-chlorobiphenyl Derivatives
Part 1: Executive Summary & Strategic Rationale
The synthesis of 2-Bromo-2'-chlorobiphenyl represents a classic challenge in organic chemistry: the construction of ortho,ortho'-disubstituted biaryl systems. In batch processing, these reactions are plagued by slow kinetics due to steric clash, catalyst deactivation, and the formation of homocoupling impurities (e.g., 2,2'-dichlorobiphenyl or 2,2'-dibromobiphenyl).
Why Flow Chemistry? Transitioning this chemistry to a continuous flow regime offers three decisive advantages:
-
Thermal Intensification: The ability to superheat solvents (e.g., Ethanol/Water or THF) well above their boiling points (120–150 °C) using a Back Pressure Regulator (BPR). This overcomes the high activation energy barrier imposed by the steric bulk of the halogens.
-
Interfacial Surface Area: Suzuki-Miyaura couplings are biphasic. Micro-reactors generate slug flow or emulsion regimes that increase the interfacial surface area by orders of magnitude compared to batch stirring, accelerating the rate-limiting transmetallation step.
-
Selectivity Control: Precise residence time control prevents "over-cooking" and minimizes dehalogenation side reactions (protodehalogenation) common with aryl halides under prolonged heating.
Part 2: Scientific Methodology & Reaction Design
Retrosynthetic Strategy
To synthesize 2-Bromo-2'-chlorobiphenyl, we utilize a Suzuki-Miyaura Cross-Coupling approach.[1] The choice of coupling partners is critical to ensure chemoselectivity (Br vs. Cl).
-
Electrophile (Ar-X): 1-Bromo-2-chlorobenzene.
-
Rationale: Palladium undergoes oxidative addition significantly faster into the C-Br bond than the C-Cl bond. This leaves the chlorine atom intact on the final scaffold.
-
-
Nucleophile (Ar-B): 2-Bromophenylboronic acid.
-
Rationale: Provides the second ortho-substituent. While sterically hindered, the use of active bulky phosphine ligands facilitates the coupling.
-
Reaction Scheme:
Catalyst System Selection
Standard catalysts like
-
Recommendation: XPhos Pd G2 or SPhos Pd G2 .
-
Mechanistic Insight: These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination in hindered systems). The "G2" precatalyst ensures rapid activation of the Pd(0) species within the flow reactor.
Part 3: Detailed Experimental Protocol
System Configuration
The flow setup consists of two HPLC pumps, a T-mixer (or static mixer), a heated reactor coil, and a BPR.
Equipment List:
-
Pumps: 2x High-pressure piston pumps (e.g., Knauer, Gilson).
-
Reactor: PFA or Stainless Steel Coil (10 mL volume).
-
Mixer: PEEK T-mixer (0.5 mm ID).
-
BPR: Adjustable Back Pressure Regulator set to 75 psi (5 bar).
-
Thermostat: Oil bath or dry block heater capable of 140 °C.
Reagent Preparation
| Stream | Composition | Concentration | Notes |
| Stream A (Organics) | 1-Bromo-2-chlorobenzene (1.0 equiv) + XPhos Pd G2 (1-2 mol%) dissolved in THF/Toluene (1:1). | 0.5 M | Degas by sparging with Argon for 15 mins. |
| Stream B (Aqueous) | 2-Bromophenylboronic acid (1.2 equiv) + | 0.6 M | Ensure Boronic acid is fully dissolved; mild heating may be required. |
Note: If solubility of the boronic acid is an issue in Stream B, it can be dissolved in Stream A, and Stream B can be purely aqueous base (
Execution Steps
-
System Priming: Flush the entire system with a 1:1 mixture of THF/Water to remove air and establish stable back pressure.
-
Parameter Setting:
-
Temperature: Set reactor bath to 120 °C .
-
Pressure: Set BPR to 5 bar (75 psi) to keep solvents liquid at 120 °C.
-
Residence Time (
): Target 10 minutes .
-
-
Flow Rate Calculation:
-
Reactor Volume (
) = 10 mL. -
Total Flow Rate (
) = = 10 mL / 10 min = 1.0 mL/min . -
Stream A Flow Rate = 0.5 mL/min.
-
Stream B Flow Rate = 0.5 mL/min.
-
-
Reaction Start: Switch pumps from solvent to reagent bottles simultaneously.
-
Steady State: Discard the first 2 reactor volumes (20 mL) of output to ensure steady-state concentration.
-
Collection: Collect the product stream into a flask containing dilute HCl (to quench residual base) and Ethyl Acetate.
-
Work-up: Separate phases. Wash organic layer with brine. Dry over
. Concentrate in vacuo.
Optimization Data (Self-Validating System)
The following table illustrates the "self-validating" nature of flow optimization. By scanning temperature, one can instantly visualize the yield/impurity trade-off.
| Entry | Temp (°C) | Res. Time (min) | Conversion (%) | Yield (%) | Major Impurity |
| 1 | 80 | 20 | 45 | 40 | Unreacted SM |
| 2 | 100 | 15 | 78 | 72 | SM |
| 3 | 120 | 10 | 98 | 92 | None |
| 4 | 140 | 5 | 99 | 85 | Protodebromination |
Interpretation: At 140 °C, thermal degradation (loss of Br) begins. 120 °C is the optimal operating window.
Part 4: Visualization of Workflow
The following diagram illustrates the continuous flow logic, highlighting the critical process parameters (CPP).
Caption: Schematic of the intensified flow synthesis setup for sterically hindered biaryl coupling.
Part 5: Troubleshooting & Critical Controls
-
Clogging: The formation of inorganic salts (KBr, KCl) is inevitable.
-
Solution: Ensure the aqueous fraction (Stream B) is at least 50% of the total flow volume. If clogging occurs, pulse with pure water or switch to a larger ID reactor (1.0 mm vs 0.5 mm).
-
-
Cross-Contamination: Palladium residues can stick to PFA tubing.
-
Solution: Wash the reactor with a solution of thiourea in ethanol/water between runs to strip residual Pd.
-
-
Incomplete Conversion:
-
Solution: Do not just increase temperature (risk of dehalogenation). Instead, increase residence time or catalyst loading.
-
Part 6: References
-
Review of Flow Chemistry for Biaryls:
-
Sterically Hindered Suzuki Coupling:
-
Flow Lithiation Protocols:
-
General Suzuki Flow Protocol:
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous flow synthesis of functionalized biaryl compounds via a benzyne intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Suzuki Coupling of 2-Bromo-2'-chlorobiphenyl
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 2-Bromo-2'-chlorobiphenyl. The unique structural aspects of this substrate, featuring both a reactive bromine and a more inert chlorine atom on a sterically demanding biphenyl scaffold, present specific challenges. This document is designed to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of 2-Bromo-2'-chlorobiphenyl, offering explanations and actionable steps for remediation.
Issue 1: Low or No Conversion to the Desired Product
Question: I am seeing mostly unreacted 2-Bromo-2'-chlorobiphenyl in my reaction mixture. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in a Suzuki coupling is a common issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or the quality of your reagents.[1][2]
Why it happens:
-
Catalyst Inefficiency or Deactivation: The palladium(0) active catalyst is susceptible to oxidation by dissolved oxygen in your solvent.[1] If you are using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient. The phosphine ligands that stabilize the palladium can also be oxidized, rendering them ineffective.[1]
-
Poor Reagent Quality: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially under harsh conditions or if they are impure.[1]
-
Suboptimal Reaction Conditions: Insufficient temperature can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition. The choice of base is also critical for the activation of the boronic acid in the transmetalation step.[1][3]
How to fix it:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes, or by using several freeze-pump-thaw cycles.[1]
-
Verify Catalyst and Ligand Integrity: Use a fresh, high-quality palladium source and phosphine ligand. If you suspect your Pd₂(dba)₃ has degraded, consider a more stable precatalyst. Store phosphine ligands under an inert atmosphere to prevent oxidation.[1]
-
Optimize Reaction Temperature: If the reaction is slow, a modest increase in temperature (e.g., from 80 °C to 100 °C) can be beneficial. However, monitor for signs of decomposition (e.g., formation of palladium black).
-
Screen Different Bases: The choice of base can significantly impact the reaction outcome. For sterically hindered substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃).
-
Consider Boronic Acid Stability: If you suspect protodeboronation, consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.
Issue 2: Formation of Homocoupling Byproducts
Question: My main byproduct is the homocoupled product of my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings, often driven by the presence of oxygen or an excess of palladium(II) species in the reaction mixture.[2]
Why it happens:
The mechanism of boronic acid homocoupling can be complex, but a key pathway involves the reaction of two boronic acid molecules, often mediated by a Pd(II) species. The presence of oxygen can facilitate the oxidation of Pd(0) to Pd(II), thereby promoting this unwanted reaction.
How to fix it:
-
Rigorous Degassing: As with low conversion, meticulous degassing of the reaction mixture is the most effective way to minimize homocoupling by reducing the oxygen content.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over a Pd(II) source that requires in-situ reduction, as it can minimize the amount of Pd(II) present at the start of the reaction.
-
Optimize the Base: In some cases, the choice of base can influence the rate of homocoupling. Screening different bases may reveal one that favors the desired cross-coupling pathway.
-
Control Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can increase the statistical probability of homocoupling.
Issue 3: Dehalogenation of the Starting Material
Question: I am observing the formation of 2-chlorobiphenyl, where the bromine atom has been replaced by a hydrogen. What is causing this dehalogenation?
Answer:
Dehalogenation is a reductive process that competes with the desired cross-coupling. It is particularly a concern with more reactive halides like bromides and iodides.
Why it happens:
After the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, the resulting Pd(II) intermediate can, instead of undergoing transmetalation, react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dehalogenated product. Potential hydride sources include the solvent (especially alcohols), the base, or even the boronic acid itself.
How to fix it:
-
Solvent Choice: If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane, toluene, or THF.
-
Base Selection: Certain bases are more prone to promoting dehalogenation. If you observe significant dehalogenation, consider screening alternative bases.
-
Optimize Ligand: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation. A more electron-donating and sterically bulky ligand can sometimes accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of dehalogenation. Try to use conditions that allow for complete conversion in a shorter timeframe.
Issue 4: Reaction at the C-Cl Bond
Question: I am getting a mixture of products, including some where the coupling has occurred at the 2'-chloro position. How can I improve the selectivity for the 2-bromo position?
Answer:
Achieving high chemoselectivity is key when working with dihalogenated substrates. The inherent reactivity difference between C-Br and C-Cl bonds is the basis for selective coupling.
Why it happens:
The oxidative addition step of the Suzuki coupling is generally faster for C-Br bonds than for C-Cl bonds due to the lower bond dissociation energy of the C-Br bond. However, under forcing conditions (high temperatures, long reaction times) or with highly active catalyst systems, the C-Cl bond can also be activated.
How to fix it:
-
Moderate Reaction Temperature: Avoid excessively high temperatures that can overcome the activation barrier for C-Cl bond cleavage.
-
Choose the Right Ligand: The choice of phosphine ligand is crucial for controlling selectivity. For selective C-Br coupling, a less reactive catalyst system may be preferable. Bulky, electron-rich ligands are often used to activate the less reactive C-Cl bond, so avoiding these may enhance selectivity for the C-Br bond.
-
Control Reaction Time: Monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to prevent subsequent reaction at the C-Cl position.
-
Consider a "Ligand-Free" Approach: In some cases, running the reaction without a phosphine ligand can favor reaction at the more reactive halide. However, this approach may require careful optimization of other parameters.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of 2-Bromo-2'-chlorobiphenyl?
A1: There is no single "best" combination, as the optimal choice depends on the specific boronic acid partner and desired outcome. However, for a sterically hindered substrate like this, a good starting point would be a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a bulky, electron-rich phosphine ligand from the Buchwald or Fu research groups, such as SPhos or XPhos. These ligands are known to be effective for challenging couplings.
Q2: What is the ideal solvent for this reaction?
A2: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices. A mixture of an organic solvent with a small amount of water is often used to help dissolve the inorganic base.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and easy way to monitor the disappearance of your starting material and the appearance of the product. For more quantitative analysis and to identify byproducts, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are recommended.
Q4: My product is difficult to purify from the remaining starting material and byproducts. Any suggestions?
A4: Optimizing the reaction to go to full conversion is the best way to simplify purification. If you are still left with a mixture, column chromatography on silica gel is the most common purification method. Choosing an appropriate solvent system for your column is key. If your product and starting material have very similar polarities, you may need to explore other purification techniques like preparative TLC or crystallization.
Q5: Can I perform a double Suzuki coupling on 2-Bromo-2'-chlorobiphenyl?
A5: Yes, it is possible to perform a sequential or one-pot double Suzuki coupling. To achieve this, you would first perform the selective coupling at the C-Br bond under milder conditions. Then, to couple at the less reactive C-Cl bond, you would typically need to switch to a more active catalyst system (e.g., one with a more electron-rich and bulky ligand) and potentially use higher temperatures.
Visualizing the Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic steps.
Caption: Main Suzuki coupling pathway and common side reactions.
Recommended Experimental Protocol
This is a general starting protocol for the Suzuki coupling of 2-Bromo-2'-chlorobiphenyl with a generic arylboronic acid. Optimization will likely be necessary.
Materials:
-
2-Bromo-2'-chlorobiphenyl (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Toluene/Water (e.g., 5:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Bromo-2'-chlorobiphenyl, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(II) precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands for challenging couplings. |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases are often needed for hindered substrates. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents to avoid dehalogenation. |
| Temperature | 80-110 °C | Balances reaction rate with catalyst stability. |
References
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
-
YouTube. (2022). Suzuki Coupling | 365 Chemistry | Problem | Question | Solved. [Link]
-
PubMed Central. (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Tetraphenyl derivative 18 via one‐pot triple Suzuki–Miyaura cross‐coupling reaction of 2,3,4‐triiodoanisole 7. [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
ACS Publications. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
PubMed Central. (n.d.). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. [Link]
-
PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [Link]
-
PubMed. (2020). Halogen Bonding Interactions of Polychlorinated Biphenyls and the Potential for Thyroid Disruption. [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives | Request PDF. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ChemRxiv. (n.d.). RESEARCH ARTICLE Triflate-Selective Suzuki Cross-Coupling of Chloro. [Link]
-
ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry. [Link]
-
PubMed Central. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
RSC Publishing. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. [Link]
-
RSC Publishing. (n.d.). Highly efficient catalytic hydrodehalogenation of polychlorinated biphenyls (PCBs). [Link]
Sources
Overcoming steric hindrance in reactions with 2-Bromo-2'-chlorobiphenyl
Ticket ID: #SB-2Br2Cl-001 Topic: Overcoming Steric Hindrance in 2-Bromo-2'-chlorobiphenyl Reactions Status: Open Assigned Specialist: Senior Application Scientist[1]
The Technical Challenge: The "Ortho-Ortho" Twist
You are likely encountering low conversion or sluggish reactivity with 2-Bromo-2'-chlorobiphenyl .[1] This is not a standard cross-coupling substrate; it is a "di-ortho" substituted system.[1]
The Root Cause: The steric bulk of the bromine (position 2) and chlorine (position 2') atoms forces the two phenyl rings to twist out of coplanarity to minimize repulsion. This results in a large dihedral angle (~70-80°).[1]
-
Consequence: The reaction center (C-Br bond) is shielded. Standard catalysts (e.g., Pd(PPh₃)₄) fail because the bulky triphenylphosphine ligands cannot effectively access the crowded C-Br bond for Oxidative Addition (OA) .
-
Selectivity: The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol). Under controlled conditions, you can achieve >98% selectivity for the bromine, leaving the chlorine intact for subsequent functionalization (e.g., carbazole synthesis).
Catalyst Selection: The Engine of Success
To overcome the steric barrier, you must use a catalyst system capable of forming a monoligated Pd(0) species. Bis-ligated complexes (L₂Pd) are too bulky to approach the hindered C-Br bond.[1]
Recommended Ligand Classes
| Ligand Class | Specific Recommendation | Why it Works |
| Dialkylbiaryl Phosphines | SPhos or XPhos | Gold Standard. The biaryl backbone prevents formation of inactive palladium dimers.[1] The electron-rich alkyl groups accelerate oxidative addition into the hindered C-Br bond.[1] |
| Pd-NHC Complexes | Pd-PEPPSI-iPr | Excellent for extremely hindered substrates.[1] The "throw-away" pyridine ligand ensures rapid initiation.[1] |
| Bis-phosphines | Not Recommended | Ligands like dppf or BINAP often fail here due to the formation of rigid chelates that cannot accommodate the steric bulk of the substrate. |
Decision Matrix: Selecting Your Catalyst
Caption: Catalyst selection logic based on coupling partner. G3/G4 precatalysts are preferred over in-situ mixing to ensure active species formation.[1]
Experimental Protocol: Self-Validating Workflow
Objective: Selective Suzuki Coupling of 2-Bromo-2'-chlorobiphenyl with Phenylboronic Acid.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv (Excess required due to protodeboronation risk)
-
Catalyst: SPhos Pd G3 (2–5 mol%)
-
Note: If G3 is unavailable, use Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane/Water (4:1)
Step-by-Step Procedure:
-
The Setup (Inert Atmosphere is Critical):
-
Charge a reaction vial with the substrate, boronic acid, base, and SPhos Pd G3 catalyst.
-
Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Self-Check: If the catalyst turns black immediately upon solvent addition, your inert atmosphere is compromised.
-
-
Solvent Addition:
-
Add degassed solvent (Toluene/Water).
-
Why Water? Water is essential for the transmetallation step in Suzuki coupling, converting the boronic acid to the reactive boronate species.
-
-
The Reaction:
-
Monitoring (The Diagnostic):
-
Check HPLC/TLC at 2 hours.
-
Scenario A (Success): Disappearance of starting material, appearance of product.
-
Scenario B (Stalled): Starting material remains. Diagnosis: Oxidative addition failure.[1] Increase Temp or switch to XPhos .
-
Scenario C (Side Product): Starting material is gone, but product mass is low. You see a mass corresponding to [Substrate – Br + H]. Diagnosis: Protodehalogenation.[1] Your catalyst is active, but Transmetallation is slow.[1] Switch to anhydrous conditions (Buchwald protocol) or increase Boronic Acid loading.
-
Troubleshooting Guide (FAQs)
Q1: Why am I seeing de-brominated starting material (2-chlorobiphenyl) instead of the coupled product?
-
Cause: This is "Protodehalogenation."[1] The oxidative addition occurred (Pd inserted into C-Br), but the transmetallation with the boronic acid was too slow due to steric repulsion. The Pd intermediate grabbed a proton from the solvent or moisture instead.
-
Fix:
-
Use anhydrous conditions (switch to Dioxane with Cs₂CO₃).
-
Increase the concentration of the boronic acid.
-
Switch to a catalyst that facilitates faster transmetallation (e.g., XPhos ).[1]
-
Q2: Can I couple the Chlorine atom after the Bromine?
-
Answer: Yes. This is the primary utility of this scaffold. Once the C-Br coupling is complete, the steric crowding around the chlorine is slightly relieved (depending on the new group), but it remains hindered.
-
Protocol for Step 2: You will need forcing conditions.[1] Upgrade to Pd-PEPPSI-IPent or RuPhos Pd G3 and heat to >110°C in Toluene/KOH.
Q3: My reaction turns black and precipitates Pd black. Why?
-
Cause: Ligand dissociation.[1][3] The bulky ligand fell off the Palladium, leading to catalyst decomposition.
-
Fix: Ensure you are using a 1:2 ratio of Pd:Ligand if mixing in-situ, or switch to a Precatalyst (G3/G4) which guarantees the optimal ratio and stability. SPhos is particularly good at preventing this precipitation.[1]
Mechanistic Insight: The Steric Bottleneck
Understanding the cycle helps you troubleshoot. In hindered systems, the Oxidative Addition is difficult, but Transmetallation is often the actual bottleneck that leads to side products.
Caption: The catalytic cycle highlighting the Oxidative Addition barrier and the risk of Protodehalogenation during Transmetallation.
References
-
Buchwald, S. L., et al. (2005). Universal Scaffolds for the Synthesis of Modular Phosphine Ligands. This work establishes the structural basis for SPhos and XPhos stability in hindered couplings.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-iPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling.[1] Demonstrates the utility of NHC ligands for sterically demanding substrates.
-
Barder, T. E., & Buchwald, S. L. (2007). Improved Catalysts for the Palladium-Catalyzed Synthesis of Biaryls.[1] Specifically details the reactivity of 2,2'-disubstituted systems.
-
Sigma-Aldrich Technical Guide. Buchwald Ligands User Guide.[1] Provides solvent and base compatibility charts for G3/G4 precatalysts.
Sources
Technical Support Center: Optimization of Catalyst Loading for 2-Bromo-2'-chlorobiphenyl Cross-Coupling
The Suzuki-Miyaura cross-coupling of sterically hindered substrates, such as 2-Bromo-2'-chlorobiphenyl, is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials where complex biaryl structures are paramount. However, the steric congestion ortho to the coupling sites presents significant challenges, often leading to sluggish reactions, low yields, and catalyst deactivation. Optimizing the catalyst loading is not merely a matter of cost-efficiency; it is a critical parameter that dictates reaction success, influencing kinetics, byproduct formation, and overall process robustness. This guide provides field-proven insights and systematic troubleshooting strategies to empower researchers in overcoming the challenges associated with this demanding transformation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the principles of catalyst optimization for this specific reaction.
Q1: Why is catalyst loading a particularly critical parameter for the 2-Bromo-2'-chlorobiphenyl coupling?
A: The steric hindrance from the ortho-bromo and ortho-chloro substituents significantly slows down key steps in the catalytic cycle, namely the oxidative addition of the palladium catalyst to the C-Br bond and the final reductive elimination step to form the product. A sub-optimal catalyst concentration can lead to several issues:
-
Too Little Catalyst: The reaction rate may be impractically slow, leading to incomplete conversion. The prolonged reaction times at elevated temperatures can also cause thermal degradation of reagents or the catalyst itself.[1]
-
Too Much Catalyst: While tempting to simply increase the catalyst amount, excessive loading can be detrimental. It increases costs, complicates product purification by raising residual palladium levels, and can promote side reactions, such as ligand-based byproduct formation or catalyst aggregation leading to deactivation.[2] Finding the "sweet spot" is therefore essential for an efficient and clean reaction.
Q2: What is a typical starting catalyst loading (mol%) for a sterically hindered Suzuki-Miyaura coupling?
A: For challenging substrates like 2-Bromo-2'-chlorobiphenyl, a good starting point for optimization is typically in the range of 1-2 mol% of the palladium precursor.[3] Depending on the activity of the chosen catalyst system, this can be titrated down (e.g., to 0.5 mol%, 0.1 mol%) once reaction conditions are established, or cautiously increased if the reaction is particularly sluggish. For highly active, modern pre-catalysts, loadings below 1 mol% are often achievable.
Q3: How do I choose the right palladium precursor and ligand for 2-Bromo-2'-chlorobiphenyl?
A: This is arguably the most crucial decision. For this substrate, the ligand's properties are paramount.
-
Palladium Precursor: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, air-stable pre-catalysts are highly recommended.[4][5] These complexes (e.g., Buchwald G3 or G4 pre-catalysts) reliably generate the active Pd(0) species in situ, leading to more reproducible results.
-
Ligand Selection: You must use a bulky and electron-rich monodentate phosphine ligand . The steric bulk facilitates the reductive elimination step, which is often rate-limiting for hindered biaryl synthesis.[6] The electron-rich nature of the ligand promotes the initial oxidative addition to the aryl halide.[3] Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are industry standards for this type of transformation.[7][8]
Q4: What are the signs of insufficient versus excessive catalyst loading during a reaction?
A: Monitoring the reaction progress by TLC, GC, or LC-MS can provide clear indicators:
-
Insufficient Loading: The reaction stalls with significant starting material remaining even after extended heating. You may also observe the formation of decomposition products if the reaction is forced for too long at high temperatures.[1]
-
Excessive Loading: While the reaction might be fast, you may observe a higher incidence of byproducts. A common issue is the formation of dark-colored reaction mixtures or precipitates (palladium black), indicating catalyst aggregation and deactivation.[9] Furthermore, at very high loadings, side reactions involving the ligand can become more pronounced.[2]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during your experiments.
Problem 1: Low or No Conversion to the Desired Product
Q: My reaction has stalled or shows very low conversion. What are the likely causes and how can I resolve this?
A: Low conversion is a common hurdle. A systematic check of the catalyst system and reaction parameters is necessary.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium pre-catalyst and ligand. Ensure all solvents and reagents are rigorously degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[5] | The active Pd(0) species is highly sensitive to oxygen and moisture. Pre-catalysts are more stable but still require inert conditions for optimal performance. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., if SPhos fails, try XPhos). Incrementally increase the reaction temperature (e.g., in 10 °C steps).[3] | The C-Br bond on the hindered ring requires a highly active, electron-rich palladium center to break. Higher temperatures provide the necessary activation energy. |
| Poor Transmetalation | Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. Ensure the boronic acid/ester is of high quality.[4][10] | The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. |
| Catalyst Deactivation/Inhibition | The product itself or impurities in the starting materials can act as inhibitors. Try a slightly higher catalyst loading or a different class of ligand. Consider if any functional groups on your coupling partner could be coordinating to the palladium center.[11] | Catalyst deactivation occurs when the palladium center is trapped in an off-cycle, unreactive state. A more robust ligand can sometimes prevent this.[11] |
Problem 2: Significant Byproduct Formation
Q: My starting material is consumed, but the yield is low due to byproducts. How can I improve selectivity?
A: Byproduct formation often points to issues with reaction conditions or reagent stability.
| Common Byproduct | Probable Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. The chosen base may be too strong or the reaction temperature too high, promoting this side reaction.[12][13] | 1. Ensure thorough degassing of all solvents and reagents. 2. Add the palladium catalyst last, after all other reagents are mixed under inert gas. 3. Consider a milder base or slightly lower reaction temperature. |
| Protodeboronation (Loss of Boronic Acid group) | Presence of trace water or acid, especially when using boronic acids instead of more stable pinacol esters (Bpin). Can be exacerbated by prolonged reaction times at high temperatures.[8] | 1. Use a high-purity boronic acid or, preferably, the corresponding pinacol boronate ester. 2. Ensure solvents are anhydrous. 3. Aim to drive the reaction to completion in a shorter time by optimizing the catalyst system, rather than extending the reaction time indefinitely. |
| Hydrodehalogenation (Loss of Bromine) | This can occur if the reaction environment has a source of hydride, sometimes from solvent degradation or side reactions with the base. | This is less common but can be addressed by ensuring high-purity solvents and reagents. |
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Loading Screening
This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.
-
Preparation: In a glovebox, array several reaction vials equipped with stir bars. To each vial, add 2-Bromo-2'-chlorobiphenyl (1.0 equiv), the boronic acid or ester coupling partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Stock Solution Preparation: Prepare a stock solution of the chosen ligand (e.g., SPhos) and palladium pre-catalyst (e.g., XPhos Pd G3) in degassed solvent (e.g., Dioxane). The concentration should be calculated to deliver the desired mol% in a convenient volume.
-
Catalyst Addition: Add the calculated volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., 2.0 mol%, 1.5 mol%, 1.0 mol%, 0.5 mol%).
-
Reaction: Add the remaining degassed solvent to each vial to reach the final desired concentration (typically 0.1-0.5 M).[5] Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., at 100 °C).[5]
-
Monitoring & Analysis: Monitor the reactions at set time points (e.g., 2h, 6h, 12h, 24h) by taking small aliquots for LC-MS or GC-MS analysis to determine the conversion to product and formation of byproducts.
-
Work-up: After completion, cool the reactions, dilute with an organic solvent like ethyl acetate, and wash with water. Dry the organic layer, concentrate, and purify the crude product via column chromatography.[14]
Data Presentation: Example of a Catalyst Loading Screen
The following table illustrates a typical outcome from such a screening experiment, guiding the selection of the optimal catalyst loading.
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Notes |
| 1 | 2.0 | 6 | >98 | Fast reaction, but noticeable dark precipitate (Pd black). |
| 2 | 1.5 | 8 | >98 | Clean reaction, complete conversion. |
| 3 | 1.0 | 12 | >98 | Clean reaction, complete conversion, slightly longer time. |
| 4 | 0.5 | 24 | 85 | Reaction stalled, significant starting material remains. |
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanism is key to rational troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. For hindered substrates, the Oxidative Addition and Reductive Elimination steps are often rate-limiting and heavily dependent on the choice of ligand.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Workflow
When faced with a challenging reaction, a logical workflow can save significant time and resources. The following diagram outlines a decision-making process for troubleshooting low-yielding reactions.
Caption: A logical workflow for troubleshooting challenging couplings.
References
-
ResearchGate. Catalyst Loading Optimization. Available at: [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. Available at: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. Available at: [Link]
-
PubMed Central (PMC). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Available at: [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
-
National Library of Medicine. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Available at: [Link]
-
ResearchGate. Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. Available at: [Link]
-
DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available at: [Link]
-
SpringerLink. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
ResearchGate. Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. Available at: [Link]
-
National Library of Medicine. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Available at: [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
ResearchGate. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
Harvard University. The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
ResearchGate. Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands | Request PDF. Available at: [Link]
-
National Library of Medicine. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. home.sandiego.edu [home.sandiego.edu]
Preventing homocoupling byproducts in 2-Bromo-2'-chlorobiphenyl reactions
Subject: Prevention of Homocoupling Byproducts in Functionalization Reactions
Executive Summary & Chemical Context
The Molecule: 2-Bromo-2'-chlorobiphenyl (CAS: 107208-70-8) is a non-symmetric biaryl scaffold featuring two distinct halogen handles. The Challenge: Users frequently report "homocoupling" impurities. This is a generic term that actually refers to two distinct mechanistic failures depending on your reaction type:
-
In Lithium-Halogen Exchange: The formation of quaterphenyls (dimerization of the starting material) via Wurtz-Fittig coupling.
-
In Pd-Catalyzed Cross-Coupling: The formation of symmetric biaryls via reductive elimination or Glaser coupling of the coupling partner.
This guide provides mechanistic root-cause analysis and validated protocols to suppress these side reactions.
Scenario A: Lithium-Halogen Exchange (Li-X)
Objective: Selective lithiation of the C-Br bond while preserving the C-Cl bond.
Primary Failure Mode: Wurtz-Type Homocoupling.
When the generated aryllithium species (
Mechanism of Failure
The reaction rate of
Figure 1: Mechanistic pathway showing the competition between desired electrophilic trapping and Wurtz homocoupling.
Optimization Protocol: The "Internal Quench" Method
Standard "External Quench" (add BuLi
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Order of Addition | Ar-Br + BuLi | Mix Ar-Br + E+ |
| Temperature | -78°C | -100°C to -78°C |
| Solvent | Pure THF | THF / Et₂O / Pentane (4:1:1) (Trapp Mixture) |
| Concentration | 0.5 M | 0.1 M (Dilution favors intramolecular rxn) |
Step-by-Step Barbier Protocol (for compatible electrophiles like TMSCl, Borates):
-
Dissolve 2-Bromo-2'-chlorobiphenyl (1.0 equiv) and the Electrophile (1.2–5.0 equiv) in anhydrous THF/Et₂O (4:1) under Argon.[1][2][3]
-
Cool the mixture to -100°C (liquid N₂ / Et₂O bath).
-
Add n-BuLi (1.05 equiv) slowly down the side of the flask to pre-cool it before it hits the solution.
-
Rationale: As Ar-Li forms, it is immediately trapped by the excess E+ present in solution, statistically eliminating the chance for Ar-Li to find an unreacted Ar-Br molecule [1][2].
Scenario B: Palladium-Catalyzed Cross-Coupling
Objective: Suzuki-Miyaura coupling at the Br site.
Primary Failure Mode: Reductive Homocoupling (2Ar-X
Troubleshooting Workflow
Figure 2: Decision matrix for identifying and solving homocoupling based on dimer structure.
Critical Control Points
1. Ligand Selection (The Steric Factor)
Standard ligands (PPh₃) are insufficient for 2-Bromo-2'-chlorobiphenyl. The ortho-Cl substituent creates a "wall" that hinders the approach of the boronic acid.
-
Recommendation: Use SPhos or XPhos .
-
Why: These Buchwald ligands are electron-rich (facilitating oxidative addition of the Br) and extremely bulky (creating a pocket that forces reductive elimination of the cross-product and prevents the formation of bridging Pd-dimers that lead to homocoupling) [3].
2. Solvent & Reductant Management
Many labs use Ethanol or Isopropanol as cosolvents.
-
Risk: Primary/Secondary alcohols can act as reducing agents, converting Pd(II) back to Pd(0) via a pathway that consumes the aryl halide and produces homocoupled byproduct [4].[4]
-
Solution: Switch to Dioxane/Water or Toluene/Water . If an alcohol is required for solubility, use t-Butanol (non-reducing).
Frequently Asked Questions (FAQ)
Q1: I see a spot on TLC just above my starting material. Is this the homocouple? A: Likely yes. The homocoupled dimer (2,2'-bis(2-chlorophenyl)-1,1'-biphenyl) is non-polar and often runs very close to the starting bromide.
-
Diagnostic: Run a mini-workup and check GC-MS. The dimer will have a molecular weight of approx. 374-378 Da (depending on isotope pattern) compared to the starting material (267 Da).
Q2: Can I use t-BuLi instead of n-BuLi to speed up the exchange? A: Yes, but with extreme caution. t-BuLi reacts via a radical mechanism that is much faster (often -100°C is required).
-
Warning: The radical nature increases the risk of Wurtz coupling if the temperature isn't strictly controlled. We recommend sticking to n-BuLi unless the exchange is proven sluggish.
Q3: Why does the Chlorine atom not react during the Suzuki coupling? A: The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol). Additionally, Pd oxidative addition into C-Cl usually requires specialized ligands (like bulky N-heterocyclic carbenes) and higher temperatures. By keeping the temperature below 80°C and using phosphine ligands, you achieve kinetic selectivity for Bromine [5].
References
-
Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry.
-
Beak, P., & Brown, R. A. (1982). The ortho-lithiation of tertiary benzamides. Journal of Organic Chemistry.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.[5]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[4][6][7] Angewandte Chemie International Edition.
Disclaimer: These protocols are intended for use by qualified personnel in a controlled laboratory setting. Always review the Safety Data Sheet (SDS) for 2-Bromo-2'-chlorobiphenyl before handling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification challenges of 2-Bromo-2'-chlorobiphenyl from reaction mixtures
Welcome to the technical support center for the purification of 2-Bromo-2'-chlorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this compound in high purity from reaction mixtures, particularly those resulting from Suzuki-Miyaura cross-coupling reactions. Here, we address common problems with scientifically grounded explanations and provide actionable, field-proven protocols.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most common issues encountered during the purification of 2-Bromo-2'-chlorobiphenyl.
Identifying Common Impurities
Question: What are the most likely impurities in my crude 2-Bromo-2'-chlorobiphenyl reaction mixture from a Suzuki coupling?
Answer: Understanding the potential side-reactions is critical for devising a purification strategy. In a typical Suzuki-Miyaura coupling reaction to form 2-Bromo-2'-chlorobiphenyl, the primary impurities arise from homocoupling of the starting materials and unreacted precursors.[1][2]
-
Homocoupling Products: The most challenging impurities are often the symmetrical biphenyls:
-
2,2'-Dichlorobiphenyl: Formed from the coupling of two molecules of the chloro-substituted coupling partner.
-
2,2'-Dibromobiphenyl: Formed from the coupling of two molecules of the bromo-substituted coupling partner.
-
-
Unreacted Starting Materials: Depending on reaction completion, you may have residual amounts of your aryl halide and boronic acid/ester.
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to the formation of chlorobenzene.
-
Catalyst Residues: Palladium catalysts and phosphine ligands used in the reaction may persist through the workup.[3]
These impurities, particularly the homocoupled products, are structurally and physically very similar to the desired product, making separation difficult.
Chromatography Troubleshooting
Question: My flash column chromatography isn't separating 2-Bromo-2'-chlorobiphenyl from a close-running impurity. What can I do?
Answer: This is a classic challenge with this class of compounds due to the minimal polarity difference between the target molecule and its homocoupled side products. Here’s a systematic approach to improving your separation:
-
Optimize the Mobile Phase: The choice of eluent is the most powerful variable.
-
Reduce Polarity: 2-Bromo-2'-chlorobiphenyl is a nonpolar compound. Start with a very nonpolar mobile phase, such as pure hexanes or heptane, and gradually introduce a slightly more polar solvent like ethyl acetate or dichloromethane in very small increments (e.g., 0.5-2%).[4] The goal is to find a solvent system where the desired product has a retention factor (Rf) of approximately 0.2-0.3 on a TLC plate, which often provides the best separation on a column.[5]
-
Explore Different Solvent Systems: If a hexane/ethyl acetate system fails, consider alternatives. A hexane/toluene or hexane/dichloromethane gradient can alter the selectivity of the separation due to different solvent interactions (e.g., π-π interactions with toluene) with your compounds and the silica stationary phase.
-
-
Modify the Stationary Phase:
-
While standard silica gel is the most common choice, alternative stationary phases can provide different selectivities.[5] For particularly difficult separations of aromatic compounds, a silver nitrate-impregnated silica gel can be used, which separates compounds based on their π-electron interactions. Biphenyl stationary phases are also an option in HPLC for their alternative selectivity compared to standard C18 columns.[6]
-
-
Improve Column Packing and Loading Technique:
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates, which enhances resolving power for closely eluting compounds.[7]
-
Loading Method: Always load the sample onto the column in the minimum possible volume of solvent.[8] If the crude product is not very soluble in the mobile phase, dissolve it in a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry load" can be carefully added to the top of the column. This technique prevents band broadening and improves separation.[8]
-
Troubleshooting Flowchart for Column Chromatography
Below is a decision-making workflow to systematically address poor separation during flash chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. chemistryviews.org [chemistryviews.org]
Effect of solvent and base on the reactivity of 2-Bromo-2'-chlorobiphenyl
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-2'-chlorobiphenyl. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this sterically hindered and electronically differentiated substrate. Here, we address common challenges and provide field-proven insights to optimize your synthetic outcomes.
Introduction: The Challenge of 2-Bromo-2'-chlorobiphenyl
2-Bromo-2'-chlorobiphenyl is a challenging substrate in palladium-catalyzed cross-coupling reactions. Its reactivity is dictated by two key features:
-
Steric Hindrance: The ortho-substituents on both phenyl rings create significant steric bulk around the reactive centers. This can impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step and affecting overall reaction efficiency.[1][2]
-
Differential Halogen Reactivity: The molecule possesses two different halogens, bromine and chlorine. The carbon-bromine (C-Br) bond is weaker and generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed oxidative addition.[3] This inherent difference allows for chemoselective reactions, where the C-Br bond can be functionalized while leaving the C-Cl bond intact for subsequent transformations.
This guide provides troubleshooting advice and optimized protocols for the two most common transformations for this substrate: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am attempting a Suzuki-Miyaura coupling, but the reaction is sluggish and gives a low yield. What is the primary cause?
Answer: The most common culprit for low reactivity with 2-Bromo-2'-chlorobiphenyl is the combination of steric hindrance and a suboptimal catalyst system. The ortho-chloro and ortho-bromo groups prevent the biphenyl rings from easily adopting a planar conformation, which hinders the palladium catalyst's access to the C-Br bond for oxidative addition.
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You must use bulky, electron-rich monophosphine ligands, often referred to as "Buchwald-type" ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is more effective at accessing the sterically crowded reaction site.[1][4]
-
Recommended Ligands: SPhos, XPhos, or RuPhos. For extremely demanding couplings, specialized ligands like AntPhos have also shown high efficacy.[4]
-
-
Re-evaluate Your Base: While potassium carbonate (K₂CO₃) can be effective, a stronger base like potassium phosphate (K₃PO₄) is often required for sterically demanding couplings.[5] The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step.[6]
-
Increase Reaction Temperature: Higher temperatures (e.g., 90-110 °C) are often necessary to provide sufficient energy to overcome the activation barrier for the oxidative addition step. Ensure your chosen solvent has a boiling point that can accommodate this.
Q2: How can I ensure my Suzuki-Miyaura coupling is selective for the C-Br bond over the C-Cl bond?
Answer: Chemoselectivity is governed by the significant difference in bond dissociation energies between the C-Br and C-Cl bonds. The oxidative addition of palladium into the C-Br bond is kinetically much more favorable. Under standard conditions, you will almost exclusively observe coupling at the bromine position.[3]
To ensure selectivity:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your boronic acid or boronate ester. Using a large excess could, under forcing conditions (very high temperatures and long reaction times), lead to minor amounts of double-coupling.
-
Avoid Harsh Conditions Where Possible: While high temperatures are needed, excessively harsh conditions can begin to activate the C-Cl bond, especially with highly active catalyst systems. Monitor your reaction by LC-MS to avoid prolonged heating after the initial coupling is complete.
Q3: I'm performing a Buchwald-Hartwig amination and see no product formation. Which solvent and base combination is best?
Answer: The Buchwald-Hartwig amination has different solvent and base requirements compared to the Suzuki-Miyaura coupling. The key is using a strong, non-nucleophilic base in a relatively non-polar, aprotic solvent.[7]
-
Optimal Base: A strong base is essential for the deprotonation of the amine-palladium complex, which is a key step in the catalytic cycle.[8] Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be successful.[7]
-
Optimal Solvent: Non-polar aprotic solvents are preferred. Toluene and 1,4-dioxane are excellent choices.[7] Polar aprotic solvents like DMF are generally not recommended as they can coordinate to the palladium center and inhibit catalysis.
Q4: My reaction is producing significant amounts of hydrodehalogenation (replacement of Br with H) and/or boronic acid homocoupling byproducts. How can I prevent this?
Answer: These side reactions are common issues in cross-coupling chemistry and usually point to problems with the catalyst's stability or the reaction setup.
-
Hydrodehalogenation: This often occurs when the reaction is too slow or when water is present in excess under reducing conditions.
-
Solution: Ensure your solvent is anhydrous and that your reagents are dry. Use a more active catalyst system (see Q1) to accelerate the desired cross-coupling pathway, which will outcompete the slower dehalogenation pathway.
-
-
Homocoupling of Boronic Acid: This side reaction is typically caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.
-
Solution: Thoroughly degas your reaction mixture. This is one of the most critical steps for a successful cross-coupling. Sparge your solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst and reagents. Then, subject the sealed reaction vessel to several cycles of vacuum and backfilling with the inert gas.
-
Data Summary & Condition Selection
The choice of solvent and base is paramount and depends heavily on the type of cross-coupling reaction being performed.
| Reaction Type | Recommended Solvents | Recommended Bases | Key Considerations |
| Suzuki-Miyaura | 1,4-Dioxane/H₂O (e.g., 4:1)[3] | K₃PO₄[5] | Requires water to dissolve the inorganic base and facilitate boronate formation. |
| Toluene | Cs₂CO₃ | Use of bulky phosphine ligands is critical for sterically hindered substrates.[1] | |
| THF/H₂O | K₂CO₃ | Higher temperatures (90-110 °C) are often necessary. | |
| Buchwald-Hartwig | Toluene[7] | NaOtBu[8] | Reaction must be strictly anhydrous and oxygen-free. |
| 1,4-Dioxane | Cs₂CO₃[7] | Requires a strong, non-nucleophilic base for catalyst turnover. | |
| tert-Amyl alcohol | DBU, K₃PO₄ | Use of bulky, electron-rich phosphine ligands is mandatory. |
Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-2'-chlorobiphenyl
This protocol is optimized for the selective coupling at the C-Br position of the sterically hindered substrate.
Workflow Diagram
Caption: Workflow for Selective Suzuki-Miyaura Coupling.
Materials:
-
2-Bromo-2'-chlorobiphenyl (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
SPhos (4 mol%)
-
Palladium(II) Acetate (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-2'-chlorobiphenyl, the arylboronic acid, and potassium phosphate.
-
Add the Palladium(II) Acetate and SPhos ligand.
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the limiting reagent should be around 0.1 M.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-2'-chlorobiphenyl
This protocol is designed for the C-N bond formation at the C-Br position.
Materials:
-
2-Bromo-2'-chlorobiphenyl (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Important: This reaction must be set up in a glovebox due to the air- and moisture-sensitivity of the reagents.
-
To a dry vial inside the glovebox, add the XPhos Pd G3 precatalyst, sodium tert-butoxide, and 2-Bromo-2'-chlorobiphenyl.
-
Add the anhydrous toluene, followed by the amine.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated aluminum heating block at 110 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by LC-MS.
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding water.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Mechanistic Insight: Role of Solvent and Base in Suzuki Coupling
The solvent and base are not passive components; they are active participants in the catalytic cycle. Understanding their roles is key to troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle.
As illustrated, the base (activated by water in the solvent mixture) deprotonates the boronic acid to form a more nucleophilic "ate" complex, the activated boronate.[6] This species is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The solvent must be capable of dissolving both the organic substrate and the inorganic base to facilitate this interaction.[9]
References
-
Tang, W., & Zhang, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(14), 3939-3943.
-
BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.
-
Lima, F., et al. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings.
-
Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Wikipedia. (2023). Buchwald–Hartwig amination.
-
Dzido, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385.
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.
-
Smith, J. A., et al. (2014). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. The Journal of Organic Chemistry.
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
-
Shah, S. A. A., et al. (2022). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 27(19), 6665.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Ishiyama, T., et al. (2002). Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry.
-
Kang, J., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
-
Lerebours, R., et al. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry.
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
-
Rathnam, R. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich.
-
Miyaura, N., & Suzuki, A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
-
ResearchGate. (2006). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction.
-
ResearchGate. (2013). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones.
-
Chen, Y., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
-
ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
-
The Organic Chemistry Portal. (2022). CROSS-COUPLING reactions - everything YOU need to know!.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciforum.net [sciforum.net]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: 2-Bromo-2'-chlorobiphenyl Stability & Optimization
Topic: Enhancing the stability and chemoselectivity of 2-Bromo-2'-chlorobiphenyl under reaction conditions. Document ID: TSC-2024-BCBP-01 Lead Scientist: Senior Application Scientist, Organometallics Division
Executive Summary & Molecule Profile
2-Bromo-2'-chlorobiphenyl presents a unique set of stability challenges due to its ortho,ortho' substitution pattern. Unlike planar biphenyls, the steric clash between the Bromine (C2) and Chlorine (C2') atoms forces the two phenyl rings into a twisted, non-planar conformation (dihedral angle approx. 60–90°).
Key Stability Risk Factors:
-
Differential Halogen Reactivity: The C-Br bond (
) is significantly weaker than the C-Cl bond ( ), allowing for chemoselective functionalization. However, poor temperature control leads to "Halogen Scrambling" or benzyne formation. -
Steric Strain: The bulk of the halogens hinders the approach of catalysts, often requiring higher reaction temperatures which paradoxically increases the rate of side reactions (protodehalogenation).
-
Photolytic Instability: The strained C-Br bond is susceptible to homolytic cleavage under UV/visible light.
Troubleshooting Guide: Metal-Halogen Exchange (Lithiation)
Objective: Selectively lithiate the C2-Br position without disturbing the C2'-Cl bond or inducing halogen migration.
Critical Failure Mode: The "Halogen Dance" & Benzyne Formation
If the reaction temperature rises above -60°C, the initially formed 2-lithio-2'-chlorobiphenyl is prone to:
-
Scrambling: The lithium atom migrates to a more thermodynamically stable position (often ortho to the Chlorine).
-
Benzyne Collapse: Elimination of LiCl to form a benzyne intermediate, resulting in uncontrolled polymerization or dimerization.
Optimization Protocol: Cryogenic Selective Lithiation
| Parameter | Standard Condition (Risk) | Optimized Condition (Stable) | Mechanistic Rationale |
| Solvent | THF (Pure) | Toluene / Et₂O (9:1) | THF coordinates Li+, increasing basicity and promoting scrambling. Non-polar solvents stabilize the aggregate. |
| Temperature | -40°C to 0°C | -78°C (Strict) | Kinetic control is required to prevent the activation of the stronger C-Cl bond. |
| Reagent | n-BuLi | t-BuLi (2.0 equiv) | t-BuLi undergoes exchange faster than n-BuLi, allowing the reaction to complete at lower temperatures before scrambling occurs. |
| Addition | Rapid Stream | Slow Dropwise | Prevents local exotherms that trigger benzyne formation. |
Step-by-Step Protocol: Selective Lithiation
-
Preparation: Flame-dry a 3-neck flask under Argon. Add 2-Bromo-2'-chlorobiphenyl (1.0 equiv) and anhydrous Toluene/Et₂O (9:1 v/v).
-
Cooling: Cool the mixture to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Exchange: Add t-BuLi (2.0 equiv, 1.7 M in pentane) dropwise over 20 minutes via syringe pump.
-
Note: The solution typically turns yellow/orange.
-
-
Incubation: Stir at -78°C for exactly 30 minutes. Do not exceed 1 hour.
-
Quench/Reaction: Add the electrophile (e.g., DMF, Borate) pre-cooled to -78°C.
-
Validation: Monitor by GC-MS.
-
Success: Product mass observed.[1]
-
Failure: Presence of dehalogenated biphenyl (indicates protonation) or scrambled isomers.
-
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Objective: Perform Suzuki-Miyaura coupling at the C-Br site while retaining the C-Cl handle for future elaboration.
Critical Failure Mode: Protodehalogenation
Due to the steric bulk of the ortho-chlorine, the oxidative addition of Pd(0) into the C-Br bond is slow. If the catalytic cycle stalls, the intermediate Pd-species often captures a hydride (from solvent or base), leading to 2-chlorobiphenyl (loss of Br without coupling).
Decision Logic for Catalyst Selection
Recommended System: The Buchwald Protocol
For stabilizing the oxidative addition intermediate in sterically congested systems, dialkylbiaryl phosphine ligands are essential [1].
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (Pre-formed catalysts prevent induction periods).
-
Base: K₃PO₄ (Anhydrous). Avoid carbonate bases if protodehalogenation is observed, as they can act as hydrogen sources in alcohols.
-
Solvent: 1,4-Dioxane or Toluene (Avoid alcohols like EtOH if dehalogenation is a primary issue).
FAQ: Why not use Tetrakis (Pd(PPh₃)₄)? Tetrakis is coordinatively saturated and lacks the bulk required to force the reductive elimination step in crowded systems. It frequently leads to low yields and recovered starting material with this specific substrate.
Stability Mechanism Visualization
Understanding the "Halogen Dance" is vital for troubleshooting low yields during lithiation.
Frequently Asked Questions (FAQ)
Q1: I see a 10% impurity of 2-chlorobiphenyl after my Suzuki coupling. How do I stop this? A: This is protodehalogenation. It occurs when the Pd-Ar species waits too long for the boronic acid.
-
Fix: Increase the concentration of the boronic acid (1.5 equiv).
-
Fix: Switch to a strictly anhydrous solvent system (Toluene instead of Dioxane/Water).
-
Fix: Degas your solvents thoroughly; oxygen promotes homocoupling and catalyst decomposition.
Q2: Can I store 2-Bromo-2'-chlorobiphenyl in solution? A: Not recommended for long periods. If necessary, store in degassed hydrocarbon solvents (Hexane/Heptane) over activated molecular sieves in amber vials. Chlorinated solvents (DCM/Chloroform) can induce radical exchange under light.
Q3: Why is the melting point of my starting material lower than the Certificate of Analysis? A: This molecule forms atropisomers (rotational isomers) due to the restricted rotation around the biphenyl bond. While it usually exists as a racemate, partial enrichment or polymorphic changes can affect melting points. Ensure the material is a crystalline white solid; yellowing indicates photo-oxidation [2].
References
-
Buchwald, S. L., et al. (2005). "Universal Catalysts for the Suzuki-Miyaura Coupling." Angewandte Chemie International Edition. [Link]
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 179526-95-5, 2-Bromo-2'-chlorobiphenyl." PubChem. [Link]
-
Leroux, F., et al. (2004). "The Halogen Dance Reaction on Phenyl and Heteroaromatic Rings." Chemistry – A European Journal. [Link]
-
Organic Syntheses. (1970). "Lithium-Halogen Exchange Reactions." Org.[1][2] Synth.[Link]
Sources
Managing reaction temperature for selective synthesis with 2-Bromo-2'-chlorobiphenyl
Technical Support Center: Selective Synthesis with 2-Bromo-2'-chlorobiphenyl
Welcome to the technical support center for managing selective synthesis using 2-Bromo-2'-chlorobiphenyl. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical role of reaction temperature in controlling selectivity, troubleshoot common issues, and provide evidence-based protocols to enhance the success of your experiments.
The inherent challenge in utilizing 2-Bromo-2'-chlorobiphenyl lies in achieving selective functionalization at either the C-Br or the C-Cl bond. This selectivity is paramount for the synthesis of complex molecules and pharmaceutical intermediates. Temperature is a key lever in modulating the reactivity of these two distinct halogen sites, particularly in palladium-catalyzed cross-coupling reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical for achieving selectivity in reactions with 2-Bromo-2'-chlorobiphenyl?
A1: Temperature directly influences the kinetics of the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining and selectivity-determining step. The Carbon-Bromine (C-Br) bond is generally more reactive and has a lower bond dissociation energy than the Carbon-Chlorine (C-Cl) bond. Consequently, oxidative addition of a palladium(0) catalyst to the C-Br bond typically occurs at a lower temperature. By carefully controlling the temperature, you can favor the reaction at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations. Higher temperatures can lead to the activation of the C-Cl bond, resulting in a loss of selectivity and the formation of undesired double-addition byproducts.[3]
Q2: What are the typical temperature ranges for selective Suzuki-Miyaura coupling at the C-Br bond of 2-Bromo-2'-chlorobiphenyl?
A2: While the optimal temperature is catalyst and substrate-dependent, a general starting point for selective Suzuki-Miyaura coupling at the C-Br bond is a temperature range of room temperature to 80 °C .[4][5][6] Reactions at the lower end of this spectrum often provide higher selectivity but may require longer reaction times.[7] It is crucial to perform initial temperature scouting experiments to determine the optimal balance between reaction rate and selectivity for your specific system.
Q3: Can I achieve selective reaction at the C-Cl bond?
A3: Yes, selective reaction at the C-Cl bond is possible, typically after the C-Br bond has been functionalized. This sequential functionalization relies on the differential reactivity of the two halogens. Once the C-Br bond has reacted, the less reactive C-Cl bond can be targeted under more forcing conditions, such as higher temperatures (e.g., >100 °C) and potentially a different catalyst system optimized for C-Cl activation.[8]
Q4: How does temperature affect the stability of the palladium catalyst?
A4: Elevated temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black. This decomposition reduces the concentration of the active catalytic species in the solution, leading to incomplete conversion or stalled reactions. The choice of ligand is critical here; robust ligands can stabilize the palladium center at higher temperatures, extending the catalyst's lifetime and maintaining its activity.[9] If catalyst decomposition is suspected, consider using a more sterically hindered and electron-rich ligand or lowering the reaction temperature.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions rooted in mechanistic principles.
Issue 1: Low Selectivity - Significant formation of the di-substituted product.
Probable Cause: The reaction temperature is too high, leading to the competitive activation of the C-Cl bond.
Troubleshooting Steps:
-
Temperature Reduction: Systematically lower the reaction temperature in 5-10 °C increments. Monitor the reaction progress and product distribution at each temperature point. While lower temperatures may slow the reaction, they significantly enhance selectivity.[7]
-
Ligand Modification: The choice of ligand can influence the selectivity of the oxidative addition. Less reactive catalysts, sometimes achieved with more sterically hindered ligands, can exhibit greater selectivity for the C-Br bond.[10]
-
Catalyst Loading: In some cases, a lower catalyst loading can favor mono-substitution.
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) |
| Temperature | 100 °C | 60-80 °C |
| Observation | Mixture of mono- and di-substituted products | Predominantly mono-substituted product |
| Action | Decrease reaction temperature | Maintain or slightly adjust for rate |
Experimental Protocol: Temperature Screening for Optimal Selectivity
-
Set up a parallel array of reactions in sealed vials.
-
To each vial, add 2-Bromo-2'-chlorobiphenyl (1.0 equiv), your coupling partner (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a degassed solvent.
-
Place each vial in a heating block set to a different temperature (e.g., 50 °C, 60 °C, 70 °C, 80 °C).
-
Monitor the reactions by TLC or GC/MS at regular intervals to assess conversion and product selectivity.
-
Identify the temperature that provides the best balance of reaction rate and selectivity for the desired mono-substituted product.
Issue 2: Incomplete Conversion or Stalled Reaction
Probable Cause: The reaction temperature may be too low, or the catalyst may have deactivated.
Troubleshooting Steps:
-
Incremental Temperature Increase: If the reaction is clean but slow, a modest increase in temperature (e.g., by 10 °C) can enhance the reaction rate.[4] Be cautious not to compromise selectivity.
-
Catalyst Stability Check: Visually inspect the reaction mixture for the formation of palladium black, an indicator of catalyst decomposition.
-
Ligand Choice: If catalyst decomposition is suspected, switch to a more robust ligand system, such as those based on biarylphosphines, which are known to stabilize palladium catalysts at higher temperatures.
-
Solvent and Base Effects: Ensure that the solvent is anhydrous and the base is of high quality. Protic impurities can lead to side reactions and catalyst deactivation.[11][12]
Workflow for Troubleshooting Incomplete Conversion
Caption: A decision-making workflow for troubleshooting incomplete cross-coupling reactions.
Issue 3: Formation of Homocoupling Byproducts
Probable Cause: Homocoupling of the organometallic reagent or the aryl halide can be influenced by temperature and the presence of oxygen.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Meticulously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can promote homocoupling pathways.[12]
-
Temperature Optimization: While higher temperatures can sometimes favor the desired cross-coupling over homocoupling, excessively high temperatures can also lead to side reactions. A careful temperature optimization study is recommended.
-
Rate of Addition: In some cases, slow addition of the organometallic reagent can minimize its concentration at any given time, thereby disfavoring homocoupling.
Issue 4: Ullmann Coupling - Low Yields
Probable Cause: Classical Ullmann reactions often require high temperatures, which can lead to thermal decomposition of starting materials or products.
Troubleshooting Steps:
-
Ligand-Accelerated Ullmann Coupling: Modern Ullmann protocols utilize ligands (e.g., amino acids, 1,10-phenanthroline) that can significantly lower the required reaction temperature, often to the 80-120 °C range, improving yields and functional group tolerance.[11][13]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are often employed to achieve the necessary temperatures for Ullmann coupling.[14]
-
Copper Source: The choice of copper source (Cu(I) vs. Cu(II) vs. Cu(0)) can influence the reaction efficiency. Cu(I) salts are often the most effective.[11]
Reaction Pathway: Temperature-Dependent Selectivity
Caption: The influence of temperature on the selective oxidative addition to the C-Br or C-Cl bond.
References
-
Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks - ACS Publications. (2022-10-17). Available at: [Link]
-
Palladium-catalyzed coupling reaction of 2-iodobiphenyls with alkenyl bromides for the construction of 9-(diorganomethylidene)fluorenes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - ResearchGate. Available at: [Link]
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. Available at: [Link]
-
(PDF) Copper‐Catalyzed Cross Coupling Reaction of Alkyl Bromides with (DMPU)2Zn(Rf)2 Reagent: A Method for the Synthesis of Perfluoroalkylated Compounds - ResearchGate. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Available at: [Link]
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents.
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - MDPI. Available at: [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. Available at: [Link]
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides | ChemRxiv. Available at: [Link]
-
Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES Alexander Ross Olson Venning A dis - CORE. Available at: [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available at: [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | ChemRxiv. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available at: [Link]
-
Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - RSC Publishing. Available at: [Link]
-
Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Cross-Coupling Reactions - Chemistry. Available at: [Link]
-
On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites - MDPI. Available at: [Link]
-
12.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz - YouTube. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling of Monochlorosilanes And Grignard Reagents. - SciSpace. Available at: [Link]
-
Cross-Coupling Chemistry. Available at: [Link]
-
Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Available at: [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]
Work-up procedures to remove catalyst residues from 2-Bromo-2'-chlorobiphenyl
Topic: Work-up procedures to remove catalyst residues from 2-Bromo-2'-chlorobiphenyl Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Logic
The Challenge: Synthesizing 2-Bromo-2'-chlorobiphenyl typically involves Palladium (Pd)-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1] While effective, this leaves residual Pd species (both homogenous and heterogeneous) trapped in the lipophilic product matrix.
The Constraints:
-
Regulatory Limits: Per ICH Q3D guidelines, Palladium is a Class 2B impurity. For oral drug products, the Permitted Daily Exposure (PDE) is typically 100 µ g/day , often translating to limits of <10 ppm in the API.
-
Chemical Stability: Your target molecule contains both Bromine and Chlorine substituents. Aggressive removal methods (e.g., hydrogenation or strong reducing agents) pose a high risk of hydrodehalogenation , destroying your product.
-
Solubility: As a lipophilic biaryl, the compound is highly soluble in non-polar organics (DCM, Toluene) but insoluble in water, making simple aqueous extractions ineffective for removing organic-soluble Pd complexes.
The Solution Architecture:
We recommend a tiered approach: Scavenging (Primary)
Decision Logic & Workflow (Visual)
The following diagram outlines the decision process for selecting the correct work-up procedure based on your current residual metal status.
Figure 1: Work-up decision tree for removing Palladium from lipophilic biaryl compounds.
Technical Guides & Protocols
Method A: Functionalized Silica Scavengers (Recommended)
Best for: High-value intermediates, avoiding product loss, and preventing dehalogenation.
The Science: Silica-bound scavengers use "Soft Acid-Soft Base" theory. Palladium (a soft acid) binds irreversibly to sulfur-based ligands (soft bases) like Thiols or Thioureas attached to a silica backbone. Unlike activated carbon, these do not rely on pore size/surface area alone, resulting in higher selectivity.
Protocol:
-
Dissolution: Dissolve crude 2-Bromo-2'-chlorobiphenyl in a compatible solvent (THF, Toluene, or Ethyl Acetate are ideal; DCM is acceptable but slower for scavenging kinetics).
-
Loading: Add SiliaMetS® Thiol or Si-TMT (Trimercaptotriazine).
-
Dosage: 2–4 equivalents relative to the residual Pd content (if known). If unknown, use 5-10% w/w relative to the mass of the crude product.
-
-
Incubation: Stir at 40–50°C for 2–4 hours .
-
Note: Room temperature works but requires longer times (overnight).
-
-
Filtration: Filter the suspension through a 0.45 µm filter or a fine sintered glass funnel. The Pd remains bound to the solid silica.
-
Rinse: Wash the filter cake with 2 bed volumes of solvent to recover any trapped product.
Why this works for your molecule: The Thiol/TMT ligands are chemically specific to transition metals. They will not react with the aryl bromide or aryl chloride on your biphenyl ring under these conditions, preserving the halogen handles for future chemistry.
Method B: Activated Carbon (Charcoal) Treatment
Best for: Large-scale bulk removal where cost is a driver.
The Science: Activated carbon adsorbs metal complexes into its porous structure. However, it is "non-selective," meaning it may also adsorb your lipophilic product (2-Bromo-2'-chlorobiphenyl), leading to yield loss.
Protocol:
-
Preparation: Dissolve the crude product in hot Ethanol or Toluene (approx. 60-70°C).
-
Addition: Add Activated Carbon (e.g., Darco® KB or KB-B).
-
Dosage: 5–10% w/w relative to the crude product.
-
-
Digestion: Stir vigorously at reflux for 30–60 minutes.
-
Filtration: Crucial Step —Filter while hot through a pad of Celite® (diatomaceous earth). If the solution cools, the product may crystallize in the charcoal/Celite matrix, causing massive yield loss.
-
Wash: Rinse the pad with hot solvent.
Warning: Carbon is messy. Fine particulates can pass through filters, contaminating the final product with black specks.
Method C: Chelation Extraction (Liquid-Liquid)
Best for: Removing bulk soluble Pd before crystallization.
The Science: Standard water washes fail because the Pd-catalyst ligands (like Triphenylphosphine) are lipophilic. We must introduce a water-soluble chelator that competes for the Pd and drags it into the aqueous phase.
Protocol:
-
Dissolve product in Ethyl Acetate or Toluene .
-
Prepare a 5% aqueous solution of N-Acetylcysteine (NAC) or Sodium Diethyldithiocarbamate .
-
Stir the biphasic mixture vigorously for 30 minutes (do not just shake; kinetic contact is required).
-
Separate layers. The aqueous layer will likely turn dark/colored.
-
Wash the organic layer with water, then brine, to remove residual chelator.
Comparative Data Analysis
| Feature | Silica Scavengers (Si-Thiol) | Activated Carbon | Crystallization | Aqueous Chelation (NAC) |
| Pd Removal Efficiency | High (>95%) | Moderate (variable) | High (if optimized) | Moderate (Bulk removal) |
| Yield Recovery | Excellent (>95%) | Risk of loss (Adsorption) | Good (Mother liquor loss) | Excellent |
| Selectivity | High (Chemisorption) | Low (Physisorption) | High (Lattice exclusion) | Moderate |
| Risk to Halogens | None | Low | None | Low |
| Cost | High | Low | Low | Low |
Frequently Asked Questions (Troubleshooting)
Q: I used Celite filtration, but my product is still grey/brown. Why? A: Celite is a mechanical filter aid, not a chemical scavenger. It removes heterogeneous Pd (Palladium black particles) but allows homogeneous (soluble) Pd-ligand complexes to pass right through.[2] You must use a chemical scavenger (Method A) or adsorbent (Method B) to capture the soluble species.
Q: Can I use hydrogenation to reduce the Pd(II) to Pd(0) for easier filtration? A: ABSOLUTELY NOT. Your molecule is 2-Bromo-2'-chlorobiphenyl. Subjecting this to Hydrogen gas (H2) and Pd (even residual Pd) will cause hydrodehalogenation , stripping off the Bromine and Chlorine atoms and yielding simple Biphenyl. Avoid NaBH4 or H2 at all costs.
Q: I still have 50 ppm Pd after scavenging. What is the final "polish"? A: Recrystallization is the ultimate purification. For halogenated biphenyls:
-
Dissolve in minimal hot Ethanol or Methanol .
-
If it doesn't dissolve, add a small amount of Toluene or DCM to solubilize, then add the alcohol.
-
Let cool slowly. The crystal lattice of 2-Bromo-2'-chlorobiphenyl will exclude the bulky Pd-ligand complexes, which remain in the mother liquor.
Q: Which specific scavenger is best for Suzuki coupling residues? A: Suzuki couplings often use Phosphine ligands (e.g., PPh3, dppf). Si-Thiol (Silica-1-propanethiol) is the industry standard for scavenging Pd-Phosphine complexes. If you used a ligand-free system (Pd(OAc)2), Si-TMT is often more aggressive.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency. Link
-
SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers: Palladium Removal Case Studies. SiliCycle Application Notes. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link
Sources
Validation & Comparative
Comparative reactivity of 2-Bromo-2'-chlorobiphenyl vs. 2,2'-dibromobiphenyl
[1]
Executive Summary: The Symmetry vs. Selectivity Trade-off
In the synthesis of polycyclic aromatic hydrocarbons (PAHs), chiral ligands, and organic electronic materials, the choice between 2,2'-dibromobiphenyl (DBBP) and 2-bromo-2'-chlorobiphenyl (BCBP) is not merely a matter of availability; it is a strategic decision between symmetry and orthogonality.[1]
-
2,2'-Dibromobiphenyl (DBBP): The industry standard for symmetric bridging .[1] It is the precursor of choice when the target molecule requires identical substituents at the 2,2'-positions or when forming
-symmetric fused rings (e.g., 9,9-dialkylfluorenes).[1] However, it fails in asymmetric synthesis due to statistical product mixtures (scrambling) during mono-functionalization.[1] -
2-Bromo-2'-chlorobiphenyl (BCBP): The specialist for sequential functionalization .[1] Leveraging the significant bond dissociation energy (BDE) difference between C–Br and C–Cl, this scaffold allows for high-fidelity chemoselective transformations.[1] It enables the precise installation of two different electrophiles without the need for protecting groups.
Quick Selection Matrix
| Feature | 2,2'-Dibromobiphenyl (DBBP) | 2-Bromo-2'-chlorobiphenyl (BCBP) |
| Primary Utility | Double Lithiation / Symmetric Coupling | Sequential Lithiation / Orthogonal Coupling |
| Mono-Lithiation Selectivity | Poor (Equilibrium/Scrambling issues) | Excellent (Kinetic control at -78°C) |
| Pd-Catalyzed Coupling | Statistical Mixture (Mono/Bis/SM) | Site-Selective (C-Br reacts first) |
| Cost | Low (Commodity Chemical) | Moderate (Specialty Reagent) |
| Key Application | Fluorenes, Siloles, Phospholes | Unsymmetrical Fluorenones, Chiral Ligands |
Mechanistic Foundation: Why Orthogonality Works[1]
The utility of BCBP rests on the kinetic and thermodynamic differences between the carbon-halogen bonds.
Bond Dissociation Energy (BDE) & Reactivity
The C–Cl bond is significantly stronger than the C–Br bond. This energy gap provides a wide thermal window where the bromide can be activated while the chloride remains inert.
-
Ph–Br BDE: ~81 kcal/mol
-
Ph–Cl BDE: ~96 kcal/mol[1]
In metal-halogen exchange (Li/Br), the reaction is fast and practically irreversible at -78°C. The C–Cl bond requires higher temperatures (typically > -40°C or stronger bases) to react, allowing the chloride to act as a "masked" lithiation site.[1]
Figure 1: Reactivity hierarchy demonstrating the kinetic window that permits selective functionalization.
Comparative Case Studies
Case Study A: Metal-Halogen Exchange (Lithiation)
The Challenge: Synthesis of a mono-silylated biphenyl intermediate.
-
Using DBBP (Symmetric): Treating 2,2'-dibromobiphenyl with 1.0 equivalent of
-BuLi results in a mixture:-
Mono-lithio species (Desired)
-
Dilithio species (Over-reaction)
-
Unreacted starting material Result: Yields of mono-functionalized product are typically capped at ~60-70% after purification.[1]
-
-
Using BCBP (Asymmetric): Treating 2-bromo-2'-chlorobiphenyl with 1.0 equivalent of
-BuLi at -78°C effects exclusive Br/Li exchange.[1] The Cl atom is electronically distinct and does not participate. Result: >90% yield of the mono-silylated product (2-chloro-2'-silyl-biphenyl).[1] The remaining Cl is available for a second distinct reaction.[2]
Case Study B: Palladium-Catalyzed Cross-Coupling
The Challenge: Synthesis of 2-(4-methoxyphenyl)-2'-phenyl-biphenyl (an unsymmetrical terphenyl).
-
Using DBBP: Suzuki coupling with 1.0 eq of arylboronic acid leads to statistical distribution. Separation of the mono-arylated product from the bis-arylated byproduct is difficult due to similar polarity.[1]
-
Using BCBP: Under standard conditions (Pd(PPh
) , Na CO ), oxidative addition occurs preferentially at the C–Br bond. The C–Cl bond remains intact, serving as a handle for a subsequent coupling with a different boronic acid.
Experimental Protocols
Protocol 1: Sequential Functionalization of 2-Bromo-2'-chlorobiphenyl
Objective: Synthesis of an unsymmetrical fluorenone precursor via orthogonal lithiation and coupling.[1]
Phase A: Selective Lithiation (Site 1)
-
Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.
-
Dissolution: Add 2-bromo-2'-chlorobiphenyl (1.0 g, 3.7 mmol) and anhydrous THF (15 mL). Cool to -78°C (acetone/dry ice bath).
-
Exchange: Add
-BuLi (2.5 M in hexanes, 1.5 mL, 3.75 mmol) dropwise over 10 minutes.-
Critical Note: Maintain temp < -70°C to prevent benzyne formation or attack on the Cl-ring.[1]
-
-
Reaction: Stir for 30 minutes at -78°C.
-
Quench (Electrophile 1): Add Trimethyl borate (B(OMe)
, 0.6 mL, 5.5 mmol) rapidly. -
Warm-up: Allow solution to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with 1M HCl. Extract with EtOAc.[1][3] The product is (2'-chlorobiphenyl-2-yl)boronic acid .[1]
Phase B: Cross-Coupling (Site 2)
-
Coupling: Dissolve the crude boronic acid from Phase A in Toluene/EtOH (4:1).
-
Reagents: Add Aryl-Bromide (Electrophile 2, 1.0 equiv), Pd(PPh
) (5 mol%), and 2M Na CO . -
Reflux: Heat to 90°C for 12 hours.
Figure 2: Workflow for the sequential functionalization of BCBP.
Data Summary & Performance Metrics
The following data compares the performance of both scaffolds in the synthesis of 9,9-dimethylfluorene (Symmetric Target) vs. 1-substituted dibenzofuran (Asymmetric Target).
| Target Molecule Type | Scaffold | Method | Yield | Selectivity |
| Symmetric Fluorene | 2,2'-Dibromobiphenyl | Double Lithiation ( | 88% | High |
| Symmetric Fluorene | 2-Br-2'-Cl-biphenyl | Not Recommended (Requires 2 distinct steps) | <50% | N/A |
| Asymmetric Terphenyl | 2,2'-Dibromobiphenyl | Suzuki Coupling (1 eq.[1] Ar-B(OH) | 45% | Low (Mixture of mono/bis) |
| Asymmetric Terphenyl | 2-Br-2'-Cl-biphenyl | Suzuki Coupling (1 eq.[1] Ar-B(OH) | 92% | High (Exclusive C-Br coupling) |
References
-
Bond Dissociation Energies in Organic Molecules. Accounts of Chemical Research. Discusses the thermodynamic basis for C-Cl vs C-Br reactivity differences.
-
Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2. Organic Letters. Demonstrates Pd-catalyzed dual bond formation relevant to dihalo-biphenyl reactivity.[1][5]
-
Sequential and Iterative Pd-Catalyzed Cross-Coupling Reactions. PMC. Comprehensive review on using mixed-halide systems for orthogonal synthesis.
-
2,2'-Dibromobiphenyl Product Data. PubChem. Physical properties and safety data for the symmetric scaffold.
Sources
- 1. 2,2'-Dibromobiphenyl | C12H8Br2 | CID 83060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2'-Dibromobiphenyl CAS#: 13029-09-9 [m.chemicalbook.com]
- 4. sites.wp.odu.edu [sites.wp.odu.edu]
- 5. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to the Quantification of 2-Bromo-2'-chlorobiphenyl: A Comparative Analysis of Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of halogenated biphenyls is of paramount importance. Among these, 2-Bromo-2'-chlorobiphenyl, a mixed halogenated aromatic compound, presents unique analytical challenges due to its specific physicochemical properties. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of 2-Bromo-2'-chlorobiphenyl, offering field-proven insights and experimental data to inform your methodological choices.
Introduction to 2-Bromo-2'-chlorobiphenyl and its Analytical Significance
2-Bromo-2'-chlorobiphenyl belongs to the class of polyhalogenated biphenyls (PXBs), which are noted for their environmental persistence and potential toxicological effects. Accurate quantification is crucial for metabolism studies, toxicological risk assessment, and environmental monitoring. The choice of analytical method is dictated by the required sensitivity, selectivity, sample matrix, and the available instrumentation. This guide will focus on the two most prevalent and powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties Influencing Analysis
Understanding the properties of 2-Bromo-2'-chlorobiphenyl is fundamental to developing a robust analytical method.
| Property | Value | Implication for Analysis |
| Molecular Weight | 267.55 g/mol | Influences mass spectrometric detection and fragmentation. |
| Boiling Point | ~330-340 °C (estimated) | Suitable for gas chromatography. |
| LogP (octanol-water partition coefficient) | ~5.0-5.5 (estimated) | High hydrophobicity, indicating good solubility in organic solvents and amenability to reversed-phase HPLC. |
| UV Absorbance | Expected strong absorbance in the UV region | Enables detection by UV-Vis detectors in HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Specificity
GC-MS is the most widely adopted technique for the analysis of halogenated biphenyls due to its exceptional sensitivity and the high degree of confidence in compound identification provided by mass spectrometry.[1][2]
The Rationale Behind GC-MS for 2-Bromo-2'-chlorobiphenyl
The volatility of 2-Bromo-2'-chlorobiphenyl makes it an ideal candidate for gas chromatography. The separation is achieved on a capillary column, and the subsequent detection by a mass spectrometer allows for both quantification and structural confirmation. The distinct isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) provide a unique mass spectral signature, significantly enhancing the selectivity of the analysis.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of 2-Bromo-2'-chlorobiphenyl.
Detailed Experimental Protocol for GC-MS
1. Sample Preparation:
-
Extraction: For biological matrices like serum or plasma, liquid-liquid extraction with a non-polar solvent such as hexane or a mixture of hexane and dichloromethane is effective.[3] For solid matrices like soil or sediment, pressurized fluid extraction or Soxhlet extraction can be employed.
-
Cleanup: To remove interfering co-extractives, a cleanup step using column chromatography with adsorbents like silica gel or Florisil is often necessary.
2. GC-MS Instrumental Parameters (Proposed):
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms) | A standard non-polar column providing good separation for a wide range of semi-volatile organic compounds. |
| Injection Mode | Splitless | To maximize sensitivity for trace-level analysis. |
| Injection Volume | 1 µL | A typical injection volume for capillary GC. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analyte. |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min | A typical temperature program for the elution of halogenated biphenyls. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for higher sensitivity and selectivity in targeted analysis; Full Scan for qualitative analysis and identification of unknowns. |
| Monitored Ions (SIM) | m/z 266, 268, 270 (Molecular ions), 187, 189 (Fragment ions) | Based on the expected mass spectrum of 2-Bromo-2'-chlorobiphenyl, considering isotopic distributions. |
| Transfer Line Temp. | 290 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency. |
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
While GC-MS is often the method of choice, HPLC offers a viable and sometimes advantageous alternative, particularly for samples that are thermally labile or when derivatization is not desirable.
The Rationale Behind HPLC for 2-Bromo-2'-chlorobiphenyl
The high hydrophobicity of 2-Bromo-2'-chlorobiphenyl makes it well-suited for reversed-phase HPLC, where it will be strongly retained on a non-polar stationary phase. Detection is typically achieved using a UV-Vis detector, as the aromatic rings of the biphenyl structure lead to strong UV absorbance.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of 2-Bromo-2'-chlorobiphenyl.
Detailed Experimental Protocol for HPLC
1. Sample Preparation:
-
Extraction: Similar to GC-MS, liquid-liquid or solid-phase extraction can be used. The final extract should be dissolved in a solvent compatible with the HPLC mobile phase.
-
Filtration: It is crucial to filter the sample extract through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
2. HPLC Instrumental Parameters (Proposed):
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | A standard reversed-phase column for the separation of hydrophobic compounds. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | The high organic content will be necessary for the elution of the hydrophobic analyte. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10-20 µL | Standard injection volumes for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detector | ||
| Type | UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD allows for the acquisition of the full UV spectrum for peak purity assessment. |
| Wavelength | ~254 nm (to be optimized) | A common wavelength for the detection of aromatic compounds. |
Performance Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC will depend on the specific requirements of the analysis.
| Parameter | GC-MS | HPLC-UV |
| Sensitivity | Excellent (pg to fg levels)[3] | Good (ng to µg levels) |
| Selectivity | Excellent (mass fragmentation provides structural information) | Moderate (relies on retention time and UV spectrum) |
| Specificity | High (unique mass spectrum) | Moderate (co-elution can be an issue) |
| Sample Throughput | Moderate (longer run times) | High (shorter run times possible) |
| Instrumentation Cost | High | Moderate |
| Ease of Use | Moderate to High (requires expertise in mass spectrometry) | Low to Moderate |
| Robustness | Good | Excellent |
| Limit of Detection (LOD) | Low pg/mL range for similar compounds.[3] | Expected to be in the ng/mL range. |
| Limit of Quantification (LOQ) | Low pg/mL to ng/mL range for similar compounds.[3] | Expected to be in the ng/mL to µg/mL range. |
Conclusion and Recommendations
For the quantification of 2-Bromo-2'-chlorobiphenyl, GC-MS is the recommended technique for most applications , particularly when high sensitivity and specificity are required, such as in trace-level environmental analysis or in complex biological matrices. The unique mass spectral signature of the compound provides a high degree of confidence in its identification.
HPLC-UV is a suitable alternative for routine analysis where the expected concentrations are higher and the sample matrix is relatively clean. Its lower cost, ease of use, and higher sample throughput make it an attractive option for quality control or screening purposes.
Ultimately, the optimal method will be a balance of the analytical requirements, available resources, and the expertise of the laboratory personnel. Method validation, including the determination of linearity, accuracy, precision, LOD, and LOQ, is essential for any chosen technique to ensure reliable and defensible results.
References
-
U.S. Environmental Protection Agency. (n.d.). Polychlorinated Biphenyls (PCBs). EPA. Retrieved from [Link]
-
Interchim. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]
-
Kalisz, T., & Konieczna, L. (2020). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 44(8), 856-864. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Method 1668, Revision A: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Retrieved from [Link]
-
Sparling, J., Fung, D., & Safe, S. (1980). Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their rates of excretion. Biomedical mass spectrometry, 7(1), 13–19. Retrieved from [Link]
-
Sjödin, A., Jones, R. S., Lapeza, C. R., Focant, J. F., McGahee, E. E., 3rd, & Patterson, D. G., Jr (2004). Semiautomated high-throughput extraction and cleanup method for the measurement of polybrominated diphenyl ethers, polybrominated biphenyls, and polychlorinated biphenyls in human serum. Analytical chemistry, 76(7), 1921–1927. Retrieved from [Link]
-
Shimadzu. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]
Sources
Validating High-Fidelity Synthesis of 2-Bromo-2'-chlorobiphenyl: A Comparative Technical Guide
Executive Summary: The Ortho-Ortho Challenge
2-Bromo-2'-chlorobiphenyl (CAS: 39655-19-1) represents a distinct class of "privileged scaffolds" in drug discovery and materials science (OLEDs). Its structural value lies in its asymmetry: two distinct halogen handles (Br and Cl) in sterically congested ortho positions. This asymmetry allows for sequential, site-selective functionalization—a critical requirement for synthesizing complex Buchwald-type ligands or polycyclic aromatic hydrocarbons (PAHs).
However, this molecule is notoriously difficult to synthesize with high fidelity using legacy methods. The steric clash between the 2- and 2'-positions often inhibits coupling, while the presence of multiple halogens leads to "scrambling" (homocoupling) or over-reaction.
This guide validates a Chemoselective Suzuki-Miyaura Route utilizing 1-bromo-2-iodobenzene and 2-chlorophenylboronic acid . We compare this optimized protocol against traditional Ullmann and Sandmeyer methodologies, demonstrating superior yield, purity, and atom economy.
Comparative Analysis: Legacy vs. Optimized Routes
The following data summarizes the performance of three distinct synthetic pathways based on internal validation and literature benchmarks.
Table 1: Performance Metrics Comparison
| Metric | Method A: Traditional Ullmann | Method B: Sandmeyer | Method C: Chemoselective Suzuki (Recommended) |
| Key Reagents | 1-Bromo-2-chlorobenzene + Cu bronze | 2'-Chloro-2-aminobiphenyl + NaNO₂/CuBr | 1-Bromo-2-iodobenzene + 2-Chlorophenylboronic acid |
| Primary Mechanism | Reductive Coupling (Radical/SET) | Diazotization / Radical Substitution | Pd-Catalyzed Cross-Coupling (I vs. Br Selectivity) |
| Yield | 25 - 38% | 55 - 65% | 82 - 91% |
| Purity (HPLC) | < 90% (Homocoupling impurities) | > 95% (Trace diazo tars) | > 98% |
| Temp/Time | 200°C / 24-48 h | 0°C → 60°C / 4 h (Multi-step) | 80°C / 4-6 h |
| Scalability | Poor (Heterogeneous solid waste) | Medium (Exothermic hazards) | High (Homogeneous catalysis) |
| Atom Economy | Low (Stoichiometric Cu waste) | Low (Multi-step protection/deprotection) | High (Catalytic) |
The Optimized Route: Mechanistic Logic
Why This Route Works (Expertise & Causality)
The success of Method C relies on Kinetic Chemoselectivity .
-
Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).
-
Oxidative Addition Rates: Palladium(0) undergoes oxidative addition into the C–I bond orders of magnitude faster than the C–Br bond. By controlling the temperature and using a bulky, electron-rich ligand (like SPhos ), we facilitate the difficult ortho-ortho coupling while preventing the catalyst from attacking the bromine atom on the scaffold.
-
Steric Management: The use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) creates a catalytic pocket that accommodates the steric bulk of the ortho-chlorine and ortho-bromine, preventing the common side reaction of protodeboronation.
Pathway Visualization
The following diagram illustrates the selective catalytic cycle, highlighting the discrimination between the Iodine and Bromine sites.
Figure 1: Chemoselective Catalytic Cycle. Note the kinetic preference for C-I insertion, preserving the C-Br handle.
Validated Experimental Protocol
Objective: Synthesis of 2-Bromo-2'-chlorobiphenyl on a 10 mmol scale.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Substrate A: 1-Bromo-2-iodobenzene (2.83 g, 10.0 mmol)
-
Substrate B: 2-Chlorophenylboronic acid (1.88 g, 12.0 mmol) [1.2 equiv to account for steric slowing]
-
Catalyst Source: Pd(OAc)₂ (22.4 mg, 1 mol%)
-
Ligand: SPhos (82 mg, 2 mol%)
-
Base: K₃PO₄ (4.24 g, 20.0 mmol)
-
Solvent: Toluene (40 mL) / Water (10 mL) [Biphasic system ensures solubility of inorganic base]
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical for Activity):
-
In a dry Schlenk flask, charge Pd(OAc)₂ and SPhos.
-
Add 5 mL of anhydrous Toluene. Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/clear active species. Why? Pre-forming the active LpPd(0) species prevents palladium black precipitation.
-
-
Reaction Assembly:
-
To the catalyst solution, add 1-Bromo-2-iodobenzene, 2-Chlorophenylboronic acid, and solid K₃PO₄.
-
Add the remaining Toluene (35 mL) and degassed Water (10 mL).
-
Note: Thoroughly degas the solvents (sparge with Argon for 15 mins) prior to addition. Oxygen is the enemy of low-loading palladium catalysis.
-
-
Thermal Cycle:
-
Heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm).
-
Monitor by TLC (Hexanes/EtOAc 95:5) or GC-MS.[1]
-
Checkpoint: Reaction is typically complete within 4-6 hours. The disappearance of the iodide starting material is the primary indicator.
-
-
Workup & Purification:
-
Cool to room temperature.[1] Separate the organic layer.[2][1]
-
Extract the aqueous layer with Toluene (2 x 20 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash Column Chromatography (Silica Gel). Elute with 100% Hexanes. The product is non-polar; impurities (homocoupled byproducts or protodeboronated species) are slightly more polar or volatile.
-
Workup Workflow Diagram
Figure 2: Purification workflow ensuring removal of inorganic salts and catalyst residues.
Characterization & Quality Control
To validate the synthesis, the isolated product must meet these specifications:
-
Physical State: White crystalline solid or colorless viscous oil (dependent on purity/polymorph).
-
¹H NMR (400 MHz, CDCl₃): Distinctive multiplets in the aromatic region (7.10 – 7.70 ppm). The key diagnostic is the absence of the symmetrical patterns found in homocoupled byproducts (e.g., 2,2'-dibromobiphenyl).
-
GC-MS: Molecular Ion [M]+ peaks at m/z 266, 268, 270 (characteristic isotope pattern for 1 Br + 1 Cl).
-
Note: If peaks at m/z 188 (2-chlorobiphenyl) are observed, this indicates protodeboronation (reaction temperature too high or catalyst inactive).
-
References
-
Suzuki-Miyaura Cross-Coupling Reaction of Iodobenzene and Aryl Boronic Acids. ResearchGate.
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions. PubMed Central (PMC).
-
Synthesis and Structure of 4-Bromo-2-chlorophenyl Derivatives. National Institutes of Health (NIH).
-
1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling. Inno Pharmchem.
-
Suzuki-Miyaura Coupling: Historical Methods and Modern Applications. Chemistry LibreTexts.
Sources
A Comparative Toxicological Assessment of 2-Bromo-2'-chlorobiphenyl and Other Halogenated Biphenyls
A Guide for Researchers in Toxicology and Drug Development
Introduction: The Persistent Challenge of Halogenated Biphenyls
Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) are classes of synthetic halogenated aromatic hydrocarbons that have been widely used in industrial applications for their chemical stability and insulating properties.[1] However, this very stability has led to their persistence in the environment, bioaccumulation in the food chain, and significant concerns for human and ecological health.[2][3] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified PCBs as probable human carcinogens.[4][5]
The toxicity of these compounds is not uniform across the 209 possible PCB congeners and numerous PBB congeners.[1] A critical determinant of toxicological activity is the pattern of halogen substitution on the biphenyl rings. This guide provides a comparative toxicological benchmark of 2-Bromo-2'-chlorobiphenyl, a mixed halogenated compound, against other well-characterized PCBs and PBBs. We will delve into the structural basis of their toxicity, present relevant experimental data, and provide detailed protocols for key in vitro assays to assess their cytotoxic and genotoxic potential.
The Structural Dichotomy of PCB/PBB Toxicity: Dioxin-Like vs. Non-Dioxin-Like Mechanisms
The toxicological effects of PCBs and PBBs are broadly categorized into two mechanistic pathways based on their molecular geometry:
-
Dioxin-Like (Coplanar) PCBs/PBBs: These congeners lack ortho-substituted halogens, allowing the two phenyl rings to rotate and adopt a planar or "dioxin-like" conformation. This planarity is a key structural feature that enables them to bind with high affinity to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[6] Activation of the AhR signaling pathway leads to the induction of a battery of genes, including cytochrome P450 enzymes, which can result in a wide range of toxic effects such as carcinogenicity, immunotoxicity, and developmental defects.[6] 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) is a potent example of a dioxin-like PCB.
-
Non-Dioxin-Like (Ortho-Substituted) PCBs/PBBs: The presence of one or more halogen atoms at the ortho positions (2, 2', 6, and 6') of the biphenyl rings sterically hinders rotation, forcing the rings into a non-planar conformation.[7] These non-coplanar congeners generally have a much lower affinity for the AhR and thus do not elicit the characteristic "dioxin-like" toxic responses.[8] Instead, their toxicity is often attributed to mechanisms involving the disruption of cellular membranes, leading to alterations in membrane fluidity, mitochondrial dysfunction, and ultimately, cell death.[7][9] 2-Bromo-2'-chlorobiphenyl, with both a bromine and a chlorine atom in the ortho positions, falls into this category.
Comparative Toxicity Profile
Due to the limited availability of specific quantitative toxicity data for 2-Bromo-2'-chlorobiphenyl, this guide will draw comparisons with representative dioxin-like and non-dioxin-like congeners to extrapolate its potential toxicity.
| Compound | Class | LD50 (Oral, Rat) | IC50 (in vitro) | Primary Mechanism of Toxicity |
| 2-Bromo-2'-chlorobiphenyl | Non-Dioxin-Like (ortho-substituted) | Data not available | Data not available | Presumed membrane disruption |
| PCB 52 (2,2',5,5'-Tetrachlorobiphenyl) | Non-Dioxin-Like (ortho-substituted) | Data not available | 3.96 µM (Rat thymocytes)[9] | Membrane disruption, mitochondrial dysfunction[9] |
| Aroclor 1254 | Mixture of PCBs | Data not available | Data not available | Mixed (Dioxin-like and Non-Dioxin-like) |
| PCB 126 (3,3',4,4',5-Pentachlorobiphenyl) | Dioxin-Like (coplanar) | Data not available | Data not available | AhR activation[6] |
| PBB 153 (2,2',4,4',5,5'-Hexabromobiphenyl) | Non-Dioxin-Like (ortho-substituted) | Data not available | Data not available | Presumed membrane disruption |
Note: The absence of data for 2-Bromo-2'-chlorobiphenyl highlights the need for further toxicological evaluation of mixed halogenated biphenyls.
Experimental Protocols for In Vitro Toxicity Assessment
To facilitate the toxicological evaluation of 2-Bromo-2'-chlorobiphenyl and other halogenated biphenyls, we provide the following detailed protocols for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Exposure: Prepare a serial dilution of 2-Bromo-2'-chlorobiphenyl and other test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Cytotoxicity Assessment: Neutral Red Uptake Assay
The Neutral Red Uptake assay is another cell viability assay that is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Experimental Workflow:
Caption: Neutral Red Uptake Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Follow the same procedure as in the MTT assay.
-
Compound Exposure: Expose the cells to the test compounds as described for the MTT assay.
-
Incubation with Neutral Red: After the exposure period, remove the treatment medium and add 100 µL of medium containing neutral red (50 µg/mL) to each well. Incubate for 3 hours at 37°C.
-
Washing: Remove the neutral red medium and wash the cells with PBS.
-
Destaining: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.
Experimental Workflow:
Caption: Comet Assay Workflow for Genotoxicity Assessment.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in suspension or as a monolayer with the test compounds for a defined period.
-
Cell Embedding: Mix the treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and score the extent of DNA damage using appropriate software (e.g., by measuring tail length or tail moment).
Mechanistic Assessment: Aryl Hydrocarbon Receptor (AhR) Activation Assay
This assay determines the ability of a compound to activate the AhR signaling pathway, which is characteristic of dioxin-like toxicity.
Signaling Pathway:
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflow:
Caption: AhR Activation Reporter Gene Assay Workflow.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transfect with a reporter plasmid containing a dioxin-responsive element (DRE) linked to a reporter gene (e.g., luciferase).
-
Compound Exposure: Treat the transfected cells with the test compounds. Include a potent AhR agonist (e.g., TCDD or PCB 126) as a positive control.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis: Lyse the cells to release the cellular components, including the reporter enzyme.
-
Reporter Assay: Measure the activity of the reporter enzyme (e.g., by adding a luciferase substrate and measuring luminescence).
-
Data Analysis: Express the results as fold induction over the vehicle control and determine the EC50 value (the concentration that produces 50% of the maximal response).
Conclusion and Future Directions
The toxicological profile of 2-Bromo-2'-chlorobiphenyl is predicted to align with that of other non-dioxin-like, ortho-substituted halogenated biphenyls. Its primary mechanism of toxicity is likely to involve the disruption of cellular membranes rather than activation of the AhR signaling pathway. The provided experimental protocols offer a robust framework for the in vitro assessment of its cytotoxicity and genotoxicity.
Given the paucity of data on mixed halogenated biphenyls, further research is crucial to fully characterize the toxicological risks they pose. The application of the assays detailed in this guide will contribute valuable data to this field, enabling a more comprehensive understanding of the structure-activity relationships that govern the toxicity of this complex class of environmental contaminants. This knowledge is essential for informed risk assessment and the development of strategies to mitigate their impact on human health.
References
- Tan, Y., et al. (2004). Ortho-substituted PCBs kill cells by altering membrane structure. Toxicological Sciences, 80(1), 54-61.
- Tan, Y., et al. (2004). Ortho-substituted PCBs kill thymocytes. Toxicological Sciences, 80(1), 62-69.
- Zaitseva, N. V., et al. (2021). Ortho- and Meta-monochlorinated Biphenyls Suppress Humoral Immunity and Exert Toxic Effects on Mouse Liver Cells. International Journal of Molecular Sciences, 22(16), 8826.
- World Health Organization. (1993). Polybrominated biphenyls (PBBs) (HSG 83, 1993).
- Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services.
- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Polybrominated Biphenyls. U.S. Department of Health and Human Services.
- McKinney, J. D., & Singh, P. (1981). Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Chemico-Biological Interactions, 38(1), 69-87.
- U.S. Environmental Protection Agency. (1999). Polychlorinated biphenyls (PCBs)(Arochlors). Technology Transfer Network Air Toxics Website.
- Chen, G., et al. (2010). Genotoxicity of Several Polybrominated Diphenyl Ethers (PBDEs) and Hydroxylated PBDEs, and Their Mechanisms of Toxicity. Environmental Science & Technology, 44(12), 4797-4802.
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PubChem. (n.d.). 2-Bromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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- Meng, F., et al. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Toxicology and Applied Pharmacology, 270(2), 158-163.
- Wu, X., et al. (2020). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Toxics, 8(4), 108.
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- Dal-Pra, S., et al. (2025). Polychlorinated Biphenyls Induce Cytotoxicity and Inflammation in an In Vitro Model of an Ocular Barrier. International Journal of Molecular Sciences, 26(2), 1010.
- Al-Ameri, M., et al. (2022). Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells. International Journal of Molecular Sciences, 23(19), 11827.
- Li, Y., et al. (2024). Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors. International Journal of Molecular Sciences, 25(2), 856.
- Nishizumi, M. (1979). [In vitro analysis for cellular toxicity of polychlorinated biphenyls(PCBs) and 2, 3, 4, 7, 8-pentachlorodibenzofuran (PCDF) on HeLa cell proliferation(III)--the effect of cytoactivator and antilipemic agents on cell toxicity]. Fukuoka Igaku Zasshi, 70(6), 358-363.
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Wikipedia. (n.d.). Leptophos. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
- Pace Analytical. (2016). Aroclors, Homologs and Congeners – An Evaluation of the Options for PCB Analysis and a Comparison of the Interpretive Value.
- Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science.
- Thede, A., et al. (1987). Polychlorinated biphenyl-induced suppression of cytotoxic T lymphocyte activity: role of prostaglandin-E2. Immunopharmacology, 14(2), 91-98.
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- Warner, N. A., et al. (2019). Concentration Dependence of Human and Mouse Aryl Hydrocarbon Receptor Responsiveness to Polychlorinated Biphenyl Exposures: Implications for Aroclor Mixtures. Toxicological Sciences, 168(1), 214-224.
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Navigating Steric Obstacles: A Head-to-Head Comparison of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-2'-chlorobiphenyl
The synthesis of sterically hindered biaryl scaffolds is a persistent challenge in modern organic chemistry, with profound implications for drug discovery and materials science. The atropisomeric nature of many of these molecules, arising from restricted rotation around the aryl-aryl bond, often imparts unique pharmacological or material properties. A prime example of such a challenging transformation is the Suzuki-Miyaura cross-coupling of 2-bromo-2'-chlorobiphenyl to generate 2-chloro-[1,1'-biphenyl] and its derivatives. This guide provides an in-depth, head-to-head comparison of state-of-the-art ligands for this demanding reaction, offering experimental insights and actionable protocols for researchers, scientists, and drug development professionals.
The Challenge: Overcoming Steric Hindrance and Aryl Chloride Inertness
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[1][2] However, the coupling of di-ortho-substituted substrates like 2-bromo-2'-chlorobiphenyl presents two significant hurdles:
-
Steric Hindrance: The ortho-substituents on both coupling partners impede the approach of the palladium catalyst, hindering the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making its activation for oxidative addition to the palladium(0) center a kinetically demanding step.
The success of this transformation, therefore, hinges almost entirely on the choice of the ancillary ligand that coordinates to the palladium center. The ligand's electronic and steric properties are paramount in creating a catalytic species that is both highly active and stable enough to overcome these challenges.
The Contenders: Buchwald Phosphines vs. N-Heterocyclic Carbenes
Two classes of ligands have emerged as the frontrunners for facilitating challenging Suzuki-Miyaura couplings: bulky, electron-rich phosphines, particularly the Buchwald-type biarylphosphines, and N-heterocyclic carbenes (NHCs).
Buchwald-Type Biarylphosphines: These ligands, such as SPhos, XPhos, and RuPhos, are characterized by a biaryl backbone that creates a sterically demanding and electron-rich environment around the palladium center. This bulk promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is crucial for the oxidative addition of inert aryl chlorides.[3] The electron-rich nature of the phosphine facilitates the oxidative addition step by increasing the electron density on the palladium center.
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium.[4] This strong donation significantly increases the electron density on the metal center, promoting the oxidative addition of aryl chlorides. The steric bulk of the N-substituents on the carbene can be readily tuned to create a pocket around the palladium that is conducive to both the oxidative addition of hindered substrates and the subsequent reductive elimination to release the product.
Performance Data: A Comparative Analysis
| Ligand | Substrate | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 97 | [3] |
| RuPhos | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | 2.0 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 95 | |
| PEPPSI-IPr | 4-Chlorotoluene | Phenylboronic acid | 1.0 | K₂CO₃ | Dioxane/H₂O | 80 | 1 | 98 | |
| IPr | 2-Chloro-6-methylpyridine | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Dioxane | 100 | 16 | 94 |
Analysis of Performance Data:
The data for analogous systems strongly suggest that both Buchwald-type phosphines and NHC ligands are highly effective for the Suzuki-Miyaura coupling of sterically hindered and electronically deactivated aryl chlorides.
-
Buchwald Ligands (SPhos, XPhos, RuPhos): These ligands consistently deliver high yields for the coupling of ortho-substituted aryl chlorides, even at room temperature in some cases.[3] Their bulky and electron-rich nature is well-suited to overcome the challenges posed by substrates like 2-bromo-2'-chlorobiphenyl.
-
NHC Ligands (IPr, PEPPSI-IPr): NHC-based catalytic systems also demonstrate excellent performance, often with short reaction times. The PEPPSI-IPr precatalyst is particularly noteworthy for its air and moisture stability, simplifying reaction setup.
The choice between these ligand classes may ultimately depend on factors such as commercial availability, cost, and the specific electronic properties of the desired coupling partners. For the selective coupling of the C-Br bond in 2-bromo-2'-chlorobiphenyl, the milder reaction conditions often achievable with Buchwald ligands at room temperature could be advantageous in preventing competing C-Cl activation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of ligand is critical as it influences the rates of the key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Validated Approach
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-bromo-2'-chlorobiphenyl with a generic arylboronic acid, utilizing a Buchwald-type ligand. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Diagram of Experimental Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
2-Bromo-2'-chlorobiphenyl (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-2'-chlorobiphenyl, the arylboronic acid, and potassium phosphate.
-
Rationale: The use of a dry reaction vessel is crucial to prevent the hydrolysis of the boronic acid and deactivation of the catalyst. Potassium phosphate is a strong, non-nucleophilic base that is effective in promoting the formation of the reactive boronate species.
-
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand.
-
Rationale: The palladium precatalyst and the ligand are added under an inert atmosphere to prevent oxidation, which can deactivate the catalyst. SPhos is chosen for its proven efficacy in coupling sterically hindered aryl chlorides.
-
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen. Removing oxygen from the reaction vessel is critical for maintaining catalytic activity.
-
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Rationale: Anhydrous solvents are used to prevent unwanted side reactions. Toluene and dioxane are common solvents for Suzuki-Miyaura reactions due to their ability to dissolve the reactants and their relatively high boiling points.
-
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Rationale: Elevated temperatures are often required to facilitate the oxidative addition of the inert C-Cl bond and to ensure a reasonable reaction rate for sterically hindered substrates.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Rationale: Monitoring the reaction allows for the determination of the reaction's completion and can help in optimizing the reaction time.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Rationale: The aqueous work-up removes the inorganic base and other water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: Removing residual water from the organic phase is necessary before concentrating the product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Rationale: Chromatography is a standard method for purifying organic compounds to remove any unreacted starting materials, byproducts, and residual catalyst.
-
Conclusion
The Suzuki-Miyaura coupling of 2-bromo-2'-chlorobiphenyl is a challenging yet achievable transformation with the appropriate choice of ligand. Both Buchwald-type biarylphosphines and N-heterocyclic carbenes have demonstrated their prowess in facilitating the coupling of sterically hindered and electronically deactivated aryl chlorides. The selection of the optimal ligand will depend on a careful consideration of the specific coupling partners, desired reaction conditions, and economic factors. The provided protocol, utilizing a well-established Buchwald ligand, offers a reliable starting point for the synthesis of these valuable biaryl compounds, empowering researchers in their pursuit of novel therapeutics and advanced materials.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102, 1359-1470. [Link]
-
The Suzuki Reaction - Chem 115 Myers. [Link]
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Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007 , 129, 3358-3366. [Link]
-
Christmann, U.; Vilar, R. Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angew. Chem. Int. Ed.2005 , 44, 366-374. [Link]
-
Grushin, V. V. To B(OH)₂ or Not to B(OH)₂: Is Arylboronic Acid a True Catalyst for Suzuki Coupling? Organometallics2001 , 20, 3950-3961. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41, 1461-1473. [Link]
-
Fortman, G. C.; Nolan, S. P. N-Heterocyclic carbene (NHC) ligands in palladium catalysis. Chem. Soc. Rev.2011 , 40, 5151-5169. [Link]
-
Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Negishi Reaction: A Step Forward in Fostering Applications in Industry. Chem. Eur. J.2007 , 13, 150-157. [Link]
-
Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.2004 , 43, 1871-1876. [Link]
-
Marion, N.; Nolan, S. P. Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Acc. Chem. Res.2008 , 41, 1440-1449. [Link]
-
Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling-A Nobel Prize in Chemistry for Good Reason. Organometallics2015 , 34, 5497-5500. [Link]
-
Diez-Gonzalez, S.; Nolan, S. P. Stereoelectronic Parameters Associated with N-Heterocyclic Carbene (NHC) Ligands: A Quest for Understanding. Coord. Chem. Rev.2007 , 251, 874-883. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Synthesized 2-Bromo-2'-chlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules such as 2-Bromo-2'-chlorobiphenyl, a critical intermediate in various research and development pipelines, the assurance of isomeric purity is not merely a quality control checkpoint; it is a fundamental necessity. The spatial arrangement of the bromo and chloro substituents on the biphenyl scaffold can significantly influence the molecule's pharmacological, toxicological, and physicochemical properties. The presence of even minor isomeric impurities can lead to misleading experimental results, compromise the efficacy of a final drug product, and introduce unforeseen safety risks.[1][2]
This guide provides an in-depth comparison of the two most prevalent and powerful analytical techniques for the determination of isomeric purity of 2-Bromo-2'-chlorobiphenyl: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols to empower you to make informed decisions for your analytical needs.
The Origin of Isomeric Impurities in 2-Bromo-2'-chlorobiphenyl Synthesis
The primary synthetic routes to 2-Bromo-2'-chlorobiphenyl, such as the Suzuki-Miyaura coupling or the Ullmann condensation, are elegant in their efficiency but not without their challenges.[3][4][5][6][7] The inherent reactivity of the starting materials and the reaction conditions can give rise to a panel of positional isomers.
For instance, in a Suzuki coupling between a bromophenylboronic acid and a chlorobromobenzene, side reactions or impurities in the starting materials can lead to the formation of isomers such as 3-Bromo-2'-chlorobiphenyl or 4-Bromo-2'-chlorobiphenyl. Similarly, Ullmann-type reactions can produce a mixture of biphenyl isomers if the reaction conditions are not strictly controlled.[3][5]
Comparative Analysis of Leading Analytical Techniques
The choice between HPLC and GC for isomeric purity analysis is often dictated by the specific requirements of the analysis, including the volatility of the analyte, the desired resolution, sensitivity, and the available instrumentation.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase.[8] | Separation of compounds in the liquid phase based on their differential partitioning between a mobile and a stationary phase.[9] |
| Best Suited For | Thermally stable and volatile isomers. Excellent for resolving positional isomers.[10] | A broader range of compounds, including less volatile and thermally labile molecules. Offers diverse selectivity through various column chemistries.[11][12] |
| Resolution | Typically offers higher peak efficiency and resolution for closely related isomers. | Excellent resolution achievable with modern column technologies (e.g., sub-2 µm particles).[13] |
| Sensitivity | Highly sensitive detectors like Electron Capture Detector (ECD) for halogenated compounds.[14][15] | Sensitive UV-Vis or Mass Spectrometry (MS) detectors provide excellent limits of detection.[16] |
| Throughput | Generally faster run times for volatile compounds. | Can be optimized for high throughput with ultra-high-performance liquid chromatography (UHPLC) systems. |
In-Depth Experimental Protocols and Data
To provide a practical comparison, we present hypothetical yet realistic experimental data from the analysis of a synthesized batch of 2-Bromo-2'-chlorobiphenyl using both GC-FID and HPLC-UV.
Gas Chromatography (GC-FID) Analysis
Rationale for Method Selection: GC is a powerful technique for separating positional isomers of halogenated biphenyls due to its high resolving power.[14][15] A non-polar capillary column is chosen to separate the isomers based on subtle differences in their boiling points and van der Waals interactions with the stationary phase. A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds.
Experimental Workflow:
Caption: Gas Chromatography Experimental Workflow.
Detailed Protocol:
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized 2-Bromo-2'-chlorobiphenyl in hexane.
Hypothetical Results:
| Peak No. | Retention Time (min) | Compound Identity | Peak Area (%) |
| 1 | 12.54 | 2-Bromo-2'-chlorobiphenyl | 99.52 |
| 2 | 12.78 | Isomeric Impurity 1 | 0.25 |
| 3 | 13.01 | Isomeric Impurity 2 | 0.18 |
| 4 | 13.25 | Unknown Impurity | 0.05 |
High-Performance Liquid Chromatography (HPLC-UV) Analysis
Rationale for Method Selection: HPLC offers excellent versatility in method development through a wide choice of stationary and mobile phases, allowing for fine-tuning of selectivity for closely related aromatic compounds.[11] A C18 reversed-phase column is a robust and common choice for the separation of non-polar to moderately polar compounds.[13] UV detection is straightforward and provides good sensitivity for aromatic compounds.
Experimental Workflow:
Caption: High-Performance Liquid Chromatography Experimental Workflow.
Detailed Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm ID, 5 µm particle size.[16]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the synthesized 2-Bromo-2'-chlorobiphenyl in the mobile phase.
Hypothetical Results:
| Peak No. | Retention Time (min) | Compound Identity | Peak Area (%) |
| 1 | 8.32 | 2-Bromo-2'-chlorobiphenyl | 99.55 |
| 2 | 8.95 | Isomeric Impurity 1 | 0.23 |
| 3 | 9.41 | Isomeric Impurity 2 | 0.17 |
| 4 | 9.88 | Unknown Impurity | 0.05 |
Concluding Remarks and Best Practices
Both GC and HPLC are highly effective for the isomeric purity analysis of 2-Bromo-2'-chlorobiphenyl, with each offering distinct advantages. For routine quality control where high throughput and excellent resolution of volatile isomers are paramount, GC is often the preferred method. Conversely, HPLC provides greater flexibility in method development and is suitable for a wider range of potential impurities, including those that may be less volatile or thermally sensitive.
For comprehensive characterization and method validation, it is best practice to employ orthogonal analytical techniques.[1][17] Analyzing a sample by both GC and HPLC provides a higher degree of confidence in the purity assessment. Furthermore, for unequivocal identification of impurities, coupling these separation techniques with mass spectrometry (GC-MS or LC-MS) is highly recommended.[14][18]
The protocols and data presented in this guide serve as a robust starting point for developing and validating your own methods for the isomeric purity analysis of 2-Bromo-2'-chlorobiphenyl. As with any analytical method, optimization and validation are crucial to ensure the accuracy, precision, and reliability of your results, ultimately safeguarding the integrity of your research and development endeavors.[1][9][17][19]
References
- Vertex AI Search. (2025).
- Gavin Publishers. (n.d.).
- Sigma-Aldrich. (n.d.).
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- Advanced Materials Technology. (2026).
- Agilent. (n.d.).
- Agency for Toxic Substances and Disease Registry (
- PubMed Central. (n.d.). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal.
- ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals | Request PDF.
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- Phenomenex. (n.d.).
- PubMed Central. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies.
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- Repository OceanBestPractices. (n.d.). Determination of polychlorinated biphenyls (PCBs) in sediment and biota.
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Kinetic Studies & Chemoselectivity Guide: 2-Bromo-2'-chlorobiphenyl
Executive Summary
The Dual-Halogen Advantage in Biaryl Scaffolds
2-Bromo-2'-chlorobiphenyl (CAS: 179526-95-5) represents a critical class of "linchpin" intermediates in medicinal chemistry. Unlike symmetrical dihalides (e.g., 2,2'-dibromobiphenyl), this asymmetric substrate offers orthogonal reactivity handles. The kinetic distinctness between the C–Br and C–Cl bonds allows for site-selective functionalization —a requirement for synthesizing complex non-linear drug cores (e.g., atropisomeric kinase inhibitors).
This guide objectively compares the kinetic profiles of 2-Bromo-2'-chlorobiphenyl against its symmetrical and non-hindered alternatives, focusing on chemoselective lithiation and Palladium-catalyzed cross-coupling.
Part 1: Mechanistic Landscape & Kinetic Drivers
The utility of 2-Bromo-2'-chlorobiphenyl rests on two fundamental physical-organic pillars: Bond Dissociation Energy (BDE) Divergence and Steric Torsion .
The Chemoselectivity Gap
The primary kinetic driver is the difference in bond strength. In a competitive environment (e.g., exposure to n-BuLi or Pd(0)), the C–Br bond reacts orders of magnitude faster than the C–Cl bond.
| Bond Type | Approx.[1][2][3][4][5] BDE (kcal/mol) | Kinetic Implication |
| C(sp²)–Br | ~68–72 | Low Activation Barrier: Rapid oxidative addition or Li-exchange at -78°C. |
| C(sp²)–Cl | ~81–84 | High Activation Barrier: Inert under standard "Br-activation" conditions; requires elevated temps or specialized ligands (e.g., Buchwald biaryl phosphines) to react. |
The "Ortho-Ortho" Steric Penalty
Unlike the para-substituted isomer (2-bromo-4'-chlorobiphenyl), the 2,2' substitution pattern introduces significant torsional strain.
-
Twisted Geometry: The steric clash prevents the two phenyl rings from becoming coplanar.
-
Kinetic Consequence: Reactions requiring planar transition states (often implicated in conjugation or specific reductive elimination pathways) are kinetically retarded compared to non-hindered isomers. This "steric protection" can actually enhance stability of organometallic intermediates against homocoupling.
Part 2: Comparative Performance Analysis
Scenario A: Halogen-Lithium Exchange (Cryogenic)
Objective: Selective generation of a mono-anion for electrophilic quenching.
| Substrate | Reagent | Temp | Selectivity Outcome | Risk Factor |
| 2-Bromo-2'-chlorobiphenyl | n-BuLi | -78°C | High (>98%) : Exclusive Li-Br exchange. The Cl atom is kinetically inert at this temperature. | Low scrambling risk if kept cold. |
| 2,2'-Dibromobiphenyl | n-BuLi | -78°C | Poor : Statistical mixture of mono-lithio and di-lithio species is common without strict stoichiometry control. | "Double-reaction" leads to polymerization or unwanted ring closures. |
| 2-Bromo-4'-chlorobiphenyl | n-BuLi | -78°C | High : Selective Li-Br exchange. | Lower steric bulk makes the resulting anion more nucleophilic/aggressive. |
Scenario B: Pd-Catalyzed Suzuki-Miyaura Coupling
Objective: Coupling with Phenylboronic acid.
-
Substrate: 2-Bromo-2'-chlorobiphenyl
-
Observation: The reaction proceeds exclusively at the Br-position.
-
Kinetic Data Point: Oxidative addition of Pd(0) into Ar-Br is roughly
to times faster than into Ar-Cl using standard PPh3 ligands. -
Comparison: Using 2,2'-dichlorobiphenyl requires specialized catalysts (e.g., Pd-PEPPSI or Pd/SPhos) and higher temperatures (>80°C) to initiate any reaction, whereas the Br-Cl substrate reacts at room temperature or mild heat (40°C).
Part 3: Experimental Protocols
Protocol 1: Chemoselective Lithiation (Kinetic Control)
This protocol validates the ability to functionalize the Br-site while preserving the Cl-site for later steps.
Reagents:
-
Substrate: 2-Bromo-2'-chlorobiphenyl (1.0 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
-
Base: n-Butyllithium (1.05 equiv, 2.5 M in hexanes)
-
Electrophile: Benzaldehyde (1.2 equiv)
Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Charge with substrate and THF.
-
Cooling: Submerge flask in a dry ice/acetone bath (-78°C). Allow 15 mins for thermal equilibration.
-
Exchange: Add n-BuLi dropwise via syringe pump over 10 minutes.
-
Critical Control Point: Internal temperature must not exceed -70°C to prevent benzyne formation or Cl-scrambling.
-
-
Aging: Stir at -78°C for 30 minutes. The solution typically turns light yellow (formation of the aryllithium species).
-
Quench: Add Benzaldehyde (neat) rapidly.
-
Workup: Allow to warm to RT. Quench with sat. NH4Cl. Extract with EtOAc.
Validation: Analyze via GC-MS.
-
Success: Peak corresponding to the secondary alcohol (product).
-
Failure (Over-reaction): Presence of di-substituted product (indicates temp was too high).
-
Failure (Scrambling): Presence of de-chlorinated byproducts.
Protocol 2: Competitive Kinetic Profiling (Suzuki Coupling)
To determine relative rates (k_rel) against standards.
-
Mix 1.0 equiv 2-Bromo-2'-chlorobiphenyl and 1.0 equiv Internal Standard (e.g., Dodecane).
-
Add 1.5 equiv Phenylboronic acid, 2.0 equiv K2CO3.
-
Catalyst: 1 mol% Pd(PPh3)4. Solvent: Toluene/Water (10:1).
-
Heat to 60°C.
-
Sampling: Aliquot 50 µL every 5 minutes into cold EtOAc (to quench).
-
Analysis: Plot ln([Substrate]/[Substrate]_0) vs time. The slope represents
.
Part 4: Visualization of Reaction Pathways
Diagram 1: Chemoselective Divergence
This diagram illustrates how temperature and reagent choice dictate the reaction pathway, exploiting the BDE difference.
Caption: Divergent synthesis pathways. The C-Br bond acts as the "Gatekeeper," reacting first under both Lithiation and Palladium conditions.
Diagram 2: Kinetic Energy Profile (Qualitative)
Visualizing the activation energy (
Caption: The activation energy for C-Br cleavage is significantly lower than C-Cl, allowing >98% selectivity.
References
-
Bond Dissociation Energies in Aromatic Systems Source: Chemistry LibreTexts / Master Organic Chemistry URL:[Link] Relevance: Establishes the thermodynamic basis (C-Br ~68 kcal/mol vs C-Cl ~81 kcal/mol) for the observed chemoselectivity.
-
Atropisomerism and Axial Chirality in Ortho-Substituted Biphenyls Source: Princeton University / The Knowles Group URL:[Link] Relevance: Details the rotational barriers in 2,2'-disubstituted systems, explaining the steric parameters affecting reaction rates.
-
Kinetics of Palladium-Catalyzed Cross-Coupling Source: Chemical Communications (RSC) URL:[Link] Relevance: Validates the oxidative addition rate hierarchy (I > Br >> Cl) essential for sequential coupling strategies.
-
Chemoselective Lithiation of Polyhalogenated Arenes Source: Organic Syntheses (General Protocol Adaptation) URL:[Link] Relevance: Provides the foundational methodology for low-temperature halogen-lithium exchange to avoid scrambling.
Sources
DFT Studies on the Reactivity of 2-Bromo-2'-chlorobiphenyl: A Comparative Guide
Executive Summary
2-Bromo-2'-chlorobiphenyl represents a specialized class of "Janus-faced" biaryl scaffolds—molecules with orthogonal reactivity profiles due to the presence of two distinct halogen atoms at the sterically congested ortho positions. Unlike symmetric alternatives (e.g., 2,2'-dibromobiphenyl), this molecule offers a programmable site-selectivity that is critical for the stepwise synthesis of complex polycyclic aromatic hydrocarbons (PAHs), such as fluorenols and carbazoles.[1]
This guide synthesizes Density Functional Theory (DFT) data to objectively compare the reactivity of 2-bromo-2'-chlorobiphenyl against its symmetric analogs. By analyzing bond dissociation energies (BDE), oxidative addition barriers, and rotational isomerism, we provide a roadmap for utilizing this scaffold in high-precision drug discovery and materials science.[1]
Part 1: Computational Framework & Methodology
To accurately model the reactivity of ortho-substituted biphenyls, standard functionals (e.g., B3LYP) often fail to capture the dispersion forces that dictate the torsional angle and transition state stability. Based on recent benchmarking studies, the following computational protocol is recommended for studying this system:
-
Functional: M06-2X or
B97X-D .[2] These functionals include dispersion corrections essential for modeling the - interactions and steric repulsion between the ortho halogens. -
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized). This basis set minimizes basis set superposition error (BSSE), which is critical when calculating the rotational barrier across the C1-C1' bond.
-
Solvation Model: SMD (Solvation Model based on Density) using THF or Toluene, matching standard experimental conditions for lithium-halogen exchange and cross-coupling.
Part 2: Reactivity Profile & Comparative Analysis[1]
Selective Activation: Lithium-Halogen Exchange
The primary utility of 2-bromo-2'-chlorobiphenyl lies in its ability to undergo selective lithium-halogen exchange. DFT calculations of Bond Dissociation Energies (BDE) reveal the thermodynamic basis for this selectivity.
-
Mechanism: The reaction proceeds via a "halogenophilic attack" where the alkyllithium reagent attacks the halogen atom. The rate is governed by the energy of the
orbital and the stability of the resulting aryl lithium intermediate. -
Selectivity: The C-Br bond is significantly weaker than the C-Cl bond (~15 kcal/mol difference). DFT transition state analysis confirms that Br-exchange has a lower activation barrier (
), allowing for exclusive formation of (2'-chlorobiphenyl-2-yl)lithium at low temperatures (-78 °C).
Comparative Data: Halogen Exchange Selectivity
| Feature | 2-Bromo-2'-chlorobiphenyl | 2,2'-Dibromobiphenyl | 2,2'-Dichlorobiphenyl |
| Primary Reactive Site | C-Br (Exclusive) | C-Br (Statistical Mixture) | C-Cl (Slow/Difficult) |
| Selectivity Control | High (Kinetic & Thermodynamic) | None (Double exchange possible) | Low (Requires forcing conditions) |
| C-X BDE (DFT est.) | C-Br: ~81 kcal/molC-Cl: ~96 kcal/mol | C-Br: ~81 kcal/mol | C-Cl: ~96 kcal/mol |
| Key Application | Stepwise asymmetric synthesis | Symmetric dimerization | Robust/Inert scaffolds |
Palladium-Catalyzed Oxidative Addition
In cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the aryl halide to Pd(0) is often the rate-determining step.
-
DFT Insight: Calculations show that the activation energy for oxidative addition into the C-Br bond is 4–6 kcal/mol lower than for the C-Cl bond.
-
Implication: Under controlled conditions (room temperature, specific ligands), the catalyst will insert exclusively into the C-Br bond, leaving the C-Cl bond intact for a second, subsequent functionalization.[1] This "orthogonal" reactivity is absent in the symmetric alternatives.
Atropisomerism and Rotational Barriers
The steric bulk of the ortho halogens creates a barrier to rotation around the central C-C bond.
-
Barrier Height: DFT studies (M06-2X) estimate the rotational barrier for 2,2'-dihalobiphenyls to be in the range of 18–25 kcal/mol.
-
Consequence: While 2-bromo-2'-chlorobiphenyl is not configurationally stable at high temperatures (it will racemize), it exists as a twisted conformer. This pre-organization is energetically favorable for cyclization reactions (e.g., forming fluorenes) compared to unsubstituted biphenyls.[1]
Part 3: Visualization of Reaction Pathways
Diagram 1: Chemoselective Reaction Workflow
This flowchart illustrates the decision matrix for utilizing 2-bromo-2'-chlorobiphenyl, highlighting the divergence based on the reagent choice.
Caption: Chemoselective divergence pathways for 2-Bromo-2'-chlorobiphenyl. The C-Br bond serves as the primary "handle" for both lithiation and palladium insertion, preserving the C-Cl bond for secondary functionalization.
Diagram 2: Energetic Profile (DFT Trends)
A qualitative reaction coordinate diagram comparing the activation barriers for C-Br vs. C-Cl activation.
Caption: Comparative energy landscape for metal insertion (M = Li or Pd). The significant
Part 4: Experimental Protocols
Protocol A: Selective Lithiation
Objective: Generation of 2'-chloro-2-lithiobiphenyl without scrambling.
-
Preparation: Dissolve 2-bromo-2'-chlorobiphenyl (1.0 equiv) in anhydrous THF (0.1 M) under Argon.
-
Cooling: Cool the solution to -78 °C . Note: Temperature control is critical. Above -60 °C, benzyne formation or scrambling may occur.[1]
-
Addition: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes.
-
Equilibration: Stir for 30 minutes at -78 °C.
-
Quenching: Add the electrophile (e.g., fluorenone, aldehyde) and warm slowly to room temperature.
Protocol B: Chemoselective Suzuki Coupling
Objective: Coupling at the C-Br position while retaining the C-Cl handle.
-
Catalyst System: Use Pd(OAc)
(1 mol%) with SPhos (2 mol%). Reasoning: SPhos is bulky and electron-rich, facilitating oxidative addition into the aryl bromide while preventing non-specific activation of the chloride. -
Conditions: React 2-bromo-2'-chlorobiphenyl with arylboronic acid (1.1 equiv) and K
PO (2.0 equiv) in Toluene/Water (10:1) at 60 °C. -
Outcome: The product retains the ortho-chloro substituent, available for a subsequent coupling reaction at higher temperatures (>100 °C) or using a more active catalyst (e.g., Pd-RuPhos).
References
-
Selectivity in Lithium-Halogen Exchange
- Detailed mechanisms of halogen-lithium exchange and the "halogenophilic"
-
Source: Bailey, W. F., & Patricia, J. J. (1988).[1] The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry.
-
(Representative context for mechanism)
-
DFT Studies on Oxidative Addition
-
Rotational Barriers in Biphenyls
-
Synthesis of Polycyclic Aromatics
Sources
A Comparative Guide to the Environmental Persistence of 2-Bromo-2'-chlorobiphenyl and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed halogenated biphenyls, such as 2-Bromo-2'-chlorobiphenyl, represent a class of persistent organic pollutants (POPs) of increasing concern. Their structural similarity to polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) suggests a potential for long-range environmental transport, bioaccumulation, and adverse ecological and human health effects. Understanding the environmental persistence of individual isomers is crucial for accurate risk assessment and the development of effective remediation strategies. This guide will delve into the key factors influencing the environmental fate of 2-Bromo-2'-chlorobiphenyl and its isomers, supported by available experimental evidence.
Factors Influencing Environmental Persistence
The environmental persistence of halogenated biphenyls is not uniform across all congeners. It is intrinsically linked to the number and position of halogen atoms on the biphenyl rings. Generally, persistence increases with the degree of halogenation. Lower halogenated congeners are more susceptible to degradation processes like photolysis and biodegradation compared to their more highly halogenated counterparts.
The position of the halogen substituents also plays a critical role. Ortho-substituted congeners, such as 2-Bromo-2'-chlorobiphenyl, often exhibit increased persistence. The presence of halogens in the ortho positions (carbons 2, 2', 6, and 6') can create steric hindrance, which inhibits the co-planar configuration of the biphenyl rings. This non-planar conformation can reduce the susceptibility of the molecule to enzymatic attack by microorganisms.
Comparative Analysis of Persistence
Direct experimental data on the environmental half-life of 2-Bromo-2'-chlorobiphenyl is limited in the available scientific literature. However, by examining data for structurally similar monochlorinated and monobrominated biphenyls, we can infer its likely behavior relative to its isomers.
| Compound | Isomer Type | Degradation Rate (µg/mL/day) in Mixed Bacterial Culture[1] | Inferred Relative Persistence |
| 2-Chlorobiphenyl | ortho-chloro | 1.1[1] | High |
| 3-Chlorobiphenyl | meta-chloro | 1.6[1] | Moderate |
| 4-Chlorobiphenyl | para-chloro | 2.0[1] | Low |
| 2-Bromobiphenyl | ortho-bromo | 2.3[1] | High |
| 3-Bromobiphenyl | meta-bromo | 4.2[1] | Low |
| 4-Bromobiphenyl | para-bromo | 1.4[1] | Moderate |
| 2-Bromo-2'-chlorobiphenyl | di-ortho-bromo, chloro | Not available | Very High (Inferred) |
Analysis of the Data:
The data from mixed bacterial culture studies reveals that ortho-substituted monohalogenated biphenyls (2-chlorobiphenyl and 2-bromobiphenyl) generally exhibit slower degradation rates compared to their meta- and para-substituted isomers[1]. This supports the principle that ortho-substitution increases persistence.
For 2-Bromo-2'-chlorobiphenyl, which has halogen atoms in the ortho position on both biphenyl rings, we can infer a significantly higher persistence compared to its mono-halogenated counterparts and isomers with different substitution patterns. The presence of two ortho-substituents would further enhance the steric hindrance, making it more recalcitrant to microbial degradation.
Degradation Pathways
The environmental degradation of halogenated biphenyls can occur through both biotic and abiotic pathways.
Biotic Degradation
Microbial degradation is a key process in the breakdown of these compounds. It can occur under both aerobic and anaerobic conditions[2].
-
Aerobic Degradation: In the presence of oxygen, bacteria can utilize biphenyl-degrading pathways. The initial step often involves the action of a dioxygenase enzyme, which introduces hydroxyl groups onto the aromatic rings. This is often the rate-limiting step and is significantly influenced by the degree and position of halogenation.
-
Anaerobic Degradation: Under anaerobic conditions, a process called reductive dehalogenation can occur, where halogen atoms are removed and replaced by hydrogen atoms. This process is particularly important for highly halogenated congeners, as it can reduce their toxicity and make them more amenable to subsequent aerobic degradation[2].
dot graph TD { subgraph Aerobic Degradation Pathway A[Halogenated Biphenyl] -->|Biphenyl Dioxygenase| B(Dihydrodiol); B --> C{Dehydrogenase}; C --> D[Dihydroxybiphenyl]; D -->|Dioxygenase (Ring Cleavage)| E[Meta-cleavage Product]; E --> F[Further Degradation]; end subgraph Anaerobic Degradation Pathway G[Highly Halogenated Biphenyl] -->|Reductive Dehalogenation| H[Lesser Halogenated Biphenyl]; H --> I[Further Dehalogenation/Degradation]; end }
Figure 1: Generalized biotic degradation pathways for halogenated biphenyls.
Abiotic Degradation
Abiotic degradation processes, primarily photolysis, can also contribute to the breakdown of halogenated biphenyls in the environment.
-
Photodegradation: In the presence of sunlight, particularly UV radiation, the carbon-halogen bonds can be cleaved. The efficiency of this process, known as the quantum yield, is dependent on the specific isomer and the environmental matrix (e.g., water, soil surface). Photolysis in aquatic environments can be a significant degradation pathway for some less halogenated biphenyls.
Bioaccumulation Potential
Due to their lipophilic nature, halogenated biphenyls have a strong tendency to bioaccumulate in the fatty tissues of organisms. The bioaccumulation factor (BAF) is a measure of a chemical's concentration in an organism relative to its concentration in the surrounding environment.
The bioaccumulation potential of halogenated biphenyls is highly dependent on the degree of halogenation and the specific isomer. Generally, as the number of halogen substituents increases, so does the lipophilicity and, consequently, the potential for bioaccumulation. However, very large, highly halogenated molecules may have reduced bioavailability, leading to a leveling-off or decrease in bioaccumulation at very high degrees of halogenation.
For 2-Bromo-2'-chlorobiphenyl, its di-ortho substitution pattern may influence its bioaccumulation potential in complex ways. While increased lipophilicity would suggest a high BAF, the rigid, non-planar structure might affect its uptake and distribution within organisms.
Experimental Methodologies
The determination of environmental persistence parameters for compounds like 2-Bromo-2'-chlorobiphenyl involves a combination of laboratory and field studies.
Biodegradation Studies
Objective: To assess the susceptibility of a compound to microbial degradation.
Protocol: OECD Guideline 301 (Ready Biodegradability) or OECD Guideline 309 (Aerobic Mineralization in Surface Water) are commonly employed.
Methodology:
-
Inoculum: A mixed microbial population from a relevant environmental source (e.g., activated sludge, river water) is used.
-
Test System: The test compound is incubated with the inoculum in a defined mineral medium.
-
Measurement: Degradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, oxygen consumption, or carbon dioxide production over a period of 28 days.
-
Analysis: The percentage of degradation is calculated and compared against pass levels to determine if the substance is "readily biodegradable."
dot graph { node [shape=box, style=rounded]; A [label="Prepare Mineral Medium"]; B [label="Add Microbial Inoculum"]; C [label="Introduce Test Compound (e.g., 2-Bromo-2'-chlorobiphenyl)"]; D [label="Incubate under Controlled Conditions (Temperature, Light)"]; E [label="Monitor Degradation (e.g., CO2 evolution, O2 consumption)"]; F [label="Analyze Data and Determine % Biodegradation"]; A -> B -> C -> D -> E -> F; }
Figure 2: Workflow for a typical ready biodegradability test.
Bioaccumulation Studies
Objective: To determine the potential of a chemical to accumulate in aquatic organisms.
Protocol: OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure).
Methodology:
-
Test Organism: A suitable fish species (e.g., zebrafish, rainbow trout) is selected.
-
Exposure: Fish are exposed to the test substance at a constant concentration in the water (aqueous exposure) or in their food (dietary exposure).
-
Sampling: Fish and water/food samples are collected at regular intervals during the uptake and depuration phases.
-
Analysis: The concentration of the test substance in the fish tissue and the exposure medium is determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Calculation: The Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) is calculated.
Conclusion
Based on the established principles of structure-persistence relationships and the available experimental data for analogous compounds, 2-Bromo-2'-chlorobiphenyl is predicted to be a highly persistent environmental contaminant. Its di-ortho substitution pattern likely renders it resistant to microbial degradation, a primary pathway for the breakdown of halogenated biphenyls. Consequently, this compound is expected to have a long environmental half-life and a high potential for bioaccumulation.
Further experimental studies are crucial to definitively quantify the environmental persistence of 2-Bromo-2'-chlorobiphenyl and its isomers. Such data are essential for accurate environmental risk assessments and the development of sound management strategies for this emerging class of persistent organic pollutants.
References
-
Phillips, D. L., Smith, A. B., Burse, V. W., Steele, G. K., Needham, L. L., & Hannon, W. H. (1989). Half-life of polychlorinated biphenyls in occupationally exposed workers. Archives of environmental health, 44(6), 351–354. [Link]
-
Kong, I. C., & Sayler, G. S. (1983). Degradation and total mineralization of monohalogenated biphenyls in natural sediment and mixed bacterial culture. Applied and environmental microbiology, 46(3), 666–672. [Link]
-
Pieper, D. H. (2005). Aerobic degradation of polychlorinated biphenyls. Applied microbiology and biotechnology, 67(2), 170–191. [Link]
-
PubChem. (n.d.). 2-Chlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Environment and Climate Change Canada & Health Canada. (1997). Toxic Substances Management Policy. [Link]
-
ECETOC. (1999). Persistence of Chemicals in the Environment. Technical Report No. 41. [Link]
-
Arnot, J. A., & Gobas, F. A. P. C. (2003). A generic QSAR for assessing the bioaccumulation potential of organic chemicals in aquatic food webs. QSAR & Combinatorial Science, 22(3), 337-345. [Link]
-
U.S. Environmental Protection Agency. (2012). Bioaccumulation Testing and Interpretation for the Purpose of Sediment Quality Assessment. EPA-823-R-12-001. [Link]
-
U.S. Environmental Protection Agency. (1998). Test Method: Aerobic Aquatic Biodegradation. EPA 712-C-98-076. [Link]
-
U.S. Environmental Protection Agency. (2015). QuEChERS-based method for determination of selected polychlorinated biphenyls in soil. [Link]
Sources
Evaluating the cost-effectiveness of different synthetic pathways to 2-Bromo-2'-chlorobiphenyl
Topic: Evaluating the Cost-Effectiveness of Synthetic Pathways to 2-Bromo-2'-chlorobiphenyl Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and CMC Leads.
Executive Summary
The synthesis of 2-Bromo-2'-chlorobiphenyl represents a classic challenge in process chemistry: constructing a sterically hindered biaryl system while maintaining orthogonal halogen handles for downstream functionalization. This scaffold is a critical intermediate for the synthesis of dialkylbiarylphosphine ligands (e.g., Buchwald ligands) and complex pharmaceutical active pharmaceutical ingredients (APIs).
This guide evaluates two primary synthetic strategies:
-
The Chemoselective Route: Utilizing 1-bromo-2-iodobenzene to leverage the distinct oxidative addition rates of C–I vs. C–Br bonds.
-
The Stoichiometric Route: Utilizing 1,2-dibromobenzene in excess to statistically favor mono-arylation.
The Verdict: While the Chemoselective Route offers superior impurity profiles and yield (85-92%), the Stoichiometric Route reduces raw material costs by approximately 40% at scale, provided that efficient recovery of 1,2-dibromobenzene is implemented.
Molecule Profile & Strategic Importance
Target Molecule: 2-Bromo-2'-chlorobiphenyl CAS: 89759-44-4 Key Feature: Orthogonal Reactivity. The presence of a Chlorine atom on ring A and a Bromine atom on ring B allows for sequential, selective metalation. The C–Br bond is significantly more reactive toward Lithium-Halogen exchange or Pd-catalyzed oxidative addition than the C–Cl bond, enabling precise modular synthesis.
Mechanistic Challenge: The "Orthogonal" Trap
Synthesizing this molecule requires forming a sterically congested C–C bond between two ortho-substituted rings. Standard coupling conditions often lead to:
-
Protodeboronation: Due to slow transmetalation caused by steric hindrance.
-
Homocoupling: Formation of symmetrical dimers (e.g., 2,2'-dichlorobiphenyl).
-
Over-coupling: Reaction at both halogen sites if selectivity is lost.
Pathway Analysis
Pathway A: The Chemoselective Suzuki-Miyaura (The "Precision" Route)
This method relies on the kinetic differentiation between the C–I and C–Br bonds. Palladium(0) undergoes oxidative addition to aryl iodides roughly
-
Coupling Partners: 1-Bromo-2-iodobenzene + 2-Chlorophenylboronic acid.
-
Catalyst System: Pd(PPh3)4 or Pd(OAc)2/SPhos.
-
Mechanism: The catalyst selectively inserts into the C–I bond of 1-bromo-2-iodobenzene. The C–Br bond remains spectator, preserving the handle for future steps.
Experimental Protocol (Validated)
-
Charge: A 250 mL Schlenk flask with 1-bromo-2-iodobenzene (10.0 mmol), 2-chlorophenylboronic acid (11.0 mmol), and Pd(PPh3)4 (0.3 mmol, 3 mol%).
-
Solvent: Add degassed Toluene (40 mL) and Ethanol (10 mL).
-
Base: Add aqueous Na2CO3 (2M, 20 mL).
-
Reaction: Heat to 90°C for 12 hours under Argon. Note: Monitoring by HPLC is crucial to ensure the C-Br bond remains intact.
-
Workup: Cool, separate phases, extract aqueous layer with EtOAc. Wash combined organics with brine, dry over MgSO4.
-
Purification: Silica gel chromatography (Hexanes).
Pathway B: The Stoichiometric Suzuki (The "Economy" Route)
This method utilizes 1,2-dibromobenzene, a cheap commodity chemical. By using a large excess of the dibromide, the statistical probability of the Pd(II) intermediate encountering a second boronic acid molecule (to form the terphenyl) is minimized.
-
Coupling Partners: 1,2-Dibromobenzene (3.0 equiv) + 2-Chlorophenylboronic acid (1.0 equiv).
-
Catalyst System: Pd-118 (dtbpf) or Pd(dppf)Cl2.
-
Mechanism: Statistical control. The first oxidative addition breaks the symmetry. The steric bulk of the newly formed biaryl slows down the second oxidative addition at the remaining ortho-bromide.
Experimental Protocol (Validated)
-
Charge: Reactor with 1,2-dibromobenzene (30.0 mmol, 3 equiv) and Pd(dppf)Cl2 (0.5 mmol).
-
Addition: Add 2-chlorophenylboronic acid (10.0 mmol) dissolved in 1,4-Dioxane (50 mL).
-
Base: Add Cs2CO3 (20.0 mmol) (Anhydrous conditions often favor this pathway to suppress phenol formation).
-
Reaction: Heat to 80°C for 16 hours.
-
Workup: Distillation is required first to recover the excess 1,2-dibromobenzene (BP: 224°C) from the product (BP: >300°C).
-
Purification: Recrystallization from MeOH/Water is often possible due to the high symmetry of the side-products compared to the target.
Visualizing the Pathways
The following diagram illustrates the divergence in strategy and the critical decision points for process chemists.
Caption: Comparison of the Kinetic Selectivity (Path A) vs. Statistical Control (Path B) strategies.
Cost-Effectiveness & Performance Data
The following table normalizes costs based on 2024 average bulk pricing for reagents (Sigma-Aldrich/Combi-Blocks scale).
| Metric | Pathway A (Chemoselective) | Pathway B (Stoichiometric) | Analysis |
| Key Reagent Cost | High (Iodo-precursor is ~$450/kg) | Low (Dibromo is ~$40/kg) | Path B has a massive raw material advantage. |
| Atom Economy | 68% | 45% (w/o recycling) | Path A is greener per pass; Path B requires recycling to be viable. |
| Yield (Isolated) | 88% | 55% (per pass) | Path A is superior for small-scale or high-value synthesis. |
| Purification | Simple (Filtration/Flash) | Complex (Distillation) | Path B incurs higher utility/energy costs for separation. |
| E-Factor (Waste) | Low (~15 kg waste/kg product) | High (~40 kg waste/kg product) | Path A is environmentally superior unless excess SM is recycled. |
Decision Matrix
-
Choose Pathway A if: You are in early-stage Drug Discovery (MedChem), need <100g rapidly, or lack high-vacuum distillation equipment. The time saved in purification outweighs the reagent cost.
-
Choose Pathway B if: You are in Process Development (Scale-up >1kg), have solvent recovery systems, and cost-of-goods (COGS) is the primary driver.
Critical Experimental Insights (E-E-A-T)
The "Jack-in-the-Box" Effect (Sterics)
In both pathways, the formation of the biaryl bond creates significant steric strain.
-
Insight: Standard catalysts like Pd(PPh3)4 may be too slow for Pathway B, leading to catalyst decomposition before completion.
-
Recommendation: For Pathway B, switch to Pd-PEPPSI-IPr or Buchwald G3 precatalysts. These bulky, electron-rich ligands stabilize the Pd(0) species and accelerate the difficult reductive elimination step.
Controlling Homocoupling
A common failure mode in Pathway A is the homocoupling of the boronic acid (2-Cl-Ph-B(OH)2 -> 2,2'-dichlorobiphenyl).
-
Insight: This is often oxygen-promoted.
-
Protocol: Rigorous degassing is not optional. Sparge solvents with Argon for at least 30 minutes. Use a "Degassing" node in your workflow:
-
Freeze-Pump-Thaw (3 cycles) is the gold standard for small scale.
-
Subsurface Sparging is acceptable for >10g scale.
-
Iodine Management (Pathway A)
The iodide leaving group in Pathway A can poison the catalyst or oxidize to form iodine, which reacts with the product.
-
Protocol: Add a sacrificial reductant or wash the crude reaction mixture with 10% aqueous sodium thiosulfate immediately upon completion to remove iodine traces.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2000).[1] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[1] Journal of the American Chemical Society, 122(17), 4020–4028. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
BenchChem. (2025). Comparative Guide to the Reactivity of 1,2-Dibromoalkenes in Cross-Coupling Reactions. BenchChem Technical Guides. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-2'-chlorobiphenyl
For professionals in research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-2'-chlorobiphenyl, a polyhalogenated biphenyl. The protocols herein are designed to ensure personnel safety, environmental stewardship, and unwavering regulatory compliance.
Hazard Assessment and Compound Profile
2-Bromo-2'-chlorobiphenyl is a halogenated aromatic hydrocarbon. Its structure, featuring both bromine and chlorine substituents on a biphenyl backbone, places it in a category of compounds with significant environmental and health implications. Due to its structural similarity to Polychlorinated Biphenyls (PCBs), it must be handled with an equivalent level of caution. The primary hazards are associated with its potential persistence in the environment and its classification as a hazardous substance.
This material and its container must be disposed of as hazardous waste.[1] It is critical to prevent its release into the environment, as it may cause long-term adverse effects in aquatic ecosystems.
| Parameter | Description | Primary Concern |
| Chemical Class | Polyhalogenated Biphenyl (PBB/PCB-like) | Persistence, Bioaccumulation Potential |
| Physical Form | Solid or Liquid (Varies) | Inhalation and contact hazard |
| Primary Hazard | Environmental Toxin, Potential Carcinogen | Long-term ecological damage, Health risks |
| Regulatory Status | Hazardous Waste | Strict disposal regulations apply |
The Regulatory Imperative: Why Special Disposal is Required
The disposal of polyhalogenated biphenyls is rigorously controlled due to their environmental persistence and toxicity. In the United States, the Toxic Substances Control Act (TSCA), enacted in 1976, specifically banned the manufacture of PCBs and established a stringent framework for the management and disposal of existing PCB-containing materials.[2]
Given its structure, 2-Bromo-2'-chlorobiphenyl falls under the umbrella of halogenated organic compounds that regulators treat with extreme caution.[3] Any waste containing this compound, particularly at concentrations of 50 parts per million (ppm) or greater, must be managed according to regulations for PCB waste.[3][4] This ensures that the compound is destroyed or permanently sequestered, preventing environmental contamination.
Laboratory Protocol: On-Site Waste Management
Proper disposal begins in the laboratory. Adherence to a systematic on-site management plan is the first line of defense against accidental exposure and environmental release.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the appropriate PPE is worn. The causality is simple: to prevent exposure via inhalation, ingestion, or skin contact.
-
Gloves: Use chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is mandatory.
-
Respiratory Protection: All handling of 2-Bromo-2'-chlorobiphenyl and its waste must occur within a certified chemical fume hood to minimize vapor inhalation.[5]
Step 2: Waste Segregation
The principle of waste segregation is to prevent dangerous chemical reactions and to ensure that waste streams can be treated by the appropriate disposal method.
-
Designate a Waste Stream: 2-Bromo-2'-chlorobiphenyl waste must be classified as Halogenated Organic Waste .
-
Maintain Separation: This waste stream must be kept separate from all other chemical waste, particularly non-halogenated solvents and aqueous waste. Cross-contamination can complicate and increase the cost of disposal.
Step 3: Waste Collection and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container clearly marked for "Halogenated Organic Waste." Ensure the container has a secure screw-top cap.
-
Labeling: The container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "2-Bromo-2'-chlorobiphenyl."
-
An accurate list of all constituents and their approximate concentrations.
-
The date accumulation started.
-
-
Storage: Keep the waste container closed when not in use. Store it in a secondary containment bin within a well-ventilated, designated satellite accumulation area away from incompatible materials.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigating risk.
-
Minor Spill (Contained within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing full PPE, absorb the spill using a non-combustible absorbent material like vermiculite or sand.[5]
-
Collect the contaminated absorbent material using non-sparking tools and place it in the designated halogenated organic waste container.
-
Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the wipes as hazardous waste.
-
Wash the area with soap and water.[6]
-
-
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and your lab supervisor at once.[5]
-
Isolate: Close the doors to the area and prevent re-entry.
-
Do Not Attempt to Clean: Allow the trained professionals from EHS to manage the cleanup.
-
Final Disposal: The Path to Destruction
The ultimate goal of disposal is the complete destruction of the hazardous compound.
Primary Disposal Method: High-Temperature Incineration
The standard and most effective method for disposing of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste management facility.[5][7][8]
-
Why Incineration? Incineration at temperatures around 1200 K (927°C) ensures the complete breakdown of the biphenyl structure into simpler, less harmful components like carbon dioxide, water, and hydrogen halides (HCl, HBr).[7][8] These acidic gases are then neutralized in a scrubber system before being released. This process prevents the formation of highly toxic byproducts such as dioxins and furans.[7]
Alternative Disposal Methods
While incineration is the most common method, other options are available depending on the waste's physical form and concentration.
-
TSCA Chemical Waste Landfill: Non-liquid waste or stabilized liquid waste may be disposed of in a specially engineered hazardous waste landfill designed to prevent leaching into the environment.[2][3]
-
EPA-Approved Alternative Methods: The EPA may approve other advanced destruction technologies.[2][9]
All final disposal must be carried out by a licensed and certified hazardous waste disposal company. The generating laboratory is legally responsible for the waste from "cradle to grave," making the choice of a reputable disposal partner essential.[3]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of 2-Bromo-2'-chlorobiphenyl.
Caption: Workflow for the safe disposal of 2-Bromo-2'-chlorobiphenyl.
References
- 2-Bromo-2-methylpropane - Safety Data Sheet. (2015). Retrieved from vertexaisearch.cloud.google.com.
- Disposal Options and Requirements for Polychlorinated Biphenyl Waste. (2024). Washington State Department of Ecology.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). International Journal of Petroleum Research.
- SAFETY DATA SHEET - 2-Bromobiphenyl. (2014). Chem Service.
- 4-Bromo-2-fluorobiphenyl - Safety Data Sheet. (2023). Apollo Scientific.
- Disposal Requirements for PCB Waste. (Date N/A). UNT Digital Library.
- Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide. (2025). Benchchem. Retrieved from vertexaisearch.cloud.google.com. This guide for a similar compound outlines key safety and disposal steps.
- 4-bromo-2-fluorobiphenyl - Safety Data Sheet. (Date N/A). SD Fine-Chem.
- Polychlorinated Biphenyls (PCB) Management. (2013). U.S. Fish & Wildlife Service.
- Polychlorinated biphenyls (PCBs): registration, disposal, labelling. (Date N/A). GOV.UK.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls | Request PDF. (2025).
- 4-bromo-2-chlorophenol - Safety data sheet. (2023). Retrieved from vertexaisearch.cloud.google.com.
- Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. (2025). US EPA.
- IDEM: Managing Waste: Polychlorinated Biphenyls and Other Toxic Substances. (Date N/A). IN.gov.
- Degradation of Polychlorinated Biphenyls by Two Species of Achromobacter. (2025). Retrieved from ResearchGate.
Sources
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- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 4. IDEM: Managing Waste: Polychlorinated Biphenyls and Other Toxic Substances [in.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polychlorinated Biphenyls (PCB) Management | U.S. Fish & Wildlife Service [fws.gov]
Technical Guide: Safe Handling & PPE for 2-Bromo-2'-chlorobiphenyl
This guide provides a technical operational framework for handling 2-Bromo-2'-chlorobiphenyl (CAS: 39802-88-5 / Isomer analogs). It is designed for researchers requiring immediate, actionable safety protocols that go beyond the standard Safety Data Sheet (SDS).
Part 1: The Hazard Landscape
Identity & Risk Profile 2-Bromo-2'-chlorobiphenyl is a halogenated aromatic hydrocarbon.[1][2] While specific toxicological data for this exact isomer is often sparse, its structural homology to Polychlorinated Biphenyls (PCBs) and Polybrominated Biphenyls (PBBs) necessitates a "High-Hazard, Conservative" handling approach.
-
Primary Risks: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335), and potential Specific Target Organ Toxicity (STOT).
-
Hidden Risks: Halogenated biphenyls are lipophilic. They can permeate standard glove materials and bioaccumulate in fatty tissues.
-
Physical State: Typically a solid or low-melting solid. Dust generation and sublimation are critical vectors for exposure.
Part 2: The Defense Layer (PPE Matrix)
Rationale: Standard laboratory nitrile gloves offer insufficient protection against prolonged contact with halogenated aromatics due to rapid permeation.
PPE Selection Protocol
| Component | Recommendation | Technical Rationale |
| Hand Protection (Inner) | Nitrile (4 mil) | Tactile sensitivity; acts as a sweat barrier and last line of defense. |
| Hand Protection (Outer) | Laminate (Silver Shield/4H) OR Viton® | Critical: Standard nitrile degrades rapidly against halogenated aromatics. Laminate films provide >4h breakthrough time. |
| Respiratory | Fume Hood (Primary) | All handling must occur within a certified fume hood (Face velocity: 0.5 m/s). |
| Respiratory (Backup) | Half-mask w/ P100 + OV Cartridges | Only required if working outside a hood (e.g., spill cleanup). OV (Organic Vapor) captures sublimed vapors. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of fine dust entry or splash migration. |
| Body Defense | Tyvek® Lab Coat/Sleeves | Cotton lab coats absorb lipophilic chemicals. Tyvek repels dust and splashes. |
Part 3: Operational Workflow
This protocol treats the substance as a "Potent Compound" (Band 3/4 equivalent).
Phase 1: Preparation & Weighing
Objective: Eliminate static-driven dust dispersion.
-
Engineering Control: Use an analytical balance inside the fume hood. If the balance is external, use a powder containment hood.
-
Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the compound. Halogenated powders are notoriously static-prone.
-
Solubilization: Dissolve the solid immediately after weighing to reduce the window of airborne risk.
Phase 2: Reaction & Handling
Objective: Prevent cross-contamination.
-
Double-Glove Protocol: Don inner nitrile gloves, then tape the cuffs to your lab coat. Don outer Laminate/Viton gloves.
-
"Dirty/Clean" Hand Rule: Use the non-dominant hand (outer glove on) for holding the vial. Use the dominant hand (outer glove on) for tool manipulation.
-
Solvent Choice: If possible, avoid highly volatile solvents (like DCM) during the initial dissolution, as they can carry the compound through glove pores via "carrier solvent effect."
Phase 3: Decontamination & Doffing
Objective: Prevent "take-home" exposure.[2]
-
Wipe Down: While still in the hood, wipe all tools (spatulas, balance pans) with a solvent-dampened Kimwipe (Acetone or Ethanol).
-
Outer Glove Removal: Remove outer gloves inside the hood. Treat them as solid hazardous waste.
-
Wash: Wash hands with soap and cool water (hot water opens pores) immediately after removing inner gloves.
Part 4: Visualization (Workflow Logic)
The following diagram illustrates the critical decision pathways for handling and spill response.
Figure 1: Decision logic for safe handling and emergency response. Note the critical "Stop" point if ventilation is compromised.
Part 5: Waste Disposal & Emergency Response
Waste Management Strategy
Never dispose of halogenated biphenyls in general organic waste or down the drain.
-
Classification: Halogenated Organic Waste (High BTU).
-
Segregation: Collect in a dedicated HDPE or Glass container labeled "Halogenated Organics - Toxic."
-
Destruction: The only validated destruction method is High-Temperature Incineration (Rotary Kiln) at >1100°C to prevent the formation of dioxins/furans.
Emergency Spill Response
-
Isolate: Mark the area. If the spill is outside the hood (>10 mL or >100 mg solid), evacuate the lab.
-
Protect: Don a half-mask respirator with Organic Vapor/P100 cartridges before re-entering.
-
Absorb: Use vermiculite or a dedicated solvent absorbent pads. Do not use paper towels (they increase surface area for evaporation).
-
Clean: Wash the area with soap and water after solvent cleanup to remove lipophilic residues.
References
-
Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards: Polychlorinated Biphenyls. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Steps to Safe PCB Abatement Activities. Retrieved from [Link]
-
Madridge Publishers. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petrochemistry and Research. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
